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  • Product: alpha-Carboline-15N2 N-Oxide
  • CAS: 1189496-03-4

Core Science & Biosynthesis

Foundational

Chemical structure of alpha-Carboline-15N2 N-Oxide

Topic: Chemical Structure and Characterization of -Carboline- N-Oxide Content Type: Technical Whitepaper Audience: Bioanalytical Chemists, DMPK Scientists, and Toxicology Researchers Technical Guide: Structural Character...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Characterization of


-Carboline-

N-Oxide Content Type: Technical Whitepaper Audience: Bioanalytical Chemists, DMPK Scientists, and Toxicology Researchers

Technical Guide: Structural Characterization and Applications of -Carboline- N-Oxide

Executive Summary

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-Carboline-

N-Oxide (CAS 1189496-03-4) is a stable isotope-labeled derivative of the heterocyclic amine

-carboline (9H-pyrido[2,3-b]indole).[1][2][3] Functioning primarily as an internal standard (IS) in quantitative mass spectrometry, this compound enables the precise tracking of carcinogenic heterocyclic amines (HCAs) and their metabolic activation pathways. This guide details the physicochemical architecture, synthetic logic for isotopic incorporation, and the critical analytical parameters required for its deployment in drug metabolism and pharmacokinetics (DMPK) studies.
Structural Architecture & Isotopic Topology

The core scaffold of


-carboline consists of a pyridine ring fused to an indole system.[4] In the N-oxide derivative, the pyridine nitrogen (N2 according to systematic numbering) bears the oxygen atom. The 

labeling indicates that both nitrogen atoms in the heterocyclic skeleton are substituted with the stable isotope Nitrogen-15.
1.1 Chemical Identity
  • IUPAC Name: 9H-[1,9-

    
    ]pyrido[2,3-b]indole 1-oxide
    
  • Molecular Formula:

    
    [5]
    
  • Exact Mass: ~186.07 Da (Calculated based on

    
     Da)
    
  • Isotopic Enrichment: Typically

    
     atom percent 
    
    
    
    .
1.2 Structural Diagram

The following diagram illustrates the numbering scheme and the specific sites of isotopic labeling and oxidation.

AlphaCarbolineStructure cluster_legend Key Features C1 C N2 15N-O C1->N2 Double C3 C N2->C3 C4 C C3->C4 Double C4a C C4->C4a C4a->C1 C4b C C4a->C4b Double C5 C C4b->C5 C8a C C4b->C8a C6 C C5->C6 Double C7 C C6->C7 C8 C C7->C8 Double C8->C8a N9 15N-H C8a->N9 N9->C4a N2_note Pyridine Nitrogen (Oxidized) Site of Metabolic Activation N9_note Indole Nitrogen (Protonated) Site of Hydrogen Bonding

Caption: Structural connectivity of


-Carboline-

N-Oxide. Red node indicates the N-oxide moiety; Blue node indicates the indole amine.
Synthetic Logic & Label Incorporation

The synthesis of


-carboline-

N-oxide requires a retrosynthetic approach that preserves the isotopic integrity of the nitrogen sources. Unlike standard synthesis, the pathway must utilize commercially available

precursors.
2.1 Retrosynthetic Analysis

The most robust route involves the Graebe-Ullmann synthesis or a Palladium-catalyzed cyclization , utilizing


-labeled 2-aminopyridine or ortho-phenylenediamine derivatives.
  • Precursor Selection: The synthesis likely begins with [

    
    ]-2-amino-3-nitropyridine  or a similar fully labeled pyridine block. Alternatively, it may employ [
    
    
    
    ]aniline
    coupled with a [
    
    
    ]pyridine
    derivative.
  • Ring Closure: Formation of the carboline skeleton (9H-pyrido[2,3-b]indole) usually proceeds via a nitrene intermediate or reductive cyclization.

  • Oxidation: The final step is the selective oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (m-CPBA).

2.2 Synthetic Workflow

SynthesisPath Start 15N-Labeled Precursors (e.g., [15N]-2-chloropyridine + [15N]-aniline) Step1 Step 1: N-Arylation / Coupling Formation of 15N-diaryl amine intermediate Start->Step1 Pd(OAc)2, Ligand Step2 Step 2: Cyclization (Pd-catalyzed or Photolytic) Formation of Alpha-Carboline-15N2 Scaffold Step1->Step2 Ring Closure Step3 Step 3: Selective N-Oxidation Reagent: m-CPBA in DCM Target: Pyridine Nitrogen Step2->Step3 Oxidation End Final Product: Alpha-Carboline-15N2 N-Oxide Step3->End Purification

Caption: Generalized synthetic pathway for the production of isotope-labeled


-carboline N-oxide.
Physicochemical Characterization

To validate the structure and isotopic purity, a multi-modal analytical approach is mandatory. The


 label provides unique spectral signatures.
3.1 Mass Spectrometry (LC-MS/MS)

The


 label introduces a mass shift of +2 Daltons compared to the unlabeled standard.
ParameterUnlabeled

-Carboline N-Oxide

-Labeled Standard
Precursor Ion (

)
m/z 185.07m/z 187.06
Mass Shift (

)
-+1.99 Da
Key Fragment Ions Loss of Oxygen (M-16)Loss of Oxygen (M-16)

m/z 171
Isotopic Purity Natural Abundance

Protocol Note: In Multiple Reaction Monitoring (MRM), select the transition m/z 187.1


 171.1 (loss of oxygen) or 187.1 

144.1 (ring fragmentation) to ensure specificity against biological matrix interference.
3.2 Nuclear Magnetic Resonance (NMR)

The presence of


 (Spin 1/2) versus 

(Spin 1) dramatically alters the NMR profile.
  • 
    H-NMR:  Protons adjacent to the 
    
    
    
    atoms will exhibit large one-bond couplings (
    
    
    )
    and two-bond couplings (
    
    
    )
    , appearing as doublets rather than the singlets/broad peaks seen in unlabeled samples.
    • Observation: The indole NH proton (H-9) will show a doublet with

      
       Hz.
      
  • 
    N-NMR:  Direct detection or HSQC/HMBC experiments will reveal two distinct nitrogen signals.
    
    • N-Oxide Nitrogen (N-2): Shielded relative to the free pyridine, typically appearing around 280-300 ppm (relative to liq.

      
      ).
      
    • Indole Nitrogen (N-9): Typical indole amine shift, approx 130-140 ppm.

Applications in Drug Discovery & Toxicology

-Carboline is a potent mutagen formed during the pyrolysis of proteins (cooking meat). Its N-oxidation is the critical bioactivation step.
4.1 Metabolic Pathway Tracking

The N-oxide is formed via CYP1A2 and CYP1A1 . The


 analog is essential for "isotope dilution" quantification, compensating for:
  • Matrix Effects: Ion suppression in blood/urine samples.

  • Extraction Efficiency: Variations in solid-phase extraction (SPE) recovery.

  • Stability: N-oxides can be thermally labile; the IS undergoes the same degradation, normalizing the error.

4.2 Bioactivation Mechanism

The N-oxide is not the endpoint; it often undergoes further conjugation (O-acetylation or sulfation) to form the ultimate carcinogen (nitrenium ion).

Metabolism AC Alpha-Carboline (Pro-mutagen) CYP CYP1A1 / CYP1A2 NOx Alpha-Carboline N-Oxide (Proximate Carcinogen) AC->NOx N-Oxidation UGT Phase II Enzymes (Sulfotransferases/NATs) DNA DNA Adducts (Mutagenesis) NOx->DNA Esterification & Nitrenium Ion Formation

Caption: Bioactivation pathway of


-carboline showing the N-oxide as the pivotal intermediate.
Experimental Protocol: Internal Standard Preparation

Objective: Preparation of a 100 µM Stock Solution for LC-MS/MS.

  • Weighing: Accurately weigh 1.87 mg of

    
    -Carboline-
    
    
    
    N-Oxide (MW 186.18) into a 1.5 mL amber glass vial (N-oxides are light sensitive).
  • Dissolution: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until fully dissolved.

    • Note: Avoid Methanol initially if long-term stability is unknown; DMSO is preferred for stock stability.

  • Dilution: Create a working standard (e.g., 1 µM) by diluting 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water.

  • Storage: Store at -80°C. Stability is typically >6 months.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46780170, alpha-Carboline-15N2. Retrieved from [Link]

  • Zhang, L., et al. (2022).[6] Comprehensive review of

    
    -carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. Retrieved from [Link]
    
  • Chowdhury, G., et al. (2018). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Whitepaper. Retrieved from [Link]

Sources

Exploratory

The Biological Crossroads of α-Carboline Metabolism: Unveiling the Significance of N-Oxide Metabolites

An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The α-carboline scaffold, a privileged heterocyclic motif, is central to a multitude of biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-carboline scaffold, a privileged heterocyclic motif, is central to a multitude of biologically active molecules, from natural products to synthetic therapeutic candidates. The metabolic fate of these compounds is a critical determinant of their efficacy, toxicity, and overall pharmacological profile. This technical guide delves into the pivotal role of N-oxidation, a common phase I metabolic transformation, in modulating the biological activity of α-carbolines. We will explore the enzymatic pathways responsible for the formation of α-carboline N-oxides, dissect their dualistic nature as both bioactivation intermediates leading to genotoxicity and as potential hypoxia-activated prodrugs for targeted therapies. This document provides field-proven experimental protocols, detailed mechanistic pathways, and a synthesis of current understanding to empower researchers in the fields of toxicology, pharmacology, and medicinal chemistry.

The α-Carboline Core: A Foundation of Diverse Bioactivity

The α-carboline (9H-pyrido[2,3-b]indole) framework, consisting of a pyridine ring fused to an indole backbone, is a structural cornerstone for compounds exhibiting a vast spectrum of biological activities.[1][2] Naturally occurring α-carbolines, such as grossularine-1 from tunicates, have demonstrated potent cytotoxicity against tumor cells.[2] Synthetic derivatives have been developed as inhibitors of key oncological targets like Anaplastic Lymphoma Kinase (ALK) and as agents with significant antileukemic effects.[3][4][5] The therapeutic potential of this scaffold extends to anti-inflammatory, antimicrobial, and neuroprotective applications.[1][2] This inherent activity makes the α-carboline structure a promising starting point for drug discovery, but also underscores the importance of understanding its metabolic transformations, which can profoundly alter its biological impact.

Enzymatic Genesis of α-Carboline N-Oxides: The Metabolic Gateway

The journey of an α-carboline compound in a biological system is frequently initiated by phase I metabolism, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. N-oxidation of the pyridine nitrogen atom represents a key metabolic step.

The Case of 2-amino-α-carboline (AαC)

A prime example is the metabolism of 2-amino-α-carboline (AαC), a genotoxic carcinogen formed during the high-temperature cooking of protein-rich foods.[6] The initial and obligatory step in its bioactivation is N-oxidation of the exocyclic amino group to form N-hydroxy-AαC, a reaction catalyzed predominantly by CYP1A2 in the liver.[6][7] This metabolic conversion is the gateway to AαC's mutagenic potential.

Metabolic_Activation_of_AalphaC cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Bioactivation AalphaC 2-amino-α-carboline (AαC) N_OH_AalphaC N-hydroxy-AαC (N-Oxide Metabolite) AalphaC->N_OH_AalphaC CYP1A2 Reactive_Ester Reactive Ester (e.g., N-acetoxy-AαC) N_OH_AalphaC->Reactive_Ester NATs / SULTs DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Electrophilic Attack Mutagenesis Mutagenesis & Carcinogenesis DNA_Adducts->Mutagenesis Leads to

Caption: Metabolic bioactivation pathway of 2-amino-α-carboline (AαC).

The Dichotomy of N-Oxidation: Genotoxicity vs. Therapeutic Potential

The formation of an N-oxide metabolite is not a singular event but a crossroads leading to vastly different biological outcomes. The subsequent fate of the N-oxide dictates whether it will act as a toxin or a targeted therapeutic.

Bioactivation Pathway: The Route to Carcinogenesis

For AαC, the N-hydroxy metabolite is a proximate carcinogen that requires further Phase II metabolism to become an ultimate carcinogen.[8] This bioactivation is catalyzed by N-acetyltransferases (NATs) and sulfotransferases (SULTs), which convert the N-hydroxy group into a reactive ester (e.g., N-acetoxy or N-sulfonyloxy).[7]

  • Role of N-Acetyltransferases (NATs): Both NAT1 and NAT2 isoforms can catalyze the O-acetylation of N-hydroxy-AαC. This is a notable distinction, as many other carcinogenic amines are substrates primarily for the polymorphic NAT2.[7][8]

  • Role of Sulfotransferases (SULTs): The SULT1A1 isoform is primarily responsible for the O-sulfonation of N-hydroxy-AαC in human liver cytosol.[7][8]

These resulting esters are unstable and spontaneously break down to form highly electrophilic nitrenium ions, which readily attack nucleophilic sites on DNA, forming covalent adducts that lead to mutations and initiate carcinogenesis.[9]

Physicochemical Modulation and the Prodrug Concept

In contrast to bioactivation, the N-oxide moiety itself confers significant changes in physicochemical properties that can be harnessed for therapeutic benefit.[10][11] The N+–O– bond is highly polar, which typically increases water solubility and reduces passive diffusion across cell membranes.[10] This property can be exploited in drug design to alter pharmacokinetics.

More compelling is the potential of α-carboline N-oxides to act as hypoxia-activated prodrugs . Solid tumors often contain regions of severe oxygen deficiency (hypoxia).[12] Under these conditions, endogenous reductase enzymes, which are overexpressed in many cancer cells, can selectively reduce the N-oxide back to the parent α-carboline.[13] If the parent compound is a potent cytotoxin, this bio-reductive activation provides a mechanism for targeted drug release specifically within the tumor microenvironment, sparing healthy, well-oxygenated tissues. This paradigm has been successfully explored with other heterocyclic N-oxides, such as tirapazamine.[12][13]

Hypoxia_Activation_Workflow Prodrug α-Carboline N-Oxide (Non-toxic, Polar Prodrug) Systemic_Circulation Systemic Circulation Prodrug->Systemic_Circulation Normoxic_Tissue Normoxic Tissue (Healthy Cells) Systemic_Circulation->Normoxic_Tissue No Activation Hypoxic_Tissue Hypoxic Tumor Microenvironment Systemic_Circulation->Hypoxic_Tissue Active_Drug Cytotoxic α-Carboline (Active Drug) Hypoxic_Tissue->Active_Drug Tumor Reductases (Low O2) Cell_Death Targeted Cell Death Active_Drug->Cell_Death

Caption: Conceptual workflow for hypoxia-activated α-carboline N-oxide prodrugs.

Key Experimental Methodologies

Validating the metabolic pathways and biological significance of α-carboline N-oxides requires robust and reproducible experimental systems.

Protocol: In Vitro N-Oxide Metabolite Generation and Identification

This protocol describes a self-validating system to determine if an α-carboline derivative is a substrate for CYP-mediated N-oxidation.

Objective: To generate and identify N-oxide metabolites of a test α-carboline using human liver microsomes (HLM) and confirm their identity via LC-MS/MS.

Materials:

  • Test α-carboline compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL protein)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Control α-carboline N-oxide standard (if available)

Procedure:

  • Reaction Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture (final volume 200 µL):

    • 156 µL Phosphate Buffer (pH 7.4)

    • 20 µL NADPH regenerating system solution

    • 2 µL HLM (final concentration: 0.5 mg/mL protein)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 2 µL of the 10 mM test α-carboline stock solution to the pre-warmed mixture. The final substrate concentration will be 100 µM.

  • Control Reactions (Self-Validation):

    • -NADPH Control: Replace the NADPH regenerating system with buffer to confirm the reaction is NADPH-dependent.

    • -HLM Control: Replace the HLM solution with buffer to check for non-enzymatic degradation.

  • Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.

  • Reaction Quenching: Stop the reaction by adding 400 µL of ice-cold ACN containing 0.1% formic acid and an internal standard. Vortex vigorously.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • LC-MS/MS Detection:

    • Monitor for the expected mass of the N-oxide metabolite ([M+H]⁺ = Parent [M+H]⁺ + 16).

    • Perform fragmentation (MS/MS) on the putative metabolite peak. A characteristic neutral loss of 16 Da (oxygen) upon collision-induced dissociation is a strong indicator of an N-oxide.

    • Compare the retention time and fragmentation pattern to a synthetic N-oxide standard for definitive identification.

Data Summary: Metabolism of 2-amino-α-carboline (AαC)

The following table summarizes the key enzymatic steps in the bioactivation of AαC.

Metabolic StepParent SubstrateProductKey Enzymes InvolvedBiological ConsequenceReference
Phase I: N-Oxidation 2-amino-α-carboline (AαC)N-hydroxy-AαCCYP1A2 (primary)Formation of proximate carcinogen[6][7]
Phase II: O-Acetylation N-hydroxy-AαCN-acetoxy-AαCNAT1, NAT2Formation of ultimate carcinogen[7][8]
Phase II: O-Sulfonation N-hydroxy-AαCN-sulfonyloxy-AαCSULT1A1Formation of ultimate carcinogen[7][8]

Conclusion and Future Directions

The N-oxidation of α-carbolines is a critical metabolic event that stands at a crucial biological crossroads. For environmental carcinogens like AαC, it is the inciting step in a pathway leading to genotoxicity and cancer. The enzymes involved, particularly CYP1A2, NATs, and SULTs, are key determinants of individual susceptibility to these dietary carcinogens.

Conversely, the principles of N-oxide metabolism can be ingeniously repurposed for therapeutic gain. The development of α-carboline N-oxides as hypoxia-activated prodrugs presents a promising strategy for targeted cancer therapy. Future research should focus on:

  • Synthesizing novel α-carboline N-oxides with potent parent compounds and favorable redox potentials for selective activation in tumors.

  • Elucidating the metabolic pathways of other therapeutic α-carboline candidates to proactively identify potential toxicities or opportunities for prodrug design.

  • Developing quantitative structure-activity relationships (QSAR) to predict the substrate suitability of novel α-carbolines for specific CYP, NAT, and SULT isoforms.

By understanding and manipulating the metabolism of the α-carboline scaffold, the scientific community can better mitigate the risks posed by environmental toxins and unlock the full therapeutic potential of this remarkable chemical class.

References

  • Chen, Y., Chen, J., Wu, J., & Wang, H. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13, 963979. [Link]

  • Bell, D. A., & Gu, D. (2018). Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo, and in rat hepatocyte and human HepG2 cell incubates. Chemical Research in Toxicology, 31(8), 758-768. [Link]

  • Wadsworth, K. J., & Procter, D. J. (2015). A review of the synthesis of α-carbolines. European Journal of Medicinal Chemistry, 97, 816-829. [Link]

  • Goth, E. D., & Gunda, P. (2022). Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. ACS Omega, 7(20), 17355-17371. [Link]

  • Tsai, J. Y., Lin, Y. C., Hsu, M. H., Kuo, S. C., & Huang, L. J. (2011). Synthesis and cytotoxicity of 1,6,8,9-substituted α-carboline derivatives. Molecules, 16(11), 9387-9401. [Link]

  • Görlitzer, K., & Götte, R. (2000). In vitro bioactivation of N-hydroxy-2-amino-alpha-carboline. Carcinogenesis, 21(5), 957-963. [Link]

  • Novak, M., & Kennedy, S. A. (2003). Unusual reactions of the model carcinogen N-acetoxy-N-acetyl-2-amino-alpha-carboline. The Journal of Organic Chemistry, 68(26), 10076-10083. [Link]

  • Hilgeroth, A. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168-5184. [Link]

  • Zahran, M. A., & El-Sharief, M. A. (2018). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Organic Chemistry, 22(1), 4-27. [Link]

  • Wang, Y., Zhang, P., & Chen, Y. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 371. [Link]

Sources

Foundational

Molecular weight and isotopic mass of 15N2 labeled alpha-Carboline

Technical Guide: Molecular Weight and Isotopic Mass of [15N2]- -Carboline Executive Summary -Carboline (9H-pyrido[2,3-b]indole) represents a privileged scaffold in medicinal chemistry, serving as the core structure for v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight and Isotopic Mass of [15N2]- -Carboline

Executive Summary


-Carboline (9H-pyrido[2,3-b]indole) represents a privileged scaffold in medicinal chemistry, serving as the core structure for various kinase inhibitors, DNA intercalators, and neurological agents.[1] In quantitative bioanalysis and drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled (SIL) analogues are the "gold standard" internal standards.

This guide provides a definitive technical analysis of [15N2]-


-Carboline , where both nitrogen atoms in the heterocyclic core are substituted with the stable isotope Nitrogen-15 (

N). We detail the precise isotopic mass calculations required for high-resolution mass spectrometry (HRMS), outline a validation workflow for isotopic purity, and discuss the critical role of this isotopologue in mitigating matrix effects during LC-MS/MS quantitation.

Part 1: Chemical Identity and Structural Basis

To accurately calculate mass, we must first define the specific isomer and atomic composition.


-Carboline is distinct from its isomers (

,

,

) by the fusion of the pyridine ring to the indole system.
Structural Specifications
  • IUPAC Name: 9H-pyrido[2,3-b]indole[1][2][3][4][5][6]

  • Chemical Formula (Unlabeled):

    
    
    
  • Chemical Formula (Labeled):

    
    
    
  • Labeling Position: N-1 (pyridine nitrogen) and N-9 (indole nitrogen).

Isotopic Substitution Logic

In a [15N2] analog, the natural abundance Nitrogen-14 (


N) is replaced by Nitrogen-15 (

N).
  • Natural Abundance (

    
    N):  ~99.6%[7][8]
    
  • Stable Isotope (

    
    N):  ~0.4% (Enriched to >98% in SIL synthesis)
    

Part 2: High-Precision Mass Spectrometry Calculations

For researchers using HRMS (Orbitrap, Q-TOF) or Triple Quadrupole (QqQ) systems, the distinction between Molecular Weight (Average Mass) and Monoisotopic Mass is critical. Mass spectrometers detect the monoisotopic mass, not the average weight printed on reagent bottles.

Reference Atomic Masses (IUPAC/NIST 2024 Standards)

The following constants are used for the calculations:

IsotopeAtomic Mass (Da)UncertaintySource

C
12.000000(Standard)IUPAC/CIAAW

H
1.007825± 0.000002NIST

N
14.003074± 0.000004NIST

N
15.000109± 0.000001NIST
Calculation of Unlabeled -Carboline ( )

Calculation of [15N2]- -Carboline ( )

Mass Shift Analysis

The precise mass difference (


) utilized for setting Mass Spectrometry windows (e.g., Multiple Reaction Monitoring, MRM) is:


Note: While often approximated as "+2 Da", high-resolution instruments must account for the mass defect. The shift is slightly less than 2.0 because the neutron binding energy in


N differs from the proton/neutron balance in 

N.
Summary Table for MS Method Development
ParameterUnlabeled (

)
Labeled (

)
Monoisotopic Mass 168.0687 170.0628
[M+H]

Precursor
169.0760 171.0701
Mass Shift +1.9941

Part 3: Visualization of Mass Spectrometry Logic

The following diagram illustrates the relationship between the isotopic incorporation and the resulting mass spectral shift, critical for configuring MRM transitions.

MassShiftLogic cluster_0 Unlabeled Precursor cluster_1 15N2 Labeled Analog N14 Nitrogen-14 (x2) Mass: 28.006 Da TotalUnlabeled Total Monoisotopic 168.0687 Da N14->TotalUnlabeled Core C11 H8 Skeleton Mass: 140.062 Da Core->TotalUnlabeled TotalLabeled Total Monoisotopic 170.0628 Da TotalUnlabeled->TotalLabeled +1.994 Da Shift (Mass Defect) N15 Nitrogen-15 (x2) Mass: 30.000 Da N15->TotalLabeled CoreL C11 H8 Skeleton Mass: 140.062 Da CoreL->TotalLabeled

Caption: Logical flow of mass summation showing the specific contribution of the 15N isotope to the total mass shift, accounting for the mass defect.

Part 4: Experimental Protocols

Synthesis Strategy (Context)

While specific synthesis routes vary, [15N2]-


-carboline is typically accessed via Palladium-Catalyzed Buchwald-Hartwig Amination  using 

N-labeled precursors. A common strategy involves reacting 2,3-dichloropyridine with

N-aniline (or vice-versa, using a

N-pyridyl source), followed by intramolecular cyclization.
Protocol: Isotopic Purity Assessment via LC-HRMS

Objective: Validate that the synthesized material is >98% [15N2] and contains <0.5% unlabeled [14N] species (critical to prevent "crosstalk" in quantitative assays).

Equipment:

  • UHPLC System (e.g., Waters Acquity or Agilent 1290)

  • High-Resolution Mass Spectrometer (Q-TOF or Orbitrap)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of [15N2]-

      
      -carboline in 1 mL of Methanol (Stock A).
      
    • Dilute Stock A 1:100 with 50:50 Acetonitrile:Water + 0.1% Formic Acid to achieve ~10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Rationale: A steep gradient ensures sharp peaks for sensitivity, but sufficient retention is needed to separate potential synthesis byproducts.

  • MS Acquisition Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150–200.

    • Resolution: >30,000 FWHM (to resolve fine isotopic structure).

  • Data Analysis (Self-Validating Step):

    • Extract Ion Chromatogram (EIC) for m/z 169.0760 (Unlabeled [M+H]).

    • Extract EIC for m/z 171.0701 (Labeled [M+H]).

    • Calculation:

      
      
      
    • Acceptance Criteria: Purity > 99.0% atom % excess. If m/z 169 signal is detectable above noise, the material may introduce bias in low-level quantitation of the drug.

Part 5: Applications in Drug Discovery

Internal Standard (IS) for Bioanalysis

In DMPK studies, [15N2]-


-carboline is the preferred Internal Standard over deuterated analogs (e.g., D-labeled).
  • Mechanism: Deuterium (

    
    H) can slightly alter lipophilicity, leading to a retention time shift in UHPLC. This separation from the analyte can cause the IS to experience different matrix suppression zones than the analyte.
    
  • 15N Advantage: Nitrogen-15 labeling does not affect lipophilicity or pKa. The [15N2] analog co-elutes perfectly with the unlabeled drug, ensuring it experiences the exact same ionization environment. This provides the highest accuracy for correcting matrix effects.

Workflow: Quantitative Bioanalysis

The following diagram outlines the integration of the labeled standard into a regulated bioanalytical workflow.

BioanalysisWorkflow Sample Biological Matrix (Plasma/Tissue) Extract Sample Extraction (PPT/LLE/SPE) Sample->Extract Spike Spike [15N2]-IS (Constant Conc.) Spike->Extract LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Ratio Calculate Ratio (Analyte Area / IS Area) LCMS->Ratio Result Quantitation (Corrected for Matrix Effect) Ratio->Result

Caption: Workflow demonstrating the insertion point of the [15N2] standard to normalize extraction recovery and ionization efficiency.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[9] Standard Atomic Weights of the Elements. CIAAW. Retrieved from [Link][9]

  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Nitrogen. NIST Physical Measurement Laboratory.[8][10][11] Retrieved from [Link]

  • Li, S., et al. (2022).[1][12] Comprehensive Review of

    
    -Carboline Alkaloids: Natural Products, Updated Synthesis, and Biological Activities. Frontiers in Chemistry, 10. Retrieved from [Link]
    
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[13] Retrieved from [Link]

Sources

Exploratory

Difference between alpha-Carboline and alpha-Carboline N-Oxide

Comparative Technical Analysis: -Carboline vs. -Carboline -Oxide Executive Summary This technical guide delineates the critical distinctions between -Carboline (9H-pyrido[2,3-b]indole) and its oxidized derivative, -Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Analysis: -Carboline vs. -Carboline -Oxide

Executive Summary

This technical guide delineates the critical distinctions between


-Carboline  (9H-pyrido[2,3-b]indole) and its oxidized derivative, 

-Carboline

-Oxide
. While the parent

-carboline serves as a fundamental planar tricyclic scaffold in medicinal chemistry—often associated with kinase inhibition and, conversely, environmental mutagenicity—the

-oxide derivative represents a distinct chemical entity with altered electronic properties, solubility profiles, and metabolic fates.

For drug development professionals, the


-oxide is not merely a metabolic byproduct; it is a strategic functional group used to modulate polarity, activate the pyridine ring for nucleophilic substitution (Meisenheimer complex formation), or serve as a hypoxia-activated prodrug mechanism.

Molecular Architecture & Electronic Divergence

The fundamental difference lies in the oxidation state of the pyridine nitrogen (N-1). This single atom modification inverts the electronic demand of the heterocyclic ring.

Structural Comparison
Feature

-Carboline (Parent)

-Carboline

-Oxide
IUPAC Name 9H-pyrido[2,3-b]indole9H-pyrido[2,3-b]indole 1-oxide
Hybridization (N-1)

(Lone pair in plane)

(Bonded to Oxygen)
Dipole Moment ModerateHigh (Strong

dipole)
Electronic Nature Electron-deficient pyridine ringAmphoteric (Back-donation from O to Ring)
H-Bonding H-bond Acceptor (N-1)Strong H-bond Acceptor (Oxygen)
Solubility Lipophilic (Low aqueous solubility)Polar (Improved aqueous solubility)
Electronic Distribution Diagram (DOT)

The following diagram illustrates the electronic shift and the "push-pull" mechanism introduced by the


-oxide moiety.

G Parent α-Carboline (Lipophilic Scaffold) Oxidation Oxidation (mCPBA) Parent->Oxidation Prop_Parent • Pyridine N: Basic • Electron Deficient Ring • DNA Intercalator Parent->Prop_Parent NOxide α-Carboline N-Oxide (Polar Zwitterion) Oxidation->NOxide N-O Bond Formation Prop_Oxide • N-O Bond: Polar • Ring Activation (C-2/C-4) • Metabolic Target NOxide->Prop_Oxide

Figure 1: Transformation of the lipophilic parent scaffold to the polar N-oxide, highlighting the shift in physicochemical properties.

Synthetic Protocols

The synthesis of the


-oxide requires controlled oxidation to avoid over-oxidation or degradation of the indole moiety. The standard protocol utilizes meta-Chloroperoxybenzoic acid (mCPBA)  due to its solubility profile and mild conditions relative to harsh acid/peroxide mixtures.
Protocol: Selective N-Oxidation via mCPBA

Objective: Synthesis of 9H-pyrido[2,3-b]indole 1-oxide from 9H-pyrido[2,3-b]indole.

Reagents:

  • Substrate:

    
    -Carboline (1.0 eq)
    
  • Oxidant: mCPBA (1.2 - 1.5 eq, 77% max purity grade)

  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Quench: 10% Sodium Sulfite (

    
    ) and Saturated Sodium Bicarbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of

    
    -carboline in 10 mL of DCM in a round-bottom flask. Ensure complete solubilization (sonicate if necessary).
    
  • Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Controlling temperature prevents oxidation of the indole C-2/C-3 double bond.

  • Addition: Dissolve mCPBA (1.2 mmol) in 5 mL DCM and add dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The

    
    -oxide will appear as a lower 
    
    
    
    spot compared to the parent.
  • Quenching: Add 10 mL of 10%

    
     to reduce excess peroxide (starch-iodide test to confirm). Then wash with saturated 
    
    
    
    to remove m-chlorobenzoic acid byproduct.
  • Isolation: Extract the aqueous layer with DCM (3x).[1] Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Ether or perform flash chromatography (DCM:MeOH gradient).

Self-Validating Check:

  • 1H NMR Diagnostic: The proton adjacent to the Nitrogen (H-2) will shift downfield (deshielded) in the

    
    -oxide compared to the parent 
    
    
    
    -carboline due to the anisotropic effect of the N-O bond.

Functional Reactivity & "The Switch"

The


-oxide is not an endpoint; it is a reactive intermediate. In synthetic medicinal chemistry, the 

-oxide activates the pyridine ring for functionalization that is impossible on the parent carboline.
The Boekelheide Rearrangement

While the parent


-carboline is resistant to nucleophilic attack, the 

-oxide undergoes rearrangement with acetic anhydride (

) to introduce an acetoxy group at the C-2 or C-4 position. This is a critical pathway for synthesizing hydroxylated metabolites or diversely substituted libraries.
Reactivity Workflow Diagram

Reactivity NOxide α-Carboline N-Oxide Intermed N-Acetoxy Cation (Reactive Intermediate) NOxide->Intermed Acylation Reagent + Acetic Anhydride (Ac2O) (Boekelheide Conditions) Product 2-Acetoxy-α-Carboline (Functionalized Scaffold) Intermed->Product [3,3]-Sigmatropic Rearrangement

Figure 2: The Boekelheide rearrangement utilizes the N-oxide to functionalize the otherwise inert pyridine ring.

Pharmacological Implications[1][6][8][9][10]

The biological distinction between the parent and the


-oxide is driven by metabolic stability  and DNA interaction .
Mutagenicity vs. Detoxification
  • Parent (

    
    -Carboline):  Specifically, the amino-derivatives (e.g., A
    
    
    
    C) are potent mutagens. They require metabolic activation (N-hydroxylation) by Cytochrome P450 (CYP1A2) to bind DNA.
  • 
    -Oxide:  Often represents a detoxification pathway or a "dead-end" metabolite that is more easily excreted due to high polarity. However, under specific reducing conditions (hypoxia), it can revert to the parent.
    
Hypoxia-Activated Prodrugs (HAPs)

In oncology, the


-oxide moiety is exploited as a bioreductive trigger.
  • Mechanism: In healthy, normoxic tissue, the

    
    -oxide is stable and less toxic (does not intercalate DNA as effectively as the planar parent).
    
  • Tumor Microenvironment: In hypoxic tumor zones, high levels of reductases (one-electron reduction) convert the

    
    -oxide back to the cytotoxic parent 
    
    
    
    -carboline, achieving selective toxicity.
Comparative Activity Table
Biological Parameter

-Carboline

-Carboline

-Oxide
DNA Intercalation High (Planar, hydrophobic stacking)Reduced (Steric/Electronic hindrance)
Membrane Permeability High (Passive diffusion)Low (Polar, requires transport or reduction)
Metabolic Role Substrate for CYP450Phase I Metabolite / Bioreductive Prodrug
Primary Toxicity Mutagenic (if amino-substituted)Generally lower genotoxicity

References

  • Li, D., et al. (2022).[2] "Comprehensive review of

    
    -carboline alkaloids: Natural products, updated synthesis, and biological activities." Frontiers in Chemistry. 
    
  • Chao, M. W., et al. (2016). "Synthesis and Structure-Activity Relationship Studies of Novel 3,9-substituted

    
    -carboline Derivatives with High Cytotoxic Activity against Colorectal Cancer Cells." European Journal of Medicinal Chemistry. 
    
  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (Standard assay protocol reference for carboline cytotoxicity).

  • Kaczmarek, L., et al. (1999).[3] "Synthesis and biological activity of some alkoxy-substituted

    
    -carbolines." Il Farmaco. (Reference for N-oxide synthesis and reactivity).
    
  • Sugimura, T. (2000). "Nutrition and dietary carcinogens." Carcinogenesis. (Reference for mutagenicity of amino-alpha-carbolines).

Sources

Foundational

Technical Guide: Applications of 15N Labeled Heterocyclic Amines in Research

Executive Summary Nitrogen-containing heterocycles form the structural backbone of over 60% of FDA-approved small molecule drugs and are a critical class of dietary carcinogens (Heterocyclic Aromatic Amines or HCAs). The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrogen-containing heterocycles form the structural backbone of over 60% of FDA-approved small molecule drugs and are a critical class of dietary carcinogens (Heterocyclic Aromatic Amines or HCAs). The strategic substitution of the naturally abundant


N isotope (99.6%, spin-1) with the stable 

N isotope (0.4%, spin-1/2) transforms these molecules into powerful probes.

This guide details the technical application of


N-labeled heterocyclic amines across three critical domains: NMR-based structural elucidation , Isotope Dilution Mass Spectrometry (IDMS)  for quantification, and mechanistic toxicology . It moves beyond basic definitions to provide actionable protocols and mechanistic insights required for high-level research.

Part 1: Chemical Synthesis & Labeling Strategies[1][2]

Before application, the label must be introduced. Unlike deuterium exchange,


N labeling requires de novo synthesis or ring-opening transformations.
The Primary Source: NH Cl

The economic and chemical foundation of almost all


N labeling is 

N-ammonium chloride. It serves as the nitrogen donor for cyclization reactions.
Advanced Labeling: The Zincke Salt & ANRORC Mechanisms

For complex heterocycles (e.g., pyridines, isoquinolines) where direct cyclization is low-yielding, we utilize ring-transformation strategies.

  • Zincke Salt Method: Crucial for labeling pyridine rings for hyperpolarization studies.[1] The pyridine ring is activated with 2,4-dinitrochlorobenzene, ring-opened, and then re-closed with

    
    NH
    
    
    
    Cl.
  • ANRORC Mechanism: (Addition of the Nucleophile, Ring Opening, and Ring Closure). This allows the substitution of a ring nitrogen in electron-deficient azines with

    
    N-ammonia.
    

Technical Consideration: When synthesizing


N-labeled HCAs for use as Internal Standards (IS), ensure an isotopic enrichment of >98% to prevent contribution to the analyte signal (M+0) in Mass Spectrometry.

Part 2: Analytical Powerhouse – NMR Spectroscopy[1]

The


N nucleus is quadrupolar (

), resulting in broad lines that obscure coupling information.

N (

) offers sharp lines and distinct chemical shift ranges, making it indispensable for studying tautomerism and ligand binding.
Resolving Tautomeric Ambiguity

Heterocyclic amines often exist in dynamic equilibrium between tautomers (e.g., N-H azoles).


N NMR is the gold standard for distinguishing these forms because the chemical shift is highly sensitive to the protonation state and electron density changes.
  • Protocol: Measure

    
    N chemical shifts at varying temperatures.
    
  • Insight: A shift of >100 ppm is often observed between a pyridine-type nitrogen (unprotonated) and a pyrrole-type nitrogen (protonated/H-bonded).

Hyperpolarization: SABRE

Signal Amplification by Reversible Exchange (SABRE) utilizes


N-labeled heterocycles (like pyridine or nicotinamide) to boost NMR sensitivity by orders of magnitude. This is critical for metabolic imaging.
Visualization: SABRE Hyperpolarization Mechanism

The following diagram illustrates the polarization transfer from parahydrogen to the


N substrate via an Iridium catalyst.

SABRE_Mechanism pH2 Parahydrogen (p-H2) Complex Ir-Catalyst Complex (Transient) pH2->Complex Reversible Binding Substrate 15N-Substrate (Low Polarization) Substrate->Complex Reversible Binding Complex->pH2 Exchange Polarized Hyperpolarized 15N (Signal Boost >1000x) Complex->Polarized Spin Order Transfer (J-Coupling)

Figure 1: Mechanism of SABRE hyperpolarization. Spin order transfers from parahydrogen to the


N nucleus via scalar coupling in a transient metal complex.

Part 3: Quantitative Precision – Isotope Dilution Mass Spectrometry (IDMS)

In food safety and toxicology, quantifying trace carcinogenic Heterocyclic Aromatic Amines (HCAAs) like PhIP, IQ, and MeIQx in complex matrices (cooked meat, urine) is a regulatory necessity.

The Matrix Effect Challenge

Electrospray Ionization (ESI) is prone to "ion suppression" where co-eluting matrix components reduce the ionization efficiency of the analyte. External calibration curves fail here.

The IDMS Solution

Spiking the sample with a known amount of


N-labeled analog (e.g., 

) before extraction compensates for:
  • Extraction Losses: The IS behaves chemically identically to the analyte.

  • Ion Suppression: The IS co-elutes and experiences the exact same suppression.

Protocol: Quantification of PhIP in Biological Matrices

Materials:

  • Analyte: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).

  • Internal Standard (IS):

    
    -PhIP.[2]
    
  • Matrix: Urine or Homogenized Tissue.

Step-by-Step Workflow:

  • Spiking: Aliquot 1.0 mL of urine. Add 50 µL of IS solution (10 ng/mL). Equilibrate for 30 mins.

  • Hydrolysis (Optional): If measuring total HCAs (conjugated + free), treat with

    
    -glucuronidase.
    
  • Solid Phase Extraction (SPE):

    • Condition MCX (Mixed-mode Cation Exchange) cartridge with MeOH and water.[3]

    • Load sample.[3]

    • Wash with 0.1 M HCl (removes acids/neutrals).

    • Wash with MeOH.

    • Elute with 5% NH

      
      OH in MeOH (releases basic HCAs).
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor m/z 225

      
       208 (Native PhIP) and m/z 228 
      
      
      
      211 (Labeled IS).

Data Analysis Table:

ParameterNative PhIP

N-Labeled IS
Purpose
Precursor Ion (m/z) 225.1228.1Selection
Product Ion (m/z) 208.1211.1Quantification
Retention Time 4.52 min4.52 minIdentification
Response Factor VariableVariableNormalization

Note: The identical retention time confirms the IS compensates perfectly for matrix effects at that specific chromatographic point.

Visualization: IDMS Workflow

IDMS_Workflow Sample Biological Sample (Unknown Conc.) Spike Spike 15N-Internal Std (Known Conc.) Sample->Spike Equil Equilibration Spike->Equil Extract SPE Extraction (Losses occur here) Equil->Extract LCMS LC-MS/MS Analysis (Ion Suppression occurs here) Extract->LCMS Ratio Calculate Area Ratio (Analyte/IS) LCMS->Ratio Result Precise Quantification Ratio->Result

Figure 2: Isotope Dilution Mass Spectrometry workflow. Spiking prior to extraction corrects for both recovery losses and matrix effects.

Part 4: Toxicology & Metabolic Tracing

Beyond quantification,


N labeling is used to map the bioactivation pathways of mutagenic amines.
DNA Adduct Formation

HCAs require metabolic activation by Cytochrome P450s (specifically CYP1A2) to form hydroxylamines, which are then esterified to form unstable nitrenium ions. These ions bind covalently to DNA (guanine residues).

Using


N-labeled HCAs allows researchers to:
  • Trace Nitrogen Flux: Confirm that the exocyclic amine nitrogen (the site of labeling) is the atom bonding to the C8 position of guanine.

  • Differentiate Sources: Distinguish between endogenous DNA damage and diet-derived adducts.

Visualization: Bioactivation Pathway

Bioactivation PhIP 15N-PhIP (Pro-carcinogen) CYP CYP1A2 (Oxidation) PhIP->CYP OH_PhIP N-OH-PhIP (Hydroxylamine) CYP->OH_PhIP NAT NAT2/SULT (Esterification) OH_PhIP->NAT Ion Nitrenium Ion (Electrophile) NAT->Ion DNA DNA Adduct (dG-C8-PhIP) Ion->DNA Covalent Bond

Figure 3: Bioactivation of PhIP. 15N labeling tracks the amine nitrogen through oxidation and esterification to final DNA binding.

References

  • Zhang, L., et al. (2016). "High-throughput and Sensitive Analysis of Urinary Heterocyclic Aromatic Amines Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry." Analytical and Bioanalytical Chemistry.

  • Fritz, H. (2010). "15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry." Bulletin des Sociétés Chimiques Belges.

  • Barskiy, D. A., et al. (2016). "The synthesis of 15N-labeled heterocycles containing nitrogen atom." Journal of the American Chemical Society.

  • Marek, R. (2010).[4] "15N NMR Applications." Encyclopedia of Spectroscopy and Spectrometry.

  • Shchepin, R. V., et al. (2016). "Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents." Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Exploratory

The Double-Edged Sword: A Technical Guide to the Toxicity Profile of α-Carboline N-Oxide Derivatives

Foreword: Navigating the Therapeutic and Toxicological Landscape The α-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Therapeutic and Toxicological Landscape

The α-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The introduction of an N-oxide moiety to this heterocyclic system can profoundly alter its physicochemical and pharmacological properties, often enhancing solubility and modulating its biological effect.[5][6] However, this modification also introduces a new set of toxicological considerations. The N-oxide group, while seemingly benign, can be a metabolic liability, potentially leading to the formation of reactive species that can induce cellular damage.[7][8] This guide provides a comprehensive technical overview of the toxicity profile of α-carboline N-oxide derivatives, offering a roadmap for researchers and drug development professionals to navigate the intricate balance between therapeutic efficacy and potential toxicity. We will delve into the mechanistic underpinnings of their toxicity, detail the essential experimental workflows for a thorough toxicological evaluation, and provide insights into interpreting the resulting data.

Part 1: The Mechanistic Dichotomy of α-Carboline N-Oxides: From Therapeutic Action to Toxicological Hazard

The toxicity of α-carboline N-oxide derivatives is not a monolithic entity but rather a context-dependent interplay of the parent scaffold's intrinsic properties and the unique chemistry of the N-oxide functional group. Understanding this dichotomy is paramount for predicting and mitigating potential adverse effects.

The α-Carboline Scaffold: A Foundation of Bioactivity and Potential Cytotoxicity

The planar, tricyclic α-carboline ring system is known to intercalate into DNA, a mechanism that underpins the cytotoxic effects of many of its derivatives against cancer cells.[3] Furthermore, some α-carboline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This inherent potential for DNA interaction and enzyme inhibition forms the baseline for the toxicity profile of their N-oxide counterparts. Structure-activity relationship studies have demonstrated that substitutions on the α-carboline ring can significantly influence cytotoxicity.[9][10]

The N-Oxide Moiety: A Catalyst for Both Enhanced Efficacy and Toxicity

The introduction of an N-oxide group can be a strategic move in drug design, often improving aqueous solubility and acting as a bioisostere for other functional groups.[5][7] However, it is also a key player in the toxicological profile.

A critical aspect of the toxicity of many heterocyclic N-oxides is their potential for bioreductive activation, particularly in hypoxic environments characteristic of solid tumors.[7] Intracellular reductases can reduce the N-oxide to the corresponding tertiary amine, a process that can generate reactive oxygen species (ROS) as byproducts.[6]

An overabundance of ROS leads to oxidative stress, a deleterious condition characterized by damage to cellular macromolecules, including lipids, proteins, and DNA.[11] This can trigger a cascade of events leading to apoptosis or necrosis.

digraph "ROS_Generation_Pathway" { graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Alpha-Carboline_N-Oxide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intracellular_Reductases" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Tertiary_Amine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROS" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Stress" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Damage" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Necrosis" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Alpha-Carboline_N-Oxide" -> "Tertiary_Amine" [label="Bioreduction"]; "Intracellular_Reductases" -> "Alpha-Carboline_N-Oxide" [arrowhead=none]; "Tertiary_Amine" -> "ROS" [label="Byproduct Generation"]; "ROS" -> "Oxidative_Stress"; "Oxidative_Stress" -> "Cellular_Damage"; "Cellular_Damage" -> "Apoptosis_Necrosis"; }

Caption: Bioreductive activation of α-carboline N-oxides and subsequent ROS generation.

Mitochondria are primary targets of oxidative stress. ROS can damage the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[12][13] This disruption of the electrochemical gradient impairs ATP synthesis and can trigger the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic apoptotic pathway.

The potential for α-carboline N-oxides to cause DNA damage is a significant toxicological concern. This can occur through two primary mechanisms: direct interaction of the parent molecule or its metabolites with DNA, and indirect damage via ROS-induced oxidative lesions.[8] The Ames test, a bacterial reverse mutation assay, is a standard initial screen for mutagenicity.[8] Some N-oxide-containing heterocycles have shown mutagenic potential, which can be dependent on their chemical structure and metabolic activation.[8]

Part 2: A Practical Guide to the In Vitro Toxicological Evaluation of α-Carboline N-Oxide Derivatives

A robust in vitro toxicological assessment is crucial for the early identification of liabilities and for guiding the selection of promising lead candidates. This section provides detailed protocols for a tiered approach to evaluating the toxicity of α-carboline N-oxide derivatives.

Foundational Cytotoxicity Assays

The initial step is to determine the concentration-dependent cytotoxic effects of the compounds on relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the α-carboline N-oxide derivatives and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Probing the Mechanisms: Oxidative Stress and Mitochondrial Health

If significant cytotoxicity is observed, the next step is to investigate the underlying mechanisms.

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA [11][14][15][16]

  • Cell Treatment: Treat cells with the α-carboline N-oxide derivatives at their IC50 concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for ROS induction (e.g., H2O2).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

  • Data Analysis: Quantify the fold increase in fluorescence intensity in treated cells compared to the vehicle control.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 [17][18][19]

  • Cell Treatment: Treat cells with the compounds as described for the ROS assay.

  • JC-1 Staining: Incubate the cells with 5 µg/mL of the JC-1 dye in culture medium for 20-30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence of both the red J-aggregates (excitation ~560 nm, emission ~595 nm) and the green J-monomers (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or flow cytometer.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

digraph "In_Vitro_Toxicity_Workflow" { graph [fontname="Arial", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Compound" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; "IC50_Determination" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Mechanism_Investigation" [label="Mechanism Investigation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "ROS_Assay" [label="ROS Assay\n(DCFH-DA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MMP_Assay" [label="Mitochondrial Membrane\nPotential Assay (JC-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage_Assay" [label="DNA Damage Assay\n(γH2AX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Genotoxicity_Assay" [label="Genotoxicity Assay\n(Ames Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Compound" -> "Cytotoxicity_Assay"; "Cytotoxicity_Assay" -> "IC50_Determination"; "IC50_Determination" -> "Mechanism_Investigation" [label="If cytotoxic"]; "Mechanism_Investigation" -> "ROS_Assay"; "Mechanism_Investigation" -> "MMP_Assay"; "Mechanism_Investigation" -> "DNA_Damage_Assay"; "Mechanism_Investigation" -> "Genotoxicity_Assay"; }

Caption: Tiered in vitro workflow for toxicity assessment of α-carboline N-oxides.
Assessing Genotoxic Potential

Given the DNA-intercalating nature of the α-carboline scaffold, assessing genotoxicity is critical.

Experimental Protocol: Immunofluorescence Staining for γH2AX Foci [2][20][21][22]

  • Cell Treatment and Fixation: Treat cells grown on coverslips with the compounds for an appropriate duration. Fix the cells with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 and block with 1% BSA in PBST.

  • Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope. The number of foci per nucleus is a quantitative measure of DNA double-strand breaks.

Evaluating Cardiotoxicity Potential

Cardiotoxicity is a significant concern in drug development.[23][24] In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming increasingly important for early-stage screening.[25][26][27]

Table 1: In Vitro Assays for Cardiotoxicity Screening

Assay TypePrincipleEndpoint
Multi-electrode Array (MEA) Measures the extracellular field potential of beating cardiomyocytes.Changes in beat rate, field potential duration, and arrhythmogenic events.
Calcium Imaging Uses calcium-sensitive fluorescent dyes to monitor intracellular calcium transients.Alterations in calcium transient amplitude, duration, and rhythm.
Impedance-based Assays Measures changes in electrical impedance as cardiomyocytes beat.Variations in beat rate and amplitude.[23]
hERG Patch-Clamp Directly measures the current through the hERG potassium channel.Inhibition of the hERG channel, a key indicator of proarrhythmic potential.[25]

Part 3: In Vivo Toxicity Assessment: From Acute Effects to Long-Term Consequences

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential for understanding the systemic toxicity and pharmacokinetic/pharmacodynamic (PK/PD) relationships of α-carboline N-oxide derivatives.[16]

Acute Toxicity Studies

The primary goal of acute toxicity testing is to determine the median lethal dose (LD50) and to identify the target organs of toxicity after a single high dose. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for conducting these studies in a way that minimizes animal use.[28][29][30][31][32]

Table 2: OECD Guidelines for Acute Oral Toxicity Testing

GuidelineMethodKey Features
OECD 420 Fixed Dose ProcedureAnimals are dosed at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The endpoint is the observation of clear signs of toxicity, not death.[30][31]
OECD 423 Acute Toxic Class MethodA stepwise procedure with a small number of animals per step. The outcome is the classification of the substance into a toxicity class.[31]
OECD 425 Up-and-Down ProcedureA sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method provides an estimate of the LD50.[29][31]

During these studies, it is crucial to monitor for a range of clinical signs, including changes in behavior, body weight, and food/water consumption. At the end of the observation period, a full necropsy and histopathological examination of key organs should be performed.

Conclusion: A Forward-Looking Perspective on the Safe Development of α-Carboline N-Oxide Derivatives

The α-carboline N-oxide scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding and proactive assessment of their toxicological profile are indispensable for their successful translation to the clinic. The integration of in silico predictive models, a comprehensive suite of in vitro mechanistic assays, and carefully designed in vivo studies will be the cornerstone of a robust safety evaluation. By embracing a holistic and mechanism-driven approach to toxicity testing, researchers can effectively de-risk their drug discovery programs and unlock the full therapeutic potential of this fascinating class of compounds.

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  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019, October 17). JoVE. Retrieved from [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022, August 26). Frontiers in Pharmacology. Retrieved from [Link]

  • Measuring mitochondrial membrane potential. (n.d.). Nature Metabolism. Retrieved from [Link]

  • Common methods in mitochondrial research (Review). (2022, August 19). Experimental and Therapeutic Medicine. Retrieved from [Link]

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  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2023, February 5). Bio-protocol. Retrieved from [Link]

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  • Mitochondrial Membrane Potential Probes and the Proton Gradient: A Practical Usage Guide. (2018, June 28). Taylor & Francis Online. Retrieved from [Link]

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  • OECD Test Guideline 425. (n.d.). National Toxicology Program. Retrieved from [Link]

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Foundational

Metabolic pathways of alpha-Carboline in mammalian systems

An In-Depth Technical Guide to the Metabolic Pathways of α-Carboline in Mammalian Systems Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the metabolic fate of α-carboline, w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways of α-Carboline in Mammalian Systems

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic fate of α-carboline, with a specific focus on the well-characterized genotoxic carcinogen 2-amino-α-carboline (AαC). As researchers, scientists, and drug development professionals, understanding these biotransformation pathways is critical for assessing toxicological risk and for the rational design of novel therapeutics based on the α-carboline scaffold.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind the metabolic transformations and the experimental designs used to elucidate them.

Introduction: The α-Carboline Scaffold and its Biological Significance

The α-carboline (9H-pyrido[2,3-b]indole) is a tricyclic aromatic scaffold comprising a pyridine ring fused to an indole backbone.[1][2] While less common in nature than its β-carboline isomer, the α-carboline moiety is found in various natural products and synthetic molecules with a wide array of biological activities, including antitumor, anti-plasmodial, and anti-inflammatory properties.[1][2]

However, the α-carboline structure is also associated with significant toxicity. 2-amino-α-carboline (AαC) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of protein-rich foods and is also present in tobacco smoke and diesel exhaust.[3][4][5][6] Chronic, low-level exposure to AαC is a public health concern due to its potent mutagenic and carcinogenic properties.[3][4][5] The toxicity of AαC is not inherent to the parent molecule but is critically dependent on its metabolic activation by mammalian enzymes.[4][5][7]

The Duality of Metabolism: Bioactivation vs. Detoxification

The metabolic pathways of AαC are a classic example of a "double-edged sword." The same families of enzymes responsible for detoxifying xenobiotics by increasing their water solubility for excretion are also responsible for converting AαC into highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[3][6][8] The balance between these bioactivation and detoxification pathways is a key determinant of individual susceptibility to AαC's carcinogenic effects.[3][6][8]

Phase I Metabolism: The Cytochrome P450 Gateway

The initial and rate-limiting step in the bioactivation of AαC is an N-oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver.[3][6] This reaction converts the exocyclic amino group of AαC into a hydroxylamine, forming N-hydroxy-2-amino-α-carboline (N-OH-AαC).[4][5][7] While multiple CYP isozymes can metabolize carbolines, CYP1A family enzymes, particularly CYP1A2, are major contributors to the oxidation of aromatic amines.[9][10]

G cluster_phase1 Phase I Metabolism AalphaC 2-Amino-α-carboline (AαC) NOH_AalphaC N-hydroxy-AαC (N-OH-AαC) (Pro-mutagen) AalphaC->NOH_AalphaC N-oxidation CYP450 Cytochrome P450 (e.g., CYP1A2) CYP450->AalphaC

Caption: Phase I N-oxidation of 2-amino-α-carboline by Cytochrome P450 enzymes.

Phase II Metabolism: The Critical Junction

The N-hydroxy-AαC metabolite is the central junction point where the pathways diverge towards either detoxification or further bioactivation. This fate is determined by Phase II conjugating enzymes, primarily sulfotransferases (SULTs) and N-acetyltransferases (NATs), which are predominantly located in the cytosol.[4][7]

Bioactivation Pathways
  • O-Sulfonation: Cytosolic SULTs, particularly the SULT1A1 isoform, catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamine moiety of N-OH-AαC.[4][5][7] This creates a highly unstable and reactive intermediate, N-sulfonyloxy-AαC, which spontaneously degrades to a nitrenium ion that readily attacks DNA.[5][7]

  • O-Acetylation: N-acetyltransferases, using acetyl-coenzyme A (AcCoA) as a cofactor, can also esterify N-OH-AαC.[4] Uniquely, both the NAT1 and NAT2 isoforms are capable of bioactivating N-OH-AαC, which contrasts with other heterocyclic amines that are typically substrates for only NAT2.[7] This reaction produces N-acetoxy-AαC, another unstable ester that generates the DNA-reactive nitrenium ion.[5][7]

Detoxification Pathways

While Phase II enzymes are key to bioactivation, they also participate in detoxification. The primary detoxification routes involve:

  • N-Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the nitrogen atoms of the AαC ring system or its hydroxylated metabolites. This process significantly increases water solubility, facilitating excretion in urine and bile.[6][8] Multiple N-glucuronide metabolites of AαC have been identified in vivo.[6][8]

  • N-Acetylation: In addition to O-acetylation of the N-hydroxy metabolite, NATs can also perform N-acetylation on the parent AαC molecule. This pathway is generally considered a detoxification step as it prevents the initial N-oxidation by CYPs. The abundance of N-acetylated metabolites found in vivo suggests this is a significant detoxification route.[8]

  • Ring Hydroxylation: CYP enzymes can also hydroxylate the aromatic rings of AαC.[6] These hydroxylated metabolites can then be readily conjugated by Phase II enzymes (e.g., UGTs, SULTs) to form stable, excretable sulfate or glucuronide conjugates.

G cluster_main Metabolic Pathways of 2-Amino-α-carboline (AαC) cluster_phase1 Phase I cluster_phase2 Phase II cluster_bioactivation Bioactivation cluster_detox Detoxification AalphaC 2-Amino-α-carboline (AαC) NOH_AalphaC N-hydroxy-AαC AalphaC->NOH_AalphaC CYP1A2 (N-oxidation) NGlucuronide N-Glucuronides AalphaC->NGlucuronide UGTs NAcetyl_AalphaC N-acetyl-AαC AalphaC->NAcetyl_AalphaC NATs (N-acetylation) NSulfonyloxy N-sulfonyloxy-AαC (Unstable Ester) NOH_AalphaC->NSulfonyloxy SULT1A1 NAcetoxy N-acetoxy-AαC (Unstable Ester) NOH_AalphaC->NAcetoxy NAT1, NAT2 Nitrenium AαC Nitrenium Ion (Reactive Electrophile) NSulfonyloxy->Nitrenium NAcetoxy->Nitrenium DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Excretion Excretion (Urine, Bile) NGlucuronide->Excretion NAcetyl_AalphaC->Excretion

Caption: Overview of AαC bioactivation and detoxification pathways in mammalian systems.

Methodologies for Characterizing α-Carboline Metabolism

A multi-pronged approach using both in vitro and in vivo models is essential for fully characterizing metabolic pathways. The following protocols represent self-validating systems for investigating the biotransformation of α-carbolines.

In Vitro Experimental Protocols

Protocol 1: Phase I Metabolism using Liver Microsomes

  • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes. This system is ideal for identifying primary oxidative metabolites.

  • Methodology:

    • Prepare an incubation mixture in a microcentrifuge tube containing:

      • 100 mM Phosphate Buffer (pH 7.4)

      • Pooled Human Liver Microsomes (e.g., 0.5 mg/mL protein)

      • α-Carboline substrate (e.g., 1-10 µM AαC)

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control reaction without the regenerating system is mandatory to confirm NADPH-dependent metabolism.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the protein.

    • Analyze the supernatant for metabolites using LC-MS/MS.

Protocol 2: Phase II Bioactivation using Liver Cytosol

  • Rationale: Liver cytosol contains the soluble SULT and NAT enzymes responsible for conjugating the N-hydroxy metabolite. This assay, often measuring DNA adduct formation, directly assesses bioactivation potential.

  • Methodology:

    • Prepare a 0.5 mL reaction mixture containing:

      • 50 mM Potassium Phosphate Buffer (pH 7.5)[4]

      • 5 mM Magnesium Chloride[4]

      • 0.5 mM EDTA[4]

      • Calf Thymus DNA (1 mg) as a trapping agent for reactive metabolites.

      • Liver Cytosol (e.g., 0.5 mg protein) from human or rodent sources.

      • N-OH-AαC substrate (5-10 µM, as higher concentrations can cause substrate inhibition).[4]

    • To assess sulfonation, add 0.2 mM PAPS as the sulfonate donor.[4] Run a parallel control without PAPS.

    • To assess acetylation, add 0.2 mM AcCoA as the acetyl donor. Run a parallel control without AcCoA.

    • Incubate at 37°C for 30 minutes. The reaction should be linear within this timeframe.[4]

    • Stop the reaction and isolate the DNA. Quantify the level of AαC-DNA adducts, typically after hydrolysis and analysis by LC-MS/MS or ³²P-postlabeling.

In Vivo Experimental Protocol

Protocol 3: Rodent Metabolism and Excretion Study

  • Rationale: In vivo studies are the gold standard, providing a complete picture of absorption, distribution, metabolism, and excretion (ADME) and identifying metabolites formed through multi-organ, multi-step pathways.

  • Methodology:

    • Use male Sprague-Dawley rats, a common model for metabolism studies.[3][8]

    • Administer AαC via oral gavage.

    • House the animals in metabolic cages that allow for the separate collection of urine and feces over 24-72 hours.

    • For biliary excretion analysis, cannulate the bile duct of anesthetized rats and collect bile.

    • Collect blood samples at various time points via tail vein or terminal cardiac puncture to obtain plasma.

    • Process the collected matrices (urine, bile, plasma). This typically involves enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates, followed by solid-phase extraction (SPE) to concentrate the analytes.

    • Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.[8]

Summary of Identified AαC Metabolites

Research has successfully identified and characterized at least 17 metabolites of AαC in vivo and in situ.[3][8] These findings highlight the complexity of its biotransformation.

Metabolite ClassSpecific Conjugate/ModificationFormation PathwayBiological MatrixReference
Phase I N-hydroxy-AαCCYP-mediated N-oxidationIn vitro systems[4][7]
Aromatic Ring HydroxylationCYP-mediated C-hydroxylationRat (in vivo)[6]
Phase II N-acetyl-AαCNAT-mediated N-acetylationRat (in vivo)[6][8]
N-Glucuronides (multiple)UGT-mediated conjugationRat (in vivo), Hepatocytes[6][8]
N-sulfonyloxy-AαCSULT-mediated O-sulfonationIn vitro systems[4][7]
N-acetoxy-AαCNAT-mediated O-acetylationIn vitro systems[4][7]
Combined Double ConjugatesMultiple Phase II stepsRat Hepatocytes[6]

Conclusion and Future Directions

The metabolism of 2-amino-α-carboline is a complex interplay between Phase I and Phase II enzymatic pathways that collectively determine its carcinogenic potential. The key bioactivation sequence involves CYP-mediated N-hydroxylation followed by SULT- or NAT-catalyzed esterification to form highly reactive, DNA-damaging nitrenium ions.[3][6][7] Concurrently, detoxification occurs through N-acetylation of the parent amine and glucuronidation of various metabolites.[6][8]

For drug development professionals, this detailed understanding is paramount. If the α-carboline scaffold is being considered for a therapeutic agent, medicinal chemistry efforts must be directed at blocking the sites of metabolic activation. For instance, modifying the C2 position to remove the primary amino group would prevent the entire N-oxidation-dependent bioactivation cascade. This technical guide provides the foundational knowledge and experimental framework necessary to conduct such critical investigations, ensuring the safety and efficacy of future chemical entities.

References

  • M. A. Malfatti, K. S. Kulp, M. G. Knize, M. H. Davis, J. S. Felton, In vitro bioactivation of N-hydroxy-2-amino-alpha-carboline. Carcinogenesis. [Link]

  • L. M. R. Gleason, P. P. D. L. A. S. Amaral, J. M. S. Gleason, Y. M. K. T. V. T. P. P. D. L. A. S. Amaral, Metabolites of the Carcinogen 2-Amino-α-carboline Formed in Male Sprague−Dawley Rats in Vivo and in Rat Hepatocyte and Human HepG2 Cell Incubates. Chemical Research in Toxicology. [Link]

  • M. A. Malfatti, K. S. Kulp, M. G. Knize, C. Davis, J. S. Felton, In vitro bioactivation of N-hydroxy-2-amino-α-carboline. Carcinogenesis. [Link]

  • J. A. Brown, L. M. R. Gleason, P. P. D. L. A. S. Amaral, J. M. S. Gleason, Y. M. K. T. V. T. P. P. D. L. A. S. Amaral, Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo and in rat hepatocyte and human HepG2 cell incubates. Chemical research in toxicology. [Link]

  • M. A. Malfatti, K. S. Kulp, M. G. Knize, C. Davis, J. S. Felton, In vitro bioactivation of N-hydroxy-2-amino-α-carboline. Carcinogenesis. [Link]

  • J. A. Brown, L. M. R. Gleason, P. P. D. L. A. S. Amaral, J. M. S. Gleason, Y. M. K. T. V. T. P. P. D. L. A. S. Amaral, Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo, and in rat hepatocyte and human HepG2 cell incubates. National Institutes of Health. [Link]

  • H. Frederiksen, H. Frandsen, Impact of Five Cytochrome p450 Enzymes on the Metabolism of Two Heterocyclic Aromatic Amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC). Pharmacology & toxicology. [Link]

  • S. Debnath, S. Das, S. Ghosh, Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. [Link]

  • S. Debnath, S. Das, S. Ghosh, Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry. [Link]

  • M. A. Herraiz, T., & Aran, V. J. (2008). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Chemical research in toxicology. [Link]

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Exploratory

The Gold Standard: A Technical Guide to Stable Isotope Labeled Carboline Standards in Quantitative Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The accurate quantification of β-carbolines—a class of neurologically and pharmacologically active indole alkaloids—is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of β-carbolines—a class of neurologically and pharmacologically active indole alkaloids—is critical in fields ranging from food safety and toxicology to neuroscience and drug development. Their presence in biological matrices and thermally processed foods necessitates analytical methods of the highest precision and accuracy.[1][2] This guide provides an in-depth exploration of the synthesis and application of stable isotope labeled (SIL) carboline standards, the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. We will delve into the fundamental principles that establish SIL standards as the definitive tool for correcting analytical variability, detail synthetic strategies for their creation, and provide field-proven protocols for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is designed to equip researchers with the expertise to implement robust, self-validating quantitative methods for carboline analysis.

The Analytical Imperative: Why Stable Isotope Labeling is Essential for Carboline Analysis

β-carbolines, such as harman and norharman, are found in complex matrices like meat, coffee, and biological tissues.[2] Quantitative analysis in such environments is fraught with challenges, including sample loss during extraction, chromatographic inconsistencies, and, most critically, matrix-induced ion suppression or enhancement at the mass spectrometer's ion source.[3][4]

An ideal internal standard (IS) must perfectly mimic the behavior of the target analyte through every step of the analytical process to compensate for these variations.[5] While structural analogs can be used, they often exhibit different extraction recoveries and chromatographic retention times, and their ionization efficiency can respond differently to matrix effects. Stable isotope labeled standards are the scientifically endorsed solution.[6] A SIL standard is chemically identical to the analyte, differing only in the mass of one or more of its atoms (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[7] This mass difference allows the mass spectrometer to differentiate it from the native analyte, while its identical chemical structure ensures it co-elutes chromatographically and experiences the exact same extraction efficiency and ionization response.[3][6] By adding a known concentration of the SIL standard to a sample at the very beginning of the workflow, the ratio of the endogenous analyte's signal to the standard's signal is used for quantification. This ratio remains constant regardless of sample loss or signal suppression, providing unparalleled accuracy and precision.[4][8]

Caption: General structure of the β-carboline ring system.[9]

Synthesis and Design of Labeled Carboline Standards

The creation of a high-purity SIL-IS is a critical prerequisite for any quantitative assay. The choice of isotope and labeling position must be carefully considered to ensure stability and avoid isotopic interference.

Synthetic Strategies for the Carboline Backbone

The synthesis of the β-carboline motif is well-established, with several classical methodologies that can be adapted for isotope incorporation.[9] The most prominent of these is the Pictet-Spengler reaction , which involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[9] This is a highly versatile method for creating the core structure. Other methods, such as the Bischler-Napieralski reaction and various palladium-catalyzed cyclizations, offer alternative routes to the carboline skeleton.[9]

Incorporation of Stable Isotopes

Isotopic labels can be introduced at various stages of the synthesis.

  • Labeled Precursors: The most straightforward approach is to use a commercially available labeled starting material. For example, starting a Pictet-Spengler reaction with L-tryptophan that has been labeled with ¹³C or ¹⁵N in the indole ring will produce a correspondingly labeled β-carboline.[10] This method ensures the label is in a stable, non-exchangeable position.

  • Deuterium Labeling: Deuterium (²H) is a cost-effective and common label.[7] It can be introduced using deuterated reagents, such as deuterated sodium borohydride for reductions or through H-D exchange reactions on the aromatic rings under specific conditions. However, caution is warranted. Labels on heteroatoms (like N-H) are readily exchangeable and should be avoided. While aromatic C-D bonds are generally stable, some highly deuterated standards can exhibit slight chromatographic shifts relative to their unlabeled counterparts, a phenomenon known as an "isotopic effect," which must be evaluated during method development.[5][11]

  • ¹³C and ¹⁵N Labeling: Carbon-13 and Nitrogen-15 are considered the most robust labels.[6] They do not cause chromatographic shifts and are metabolically stable.[12] Synthesis often involves more complex, multi-step procedures using building blocks like ¹³CO₂, ¹³CH₃I, or ¹⁵N-phthalimide.[13][14] While more expensive, the resulting standards provide the highest level of analytical confidence.

Caption: Simplified workflow for synthesizing a ¹³C-labeled β-carboline.

Experimental Protocol: Quantitative Analysis via Isotope Dilution LC-MS/MS

This section provides a representative workflow for the quantification of harman in a complex matrix, such as pan-fried beef, using a stable isotope labeled internal standard (e.g., harman-d₄).

Materials and Reagents
  • Analytes: Harman, Norharman (certified reference standards)

  • Internal Standard: Harman-d₄, Norharman-d₃ (or ¹³C-labeled versions)

  • Solvents: Acetonitrile (ACN), Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate

  • Extraction: QuEChERS salts or Solid Phase Extraction (SPE) cartridges (e.g., C18)

Step-by-Step Sample Preparation Protocol
  • Homogenization: Weigh 1-2 g of the homogenized sample (e.g., beef) into a 50 mL centrifuge tube.

  • Spiking: Add a precise volume of the SIL-IS working solution (e.g., 50 µL of 1 µg/mL harman-d₄) to the sample. This step is critical; the IS must be added prior to any extraction to account for losses.

  • Extraction: Add 10 mL of 1% formic acid in ACN. Vortex vigorously for 2 minutes. Add QuEChERS extraction salts, shake for 1 minute, and centrifuge at 5000 x g for 5 minutes.[1]

  • Cleanup (dSPE or SPE): Transfer the supernatant to a cleanup tube containing dSPE sorbents or pass it through a conditioned C18 SPE cartridge to remove interfering matrix components like lipids.[15]

  • Final Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A typical gradient would start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte and its corresponding SIL-IS to ensure confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Harman 183.1128.135
183.1154.125
Harman-d₄ 187.1132.135
187.1158.125
Norharman 169.1115.140
169.1140.130
Norharman-d₃ 172.1117.140
172.1143.130
Caption: Example MRM transitions for common β-carbolines and their deuterated standards.

Data Analysis and Method Validation

The cornerstone of the isotope dilution method is the use of a response ratio for quantification.

  • Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the SIL-IS and varying concentrations of the native analyte. Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. This curve should be linear over the expected concentration range of the samples.

  • Quantification: After analyzing the unknown samples, calculate the peak area ratio of the endogenous analyte to the SIL-IS. Determine the concentration of the analyte by interpolating this ratio on the calibration curve.

  • Self-Validating System: The trustworthiness of the method comes from its internal checks. The recovery of the SIL-IS can be monitored in every sample. A significant deviation in the absolute area of the IS in one sample compared to the others can indicate a severe matrix effect or a processing error specific to that sample, allowing for its identification and potential re-analysis. The method should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[16]

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Unknown Sample (e.g., Food Homogenate) Spike 2. Spike with Known Amount of SIL-Carboline Standard Sample->Spike Extract 3. Extraction & Matrix Cleanup (SPE/QuEChERS) Spike->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio 5. Calculate Peak Area Ratio (Analyte / SIL-IS) LCMS->Ratio CalCurve 6. Interpolate on Calibration Curve Ratio->CalCurve Result 7. Accurate Concentration (Corrected for Loss & Matrix Effects) CalCurve->Result

Caption: The complete workflow for quantitative analysis using isotope dilution.

Conclusion

References

  • Bosin, T. R., & Faull, K. F. (1988). Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 428(2), 229-236. Available from: [Link]

  • Cho, Y., Hwang, S., Na, S., Park, S., Hana, P., Heo, S., & SON, J. h. (2024). Determination of β-Carboline Alkaloids in Foods using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry. DSpace at KIST. Available from: [Link]

  • Kim, M., et al. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(1), 123. Available from: [Link]

  • Navarro, M., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9136–9146. Available from: [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved February 13, 2026, from Amerigo Scientific website. Available from: [Link]

  • Navarro, M., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ResearchGate. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]

  • Pribolab. (2026, February 5). Pribolab®Fully ¹³C-Labeled isotopes internal standards. Retrieved February 13, 2026, from Pribolab website. Available from: [Link]

  • Mordor Intelligence. (n.d.). Stable Isotope Labeled Compounds Top Companies. Retrieved February 13, 2026, from Mordor Intelligence website. Available from: [Link]

  • O'Connor, S., & Comins, D. L. (2021). Methodologies for the synthesis of β-carbolines. LJMU Research Online. Available from: [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Available from: [Link]

  • Prier, C. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. Available from: [Link]

  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(11), 5545–5553. Available from: [Link]

  • Saito, H., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. Available from: [Link]

  • Wikipedia contributors. (n.d.). Isotope dilution. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • AstraZeneca. (2024). Synthesis of Stable Isotope, Tritiated, and Carbon-14 Labeled Balcinrenone. Journal of Labelled Compounds and Radiopharmaceuticals, 67(4), 145-153. Available from: [Link]

  • ResearchGate. (n.d.). Determination of -carboline alkaloids in spiked samples. ResearchGate. Available from: [Link]

  • Hofmann, T., & Schieberle, P. (2006). Development of a stable isotope dilution analysis with liquid chromatography-tandem mass spectrometry detection for the quantitative analysis of di- and trihydroxybenzenes in foods and model systems. Journal of Agricultural and Food Chemistry, 54(16), 5755–5762. Available from: [Link]

  • Bsharat, M. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3), 1110-1121. Available from: [Link]

  • Zhang, Y., et al. (2021). Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat. Journal of Agricultural and Food Chemistry, 69(36), 10722–10730. Available from: [Link]

  • Ananikov, V. P., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(1), 101-109. Available from: [Link]

  • Vdovipojs, K., et al. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Nature Communications, 14(1), 7784. Available from: [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. Available from: [Link]

  • De-Pinho, P., et al. (2014). Design and Operation of a Continuous 13C and 15N Labeling Chamber for Uniform or Differential, Metabolic and Structural, Plant Isotope Labeling. Journal of Visualized Experiments, (83), e51139. Available from: [Link]

Sources

Foundational

Physicochemical properties of alpha-Carboline-15N2 N-Oxide

This guide provides an in-depth technical analysis of -Carboline- N N-Oxide , a stable isotope-labeled reference standard critical for the bioanalysis of heterocyclic amines and carboline alkaloids. Physicochemical Prope...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-Carboline-

N

N-Oxide
, a stable isotope-labeled reference standard critical for the bioanalysis of heterocyclic amines and carboline alkaloids.

Physicochemical Properties & Bioanalytical Applications of -Carboline- N N-Oxide

Executive Summary


-Carboline-

N

N-Oxide
(CAS: 1189496-03-4) is the stable isotope-labeled analog of

-carboline N-oxide (9H-pyrido[2,3-b]indole N-oxide).[1][] Enriched with two Nitrogen-15 atoms, this compound serves as a definitive Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Its primary application lies in the quantification of


-carboline (A

C) and its metabolic products in complex matrices (biological fluids, food samples, environmental smoke). As an N-oxide, it represents a key oxidative metabolite or a synthetic intermediate, necessitating precise characterization to distinguish it from its parent amine and isomeric

-carbolines.

Chemical Identity & Structural Characterization[1][3][4][5][6]

The core scaffold consists of a pyridine ring fused to an indole system.[3][4] The "


" designation indicates the pyridine nitrogen is located at position 2 relative to the carbazole numbering (or position 1 in the isolated pyridine ring context), specifically fused at the 2,3-bond of the indole.
Nomenclature & Identifiers
ParameterDetail
Systematic Name 9H-pyrido[2,3-b]indole-

N

N-oxide
CAS Number 1189496-03-4 (Labeled); 26148-55-0 (Unlabeled)
Molecular Formula C

H


N

O
Molecular Weight 186.18 g/mol (Labeled) vs. 184.19 g/mol (Unlabeled)
Isotopic Purity Typically

98 atom %

N
Chemical Structure Tricyclic heteroaromatic; N-oxide at the pyridine nitrogen.[5][3][4][6][7]
Structural Visualization

The following diagram illustrates the chemical connectivity and the specific site of oxidation.

Structure cluster_0 Chemical Structure Indole Indole Ring (NH at Pos 9) Pyridine Pyridine Ring (15N at Pos 2) Indole->Pyridine Fused [2,3-b] Oxide N-Oxide Oxygen (Polar Moiety) Pyridine->Oxide Coordinate Covalent N -> O caption Fig 1. Structural connectivity of alpha-Carboline-15N2 N-Oxide.

Physicochemical Profile

The N-oxidation of the


-carboline scaffold significantly alters its physicochemical behavior compared to the parent amine. The introduction of the N-O dipole increases polarity and melting point while reducing basicity at the pyridine nitrogen.
Key Properties Table

Note: Values marked with () are derived from the unlabeled analog (CAS 26148-55-0) as isotopic substitution has negligible effect on these bulk properties.*

PropertyValue / DescriptionMechanistic Insight
Physical State Off-white to pale yellow solidCrystalline lattice stabilized by dipole-dipole interactions.
Melting Point 234 – 238 °C (*)Significantly higher than parent

-carboline (210-212 °C) due to intermolecular H-bonding potential of N-O.
Solubility DMSO, Methanol, AcetonitrileModerate solubility in polar aprotic solvents; poor water solubility unless pH adjusted.
pKa (Indole NH) ~14.9 (Predicted)The indole NH remains weakly acidic.
pKa (N-Oxide) ~0.8 (Estimated)N-oxides are very weak bases compared to their parent pyridines (pKa ~5.2). Protonation occurs only at low pH.
LogP ~2.1 (Estimated)Reduced lipophilicity compared to parent (LogP ~2.9) due to the polar N-oxide group.[8]
Stability & Degradation
  • Deoxygenation: Under thermal stress (>150 °C) or strong reducing conditions, the compound may revert to the parent

    
    -carboline-
    
    
    
    N
    
    
    .
  • Photostability: Heterocyclic N-oxides are susceptible to photochemical rearrangement (e.g., to oxazepines) upon UV exposure. Storage in amber vials is mandatory.

Synthesis & Characterization

The synthesis of the labeled standard typically follows a biomimetic oxidation pathway, ensuring the isotopic label is retained in the correct positions.

Synthetic Pathway

The precursor,


-carboline-

N

, is synthesized via cyclization of

N-labeled 2-amino-3-(2-pyridyl)indole intermediates. The final step involves selective N-oxidation.

Synthesis Precursor alpha-Carboline-15N2 (Parent) Product alpha-Carboline-15N2 N-Oxide Precursor->Product Selective N-Oxidation (DCM, 0-25°C) Reagent Oxidant (mCPBA or H2O2) Reagent->Product Impurity Impurity: Over-oxidation products Product->Impurity Excess Oxidant caption Fig 2. Synthetic route via selective N-oxidation of the labeled parent scaffold.

Quality Control Parameters
  • Isotopic Enrichment: Measured by MS; typically >99%

    
    N incorporation to prevent "cross-talk" with the unlabeled analyte channel.
    
  • Chemical Purity: Assessed by HPLC-UV (254 nm). The N-oxide elutes earlier than the parent amine on Reverse Phase (C18) columns due to increased polarity.

Bioanalytical Application (LC-MS/MS)

In DMPK and toxicology studies,


-Carboline-

N

N-Oxide is the gold-standard Internal Standard. It co-elutes with the analyte (compensating for matrix effects) but is mass-resolved.
Mass Spectrometry Transitions

The


N

label provides a +2 Da mass shift relative to the unlabeled N-oxide.
CompoundPrecursor Ion (M+H)

Product Ion (Quantifier)Fragmentation Mechanism
Unlabeled Analyte m/z 185.1m/z 169.1Loss of Oxygen (-16 Da)
IS (

N

N-Oxide)
m/z 187.1 m/z 171.1 Loss of Oxygen (-16 Da)

Note: A secondary transition involving the loss of HCN (or H


C

N) may be observed. The loss of oxygen is the characteristic "N-oxide" fragmentation signature.
Experimental Protocol: Sample Preparation

To ensure accurate quantification, the IS must be equilibrated with the sample matrix before extraction.

  • Spiking: Add 10 µL of IS working solution (1 µg/mL in MeOH) to 100 µL of plasma/matrix.

  • Precipitation: Add 300 µL cold Acetonitrile to precipitate proteins.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Dilution: Dilute supernatant 1:1 with water (to match initial mobile phase).

  • Injection: Inject 5-10 µL onto a C18 column (e.g., Waters XSelect or Phenomenex Kinetex).

Workflow Sample Biological Sample (Plasma/Urine) Spike Add IS: alpha-Carboline-15N2 N-Oxide Sample->Spike Extract Protein Precipitation (ACN/MeOH) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data caption Fig 3. Standard bioanalytical workflow using the labeled N-oxide IS.

Handling & Safety

  • Hazard Classification: Treat as a potential mutagen. Although N-oxidation is often a detoxification pathway for heterocyclic amines, the parent scaffold is associated with mutagenic activity (Group 2B/3 carcinogens).

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility for Stock: Prepare primary stocks in DMSO or Methanol. Avoid aqueous storage to prevent hydrolysis or bacterial degradation.

References

  • National Center for Biotechnology Information (NCBI). (2024).

    
    -Carboline-15N2. Retrieved from [Link]
    
  • Frontiers in Chemistry. (2022). Comprehensive review of

    
    -carboline alkaloids: Natural products, updated synthesis, and biological activities. Retrieved from [Link]
    

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of α-Carboline-¹⁵N₂ N-Oxide as an Internal Standard in Quantitative Bioanalysis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of α-Carboline-¹⁵N₂ N-Oxide as an internal standard for the quantitative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of α-Carboline-¹⁵N₂ N-Oxide as an internal standard for the quantitative analysis of α-carboline and its analogs in complex biological matrices. The protocol emphasizes the principles of isotope dilution mass spectrometry (IDMS) to ensure the highest level of accuracy and precision in bioanalytical studies. We delve into the rationale behind experimental choices, from sample preparation to data analysis, and provide detailed, step-by-step methodologies. This guide is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Imperative for a Reliable Internal Standard

The α-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-plasmodial, and neuroprotective properties.[1] Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolic studies during drug discovery and development.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, most notably matrix effects, which are the suppression or enhancement of analyte ionization caused by co-eluting endogenous components of the biological sample.[4][5][6][7]

To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted best practice.[8] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and variability during sample processing, extraction, and ionization. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, providing a highly accurate and precise measurement.[8]

α-Carboline-¹⁵N₂ N-Oxide is a specifically designed SIL-IS for the quantification of α-carboline and its N-oxide metabolites. The two ¹⁵N atoms provide a +2 Da mass shift from the unlabeled α-carboline, and the N-oxide functionality makes it a suitable internal standard for the corresponding N-oxide metabolites.

Physicochemical Properties of α-Carboline-¹⁵N₂ N-Oxide

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₈¹⁵N₂O[9]
Molecular Weight 186.18 g/mol [10]
Exact Mass 186.0686 DaInferred from ¹⁵N incorporation
Appearance Solid (typical)General knowledge
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO)General knowledge

Synthesis and Characterization of α-Carboline-¹⁵N₂ N-Oxide

The synthesis of a high-quality SIL-IS is a critical first step. While a detailed synthetic protocol is beyond the scope of this application note, the general approach involves the synthesis of the α-carboline scaffold followed by N-oxidation.

Conceptual Synthetic Pathway:

G cluster_synthesis Synthesis of α-Carboline-¹⁵N₂ cluster_oxidation N-Oxidation A ¹⁵N-labeled Precursors (e.g., ¹⁵N-aniline, ¹⁵N-aminopyridine) B Palladium-catalyzed Cross-Coupling Reactions A->B Coupling C Intramolecular Cyclization B->C Formation of Biaryl Intermediate D α-Carboline-¹⁵N₂ C->D Aromatization E α-Carboline-¹⁵N₂ G α-Carboline-¹⁵N₂ N-Oxide E->G Oxidation F Oxidizing Agent (e.g., m-CPBA, H₂O₂) G A Plasma Sample (50 µL) B Add Internal Standard Working Solution (10 µL of 100 ng/mL) A->B C Add Acetonitrile (200 µL) B->C D Vortex Mix (1 min) C->D E Centrifuge (4000 rpm, 10 min) D->E F Collect Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase (100 µL) G->H I Inject into LC-MS/MS H->I

Caption: Workflow for sample preparation by protein precipitation.

Step-by-Step Protocol:

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a 96-well plate, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 200 µL of acetonitrile to each well.

  • Seal the plate and vortex for 1 minute to precipitate the proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

  • Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for your specific instrument and application.

ParameterRecommended Condition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table below
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Proposed MRM Transitions:

The fragmentation of N-oxides in mass spectrometry often involves the neutral loss of an oxygen atom (16 Da). [7]The fragmentation of the carboline ring system will likely involve cleavage of the pyridine or indole rings.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-Carboline169.1142.1 (loss of HCN)To be optimized
115.1To be optimized
α-Carboline-¹⁵N₂ N-Oxide (IS) 187.1 171.1 (loss of O) To be optimized
144.1 (loss of ¹⁵N-HCN) To be optimized

Note: The exact product ions and optimal collision energies must be determined experimentally by infusing the analyte and internal standard into the mass spectrometer.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using a weighted (e.g., 1/x²) linear regression.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method must be rigorously validated to ensure its reliability. [4]The validation should be performed in accordance with the guidelines from regulatory agencies like the FDA and EMA. [11] Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%bias) within ±15% (±20% at LLOQ).
Matrix Effect Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte should be stable in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Troubleshooting

IssuePotential CauseSuggested Solution
High Variability in Results Inconsistent sample preparation; Matrix effects not fully compensated.Ensure consistent pipetting and vortexing. Optimize sample cleanup. Verify co-elution of analyte and IS.
Poor Peak Shape Column degradation; Inappropriate mobile phase.Replace column. Optimize mobile phase pH and organic content.
Low Sensitivity Suboptimal MS/MS parameters; Ion suppression.Optimize MRM transitions, collision energy, and source parameters. Improve sample cleanup.
IS Signal Instability Degradation of IS; Inconsistent addition of IS.Check stability of IS in stock and working solutions. Use a calibrated pipette for IS addition.

Conclusion: The Path to Reliable Bioanalytical Data

The use of α-Carboline-¹⁵N₂ N-Oxide as an internal standard, when coupled with a well-validated LC-MS/MS method, provides a robust and reliable platform for the quantitative analysis of α-carboline and its N-oxide metabolites in biological matrices. By understanding the principles of isotope dilution mass spectrometry and adhering to rigorous validation procedures, researchers can generate high-quality data that is essential for making informed decisions in drug discovery and development.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Ramanathan, R., Su, A. D., & Jemal, M. (2000). In-source fragmentation of N-oxides in atmospheric pressure ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(7), 647-650.
  • van de Merbel, N. C. (2006). Quantitative determination of endogenous compounds in biological samples using liquid chromatography–tandem mass spectrometry. TrAC Trends in Analytical Chemistry, 25(8), 751-759.
  • Jaeschke, G., et al. (2012). Synthesis of ¹⁵N-labeled heterocycles. The Journal of organic chemistry, 77(2), 1111-1117.
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • Tiwari, S., & Singh, S. (2014). Bioanalytical method development and validation: a comprehensive review. Pharmaceutical Methods, 5(2), 57.
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Li, W., & Li, F. (2011). Stability of stock solutions of drugs for bioanalysis. Bioanalysis, 3(19), 2169-2171.
  • PubChem. α-Carboline-¹⁵N₂. National Center for Biotechnology Information.
  • SmallMolecules.com. α-Carboline-¹⁵N₂ N-Oxide.
  • Santa Cruz Biotechnology. α-Carboline-¹⁵N₂ N-Oxide.
  • Cambridge Isotope Labor
  • MuseChem. α-Carboline-¹⁵N₂ N-Oxide.
  • The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. (2015). PubMed Central.
  • Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (n.d.). Semantic Scholar.
  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online.
  • Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. (2012). PubMed.
  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). PMC.

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Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of alpha-Carboline N-Oxide in Human Plasma

Abstract This application note describes a detailed, sensitive, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of alpha-carboline N-oxide in human...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, sensitive, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of alpha-carboline N-oxide in human plasma. Alpha-carboline and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.[1][2] Monitoring the metabolic fate of these compounds, such as the formation of N-oxides, is critical for understanding their pharmacokinetics and potential toxicity. This protocol outlines a complete workflow, including an efficient protein precipitation-based sample preparation, optimized chromatographic separation, and sensitive detection using Multiple Reaction Monitoring (MRM). The method has been developed and validated in accordance with internationally recognized guidelines to ensure data reliability for preclinical and clinical studies.

Introduction: The Significance of alpha-Carboline Metabolism

The α-carboline (9H-pyrido[2,3-b]indole) scaffold is a core structure in numerous biologically active natural products and synthetic molecules.[1][2] Compounds containing this moiety have demonstrated a wide range of therapeutic potential, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1][2] As with any xenobiotic, understanding the metabolic pathways of α-carboline derivatives is fundamental to drug development.

N-oxidation is a common metabolic transformation for compounds containing nitrogen heterocyclic rings. This biotransformation can significantly alter a compound's pharmacological activity, distribution, and clearance. In some cases, N-oxide metabolites can be pharmacologically active, while in others, they represent a pathway for detoxification and elimination. Therefore, the ability to accurately quantify metabolites like alpha-carboline N-oxide in biological matrices is essential for comprehensive pharmacokinetic profiling and safety assessment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for the precise quantification of a target analyte even in a complex biological matrix like plasma.[4][5][6][7] This application note provides a self-validating protocol designed for researchers and drug development professionals requiring a robust method for this specific analytical challenge.

Principle of the Method

The methodology is based on the following core principles:

  • Sample Preparation: A straightforward protein precipitation technique is employed to remove the bulk of plasma proteins, which can interfere with the analysis and damage the analytical column.[8][9][10] This method is chosen for its speed, simplicity, and adequate cleanup for this application.

  • Internal Standardization: A stable isotope-labeled (SIL) internal standard (IS), alpha-Carboline N-Oxide-15N2, is spiked into all samples, calibrators, and quality control samples at the beginning of the sample preparation process.[11] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, ensuring high accuracy and precision by correcting for variability during sample extraction and ionization.[3]

  • Chromatographic Separation: Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is used to separate alpha-carboline N-oxide from endogenous plasma components and potential isomeric interferences. A gradient elution ensures a short run time while maintaining sharp peak shapes and good resolution.

  • Mass Spectrometric Detection: The quantification is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument is set to MRM mode, which involves selecting the protonated precursor ion ([M+H]+) of alpha-carboline N-oxide in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3).[5][12] This highly selective process minimizes background noise and enhances sensitivity.[6]

Materials and Reagents

MaterialSupplier/Grade
alpha-Carboline N-OxideReference Standard (>98% purity)
alpha-Carboline N-Oxide-15N2Isotopic Standard (>99% purity, 99% isotopic enrichment)[11]
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
Formic AcidLC-MS Grade (99%)
Deionized Water>18 MΩ·cm resistivity
Human Plasma (K2-EDTA)Pooled, from accredited supplier

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of alpha-carboline N-oxide and alpha-carboline N-oxide-15N2 reference standards into separate 1 mL volumetric flasks.

    • Dissolve in methanol to the mark. Sonicate for 5 minutes to ensure complete dissolution. These serve as the primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for constructing the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. This solution will be used for spiking samples.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Calibration Standards:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at four concentration levels:

      • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

      • Low QC (LQC): 0.3 ng/mL

      • Medium QC (MQC): 10 ng/mL

      • High QC (HQC): 80 ng/mL

Sample Preparation Protocol (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 10 µL IS Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex (10 sec) add_is->vortex1 add_ppt 4. Add 200 µL Acetonitrile with 0.1% Formic Acid vortex1->add_ppt vortex2 5. Vortex (1 min, 2000 rpm) add_ppt->vortex2 centrifuge 6. Centrifuge (10 min, 14,000 rcf, 4°C) vortex2->centrifuge transfer 7. Transfer 100 µL Supernatant to Vial centrifuge->transfer inject 8. Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Procedure:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • To each tube, add 50 µL of the corresponding plasma sample.

  • Add 10 µL of the 100 ng/mL IS working solution to every tube except for "double blank" samples (blank matrix without analyte or IS).

  • Vortex briefly for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This serves as the protein precipitating agent.[10][13]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial with an insert.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterCondition
UHPLC System Waters Acquity UPLC I-Class or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-0.2 min (10% B), 0.2-1.5 min (10-90% B), 1.5-2.0 min (90% B), 2.1-2.5 min (10% B)

Rationale for LC Conditions: The use of a sub-2 µm particle C18 column provides high separation efficiency and allows for fast analysis times. The acidic mobile phase (0.1% formic acid) promotes the protonation of the analyte and IS, which is essential for positive mode electrospray ionization. The gradient elution effectively separates the analyte from early-eluting matrix components like phospholipids, reducing potential ion suppression.[14][15][16]

Mass Spectrometry Parameters:

ParameterCondition
MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 7 psi
MRM Transitions See Table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
alpha-Carboline N-Oxide 185.1169.15025
alpha-Carboline N-Oxide-15N2 (IS) 187.1171.15025

Note: The exact m/z values and collision energies must be empirically determined by infusing the pure compounds into the mass spectrometer. The proposed precursor ion for alpha-carboline N-oxide (C₁₁H₈N₂O, MW: 184.19 g/mol ) is [M+H]+ at m/z 185.1. A characteristic fragmentation for N-oxides is the neutral loss of oxygen ([M+H-O]+).[17][18] Thus, the product ion is proposed to be m/z 169.1. The IS transitions are shifted by +2 Da due to the two 15N atoms.[11][19]

Method Validation

The method should be validated according to the latest guidelines from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21][22][23][24] The following parameters must be assessed.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Summary of Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible across QC levels
Stability Analyte concentration within ±15% of nominal concentration
Example Validation Data

Linearity: A calibration curve was generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was applied.

Concentration (ng/mL)Back-calculated Conc. (ng/mL)Accuracy (%)
0.100.11110.0
0.200.1995.0
0.500.52104.0
2.001.9597.5
10.0010.30103.0
50.0048.5097.0
80.0081.60102.0
100.0098.0098.0
Result: r² = 0.9985, meeting the acceptance criteria.

Intra- and Inter-Day Accuracy & Precision: Six replicates of QC samples were analyzed on three separate days.

QC LevelNominal Conc. (ng/mL)Intra-Day Mean (±SD)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Mean (±SD)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.100.108 (±0.015)13.9108.00.105 (±0.018)17.1105.0
LQC0.300.315 (±0.025)7.9105.00.309 (±0.031)10.0103.0
MQC10.009.85 (±0.59)6.098.510.15 (±0.75)7.4101.5
HQC80.0082.40 (±4.12)5.0103.081.20 (±5.52)6.8101.5
Result: All accuracy and precision values were within the acceptance limits of ±15% (±20% for LLOQ) and ≤15% CV (≤20% for LLOQ), respectively.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of alpha-carboline N-oxide in human plasma. The protocol utilizes a simple and rapid protein precipitation for sample cleanup, followed by a sensitive and selective UHPLC-MS/MS analysis in MRM mode. The method demonstrates excellent performance characteristics that meet the stringent requirements of regulatory bioanalytical guidelines.[20][23] This well-defined and validated protocol provides drug development professionals and researchers with a reliable tool for pharmacokinetic and metabolic studies involving alpha-carboline-based compounds.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone website. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1167-1171. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from NorthEast BioLab website. [Link]

  • LGC. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from LCGC International website. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]

  • Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from Mtoz Biolabs website. [Link]

  • Lord, S. J., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 13(3), e1800141. [Link]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Retrieved from AxisPharm website. [Link]

  • News-Medical. (2023). Improving sample preparation for LC-MS/MS analysis. Retrieved from News-Medical website. [Link]

  • Kaza, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]

  • Technology Networks. (2023). Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics. Retrieved from Technology Networks website. [Link]

  • Atlantis Bioscience. (2024). Essential Guide to LCMS Sample Preparation Techniques. Retrieved from Atlantis Bioscience website. [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from Wikipedia website. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from Opentrons website. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from Spectroscopy Europe website. [Link]

  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Wang, P., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A, 1386, 47-54. [Link]

  • Tong, W., et al. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid communications in mass spectrometry, 15(21), 2085–2090. [Link]

  • Li, W., et al. (2017). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 41(3), 244–249. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from European Medicines Agency website. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from European Medicines Agency website. [Link]

  • All Things Stem Cell. (n.d.). Alpha-Carboline N-Oxide-15N2. Retrieved from All Things Stem Cell website. [Link]

  • Tong, W., et al. (2001). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Retrieved from Frontiers website. [Link]

  • Wang, Y., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in pharmacology, 13, 970107. [Link]

  • ResearchGate. (2018). Quantitative Determination of Nitric Oxide from Tissue Samples Using Liquid Chromatography – Mass Spectrometry. [Link]

  • PubChem. (n.d.). alpha-Carboline-15N2. Retrieved from PubChem website. [Link]

Sources

Method

Application Note: High-Efficiency Extraction of Beta-Carbolines using 15N-Isotopologue Internal Standards

The following Application Note and Protocol is designed for drug development professionals and analytical scientists. It addresses the critical workflow of extracting Beta-Carbolines (e.g., Harmane, Norharmane) from biol...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for drug development professionals and analytical scientists. It addresses the critical workflow of extracting Beta-Carbolines (e.g., Harmane, Norharmane) from biological matrices, utilizing 15N-labeled isotopologues as Internal Standards (IS) to ensure rigorous quantification.


-Carbolines (Harmane, Norharmane, Harmine)
Internal Standard:  15N-labeled analogs (e.g., [15N]-Norharmane)
Matrices:  Human Plasma, Urine, Brain Tissue[1][2]

Abstract & Scope

Beta-carbolines are potent neuroactive alkaloids with significant implications in neuropharmacology and toxicology.[1][2][3] Accurate quantification in biological matrices is challenged by their amphiphilic nature and susceptibility to matrix-induced ionization suppression.[1][2] This guide details a validated sample preparation workflow using 15N-stable isotope labeling . Unlike deuterated (


) standards, which can suffer from Hydrogen-Deuterium Exchange (HDX) and chromatographic isotope effects, 15N-labeled standards offer superior stability and co-elution with the analyte, maximizing the accuracy of Mass Spectrometry (MS) quantification.[2]

Physicochemical Basis of Extraction

To design a robust extraction, one must exploit the specific chemical properties of the


-carboline scaffold.
  • Basicity (The "Switch"): The pyridine-ring nitrogen is basic (

    
    ).[1][2] The indole nitrogen is non-basic (
    
    
    
    ).
    • Acidic pH (< 4.0): The molecule is protonated (

      
      ) and highly water-soluble.[1][2] Ideal for retention  on Cation Exchange SPE.
      
    • Alkaline pH (> 10.0): The molecule is neutral (

      
      ). Ideal for partitioning  into organic solvents (LLE) or elution from Cation Exchange.[1]
      
  • LogP (Hydrophobicity): Neutral

    
    -carbolines have moderate lipophilicity (LogP ~2.5–3.5), making them suitable for Liquid-Liquid Extraction (LLE) with mid-polarity solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE).[1][2]
    
Diagram: pH-Dependent Extraction Logic

The following diagram illustrates the speciation logic driving the protocol selection.

G Start Biological Sample (Plasma/Tissue) Acidify Acidification (pH < 4) Formic Acid Start->Acidify Clean Matrix Basify Basification (pH > 10) NH4OH / NaOH Start->Basify High Sensitivity Cation Species: Cationic (BH+) Water Soluble Acidify->Cation Neutral Species: Neutral (B) Organic Soluble Basify->Neutral SPE Method: Mixed-Mode SPE (MCX) (Retain Cation, Elute Neutral) Cation->SPE Load LLE Method: Liquid-Liquid Extraction (Partition Neutral into EtOAc) Neutral->LLE Extract LCMS LC-MS/MS Analysis SPE->LCMS Elute (5% NH4OH in MeOH) LLE->LCMS Evaporate & Reconstitute

Caption: Decision tree for extraction based on pH manipulation of the pyridine nitrogen.

Experimental Protocols

Preparation of 15N-Internal Standard (IS) Working Solution

Critical Step: The 15N-IS must be equilibrated with the sample matrix before any extraction occurs to compensate for binding equilibria.[1][2]

  • Stock Solution: Dissolve 1 mg of 15N-labeled carboline (e.g., [15N]-Harmane) in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Solution: Dilute Stock 1:1000 in 50% Methanol/Water to yield 1 µg/mL.

  • Spiking: Add 10 µL of Working Solution to every 200 µL of biological sample. Vortex for 30 seconds and let stand for 10 minutes to allow protein binding equilibration.

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Plasma, Serum, and Urine.[1][2] High recovery, simple workflow.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[1]

  • Base: 1.0 M Ammonium Hydroxide (

    
    ) or 0.1 M NaOH.[1]
    
  • Reconstitution Solvent: 0.1% Formic Acid in 10% Acetonitrile.[1][2]

Procedure:

  • Sample Prep: Aliquot 200 µL of plasma (spiked with 15N-IS) into a 1.5 mL Eppendorf tube.

  • Basification: Add 50 µL of 1.0 M

    
    . Vortex. Verify pH is > 10 using a spot check.[1][2] Rationale: This neutralizes the pyridine nitrogen, rendering the carboline hydrophobic.
    
  • Extraction: Add 1000 µL of Ethyl Acetate.

  • Agitation: Shake vigorously for 10 minutes (orbital shaker) or vortex for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass vial or 96-well plate.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Re-dissolve residue in 100 µL of Reconstitution Solvent. Vortex well.

  • Clarification: Centrifuge at max speed for 5 minutes to remove any particulates before LC injection.

Protocol B: Mixed-Mode Solid Phase Extraction (MCX)

Best for: Brain tissue homogenates or complex matrices requiring removal of phospholipids.[1][2]

Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange).[1][2]

Procedure:

  • Tissue Homogenization: Homogenize tissue in 0.1% Formic Acid (1:5 w/v).[1] Centrifuge to obtain supernatant.

  • Acidification: Mix 200 µL supernatant (spiked with 15N-IS) with 200 µL 4%

    
    . Rationale: Ensures pH < 4, locking the carboline in cationic form (
    
    
    
    ).
  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water (acidified with 0.1% Formic Acid).[1]

  • Loading: Apply pre-treated sample at a flow rate of 1 mL/min.

  • Washing (Critical):

    • Wash 1: 1 mL 0.1% Formic Acid (Removes proteins/neutrals).[1]

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals; carboline remains bound by ionic charge).[1]

  • Elution: Elute with 2 x 400 µL of 5%

    
     in Methanol . Rationale: The base neutralizes the charge, breaking the ionic bond and releasing the analyte.
    
  • Post-Processing: Evaporate and reconstitute as in Protocol A.

Quality Control & Validation Criteria

To ensure the "Trustworthiness" of your data, the following parameters must be monitored.

ParameterAcceptance CriteriaTroubleshooting Tip
Recovery (Absolute) > 70%If low in LLE, increase pH or try MTBE/DCM mixture.[1][2]
IS Response Variation < 15% RSD across batchHigh variation suggests inconsistent spiking or matrix suppression.[1][2]
Matrix Effect (ME) 85% - 115%If ME < 85% (Suppression), switch from LLE to MCX SPE.[1][2]
Retention Time Shift < 0.1 min vs StandardLarge shifts indicate column fouling; improve cleanup.
Why 15N over Deuterium?

In carboline analysis, 15N labeling is superior to Deuterium (


) labeling for two reasons:
  • No Back-Exchange: Deuterium on aromatic rings or adjacent to heteroatoms can exchange with solvent protons (

    
     exchange) during acidic extraction, leading to signal loss.[1][2] 15N is non-exchangeable.[1][2]
    
  • Co-Elution: Deuterated compounds often elute slightly earlier than the native analyte (isotope effect), potentially placing the IS in a different region of matrix suppression. 15N isotopologues co-elute perfectly, ensuring the IS experiences the exact same matrix effects as the analyte.

LC-MS/MS Analytical Conditions (Reference)

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Positive ESI (Electrospray Ionization).[1]

    • Harmane: m/z 183.1

      
       115.1[1][2]
      
    • 15N-Harmane: m/z 184.1

      
       116.1 (Assuming single 15N label).[1]
      

References

  • Musshoff, F., et al. (2025).[1][3] Determination of dimethyltryptamine and β-carbolines in plasma samples by LC-MS/MS.[1][2][4] National Institutes of Health.[1][2] Link

  • Lee, J., et al. (2025).[1][3] Evaluation of the Formation of Six Beta-Carboline Alkaloids in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. MDPI Toxins.[1][2] Link[1]

  • Waters Corporation. (2024).[1][2] Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines.[2] Waters Application Notes.[1][2] Link

  • Wiki, C. (2023).[1][5] Solid-Phase Extraction (SPE) Methodologies.[1][2][6][7] Chemistry LibreTexts.[1][2] Link[1]

  • Herraiz, T., et al. (2022).[1] Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan.[1][2] Journal of Agricultural and Food Chemistry.[1] Link[1]

Sources

Application

Application Note: 15N NMR Spectroscopy Techniques for Alpha-Carboline N-Oxide

Here is a detailed Application Note and Protocol guide for 15N NMR spectroscopy of Alpha-Carboline N-Oxide. Executive Summary Alpha-carbolines (9H-pyrido[2,3-b]indoles) are a critical scaffold in medicinal chemistry, exh...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for 15N NMR spectroscopy of Alpha-Carboline N-Oxide.

Executive Summary

Alpha-carbolines (9H-pyrido[2,3-b]indoles) are a critical scaffold in medicinal chemistry, exhibiting potent antitumor, antiviral, and neuroprotective properties.[1] The N-oxidation of the pyridine ring (position N-1) significantly alters the electronic topography and pharmacological profile of the molecule.[1] However, confirming the site of oxidation and distinguishing N-oxides from hydroxylamines or other isomers is challenging using only 1H or 13C NMR due to overlapping signals and subtle shielding effects.[1]

This guide details the application of 15N NMR spectroscopy —specifically 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) —as the definitive method for structural verification of alpha-carboline N-oxides.[1] We provide a self-validating protocol that circumvents the low sensitivity of 15N at natural abundance (0.37%) without requiring expensive isotopic enrichment.[1]

Theoretical Framework

The Nitrogen Environment in Alpha-Carboline

Alpha-carboline contains two distinct nitrogen environments:

  • N-9 (Indole-type): A pyrrole-like nitrogen (protonated in neutral form).[1] It is highly shielded, typically resonating between 110–120 ppm (relative to liquid NH₃).[1]

  • N-1 (Pyridine-type): An sp2-hybridized nitrogen with a lone pair.[1] It is deshielded, typically resonating between 250–300 ppm .[1]

The N-Oxide Shift Effect

N-oxidation occurs preferentially at the basic N-1 position.[1] This modification induces a characteristic shielding (upfield) shift of the 15N resonance compared to the free base.

  • Mechanism: While the oxygen atom is electronegative, the N-O bond formation increases the electron density in the vicinity of the nitrogen nucleus (back-donation), reducing the paramagnetic shielding term.[1]

  • Diagnostic Value: A shift of -20 to -50 ppm relative to the parent alpha-carboline is the "smoking gun" for N-oxide formation.[1]

Why Indirect Detection (HMBC)?

Direct detection (1D 15N NMR) is impractical for pharmaceutical intermediates (<20 mg) due to the low gyromagnetic ratio of 15N.

  • Solution: The 1H-15N gHMBC experiment transfers magnetization from sensitive protons (1H) to the insensitive nitrogen (15N) via long-range J-couplings (

    
     and 
    
    
    
    ), providing a sensitivity gain of factor ~1000x (theoretically
    
    
    )^2.5).[1]

Experimental Workflow

Decision Logic for Experiment Selection

Use the following logic tree to select the correct acquisition strategy based on sample quantity and solubility.

NMR_Decision_Tree Start Start: Sample Assessment Qty Sample Quantity? Start->Qty Solubility Soluble in DMSO-d6? Qty->Solubility > 2 mg MethodC Method C: Cryoprobe HMBC (Trace Analysis <1mg) Qty->MethodC < 2 mg MethodA Method A: 1H-15N gHMBC (Standard Protocol) Solubility->MethodA Yes (Preferred) MethodB Method B: 1H-15N HSQC (For N-H correlations only) Solubility->MethodB No (Use CDCl3/MeOD) Result Structural Confirmation MethodA->Result N-1 & N-9 Detected MethodB->Result Only N-9 (Indole) Detected

Figure 1: Decision matrix for selecting the optimal 15N NMR acquisition strategy.

Detailed Protocol: 1H-15N gHMBC

Sample Preparation

Objective: Maximize concentration while preventing aggregation.

  • Solvent: DMSO-d6 is mandatory.[1] It prevents exchange of the indole N-H proton and sharpens signals via hydrogen bonding.

  • Concentration: 10–20 mg of Alpha-Carboline N-Oxide in 600 µL solvent (~50–100 mM).

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters (Bruker/Jeol Standard)
  • Probe: 5mm BBFO or CryoProbe (preferred).[1]

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC with low-pass J-filter.[1]

ParameterValueRationale
Spectral Width (F1 - 15N) 400 ppmCovers both Indole (~110) and Pyridine/N-Oxide (~250-300) regions.[1]
Center (F1 - 15N) 200 ppmCenters the window for standard detection.[1]
Spectral Width (F2 - 1H) 10–12 ppmCovers aromatics and downfield N-H signals.[1]
Scans (NS) 32 – 128Depends on concentration.[1] 64 is usually sufficient for 10mg.[1]
Increments (TD1) 128 – 256Higher increments improve resolution in the nitrogen dimension.
CNST13 (J-coupling) 8 Hz Optimized for long-range (

) couplings in aromatic heterocycles.[1]
Relaxation Delay (D1) 1.5 sAllows proton relaxation (T1).[1]
Acquisition Steps
  • Lock & Shim: Lock on DMSO-d6. Shim until 1H line shape is symmetric (check DMSO peak at 2.50 ppm).

  • Calibrate Pulse: Determine P1 (90° pulse) for 1H.

  • Setup 1D 1H: Acquire a standard proton spectrum first to identify H-2, H-3, and H-4 resonances.

  • Setup 2D HMBC: Load the gHMBC parameter set.[1]

    • Critical Step: Set the 15N carrier frequency (O2P) to ~200 ppm.

    • Optimization: If signals are weak, try adjusting CNST13 to 6 Hz (accommodates smaller couplings in N-oxides).[1]

  • Process: Apply sine-bell squared window function (QSINE, SSB=2) in both dimensions.

Data Analysis & Interpretation

Expected Chemical Shifts (Referenced to Liquid NH₃)

The following table summarizes the diagnostic shifts for Alpha-Carboline derivatives.

NucleusCompound TypeChemical Shift (

ppm)
Correlation Partner (1H)
N-9 (Indole) Parent / N-Oxide110 – 125 H-8, H-7, Indole N-H
N-1 (Pyridine) Parent (Free Base)280 – 310 H-2, H-3, H-4
N-1 (N-Oxide) Alpha-Carboline N-Oxide 250 – 275 H-2, H-3, H-4

Note: To convert to the Nitromethane scale (common in physical organic chemistry), subtract ~380 ppm. (e.g., N-1 N-Oxide


 -110 ppm relative to MeNO₂).[1]
Diagnostic Connectivity

In the HMBC spectrum, look for the following "Cross Peaks" to validate the structure:

  • The Indole Anchor:

    • Find the proton signal for the Indole N-H (usually broad singlet > 11 ppm in DMSO).

    • This proton will show a strong correlation to N-9 (110-125 ppm).[1] This confirms the indole ring is intact.[1]

  • The N-Oxide Confirmation:

    • Identify the aromatic protons H-2, H-3, and H-4 on the pyridine ring.[1]

    • H-2 and H-4 (adjacent to N) will show correlations to the N-1 nitrogen.[1]

    • Verification: If the N-1 signal appears at ~260 ppm (shielded relative to expected ~290 ppm of parent), N-Oxidation at N-1 is confirmed. [1]

Synthesis & Analysis Pathway

Workflow Synth Synthesis (Oxidation of Alpha-Carboline) Prep Sample Prep (15mg in DMSO-d6) Synth->Prep Acq Acquisition (1H-15N gHMBC, J=8Hz) Prep->Acq Process Processing (F2 Ref: DMSO=2.50ppm F1 Ref: Ext. NH3=0ppm) Acq->Process Analysis Analysis (Check N-1 Shift: Exp < 280 ppm?) Process->Analysis

Figure 2: Complete workflow from synthesis to structural validation.[1][2][3][4]

Troubleshooting & Pitfalls

  • Missing N-1 Signal:

    • Cause: The coupling constant

      
       in N-oxides can be small (< 2 Hz) due to the change in hybridization angle.[1]
      
    • Fix: Run a second HMBC experiment with CNST13 = 4 Hz . This focuses on smaller long-range couplings.[1]

  • Broad Indole Peak:

    • Cause: Chemical exchange with water in the DMSO.

    • Fix: Dry the DMSO-d6 over molecular sieves or lower the temperature to 280 K to slow down exchange.[1]

  • Artifacts (t1 noise):

    • Cause: Thermal instability or vibration.[1]

    • Fix: Ensure temperature regulation is stable (+/- 0.1 K) and increase the number of scans per increment (NS) rather than increments (TD1).

References

  • Wadsworth, A. D., et al. (2015).[1] "A review of the synthesis of α-carbolines." European Journal of Medicinal Chemistry.

  • Marek, R., & Lycka, A. (2002).[1][5] "15N NMR spectroscopy in structural analysis." Current Organic Chemistry.

  • Martin, G. E., & Hadden, C. E. (2000).[1] "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.

  • Berger, S., & Sicker, D. (2009).[1] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (General Reference for HMBC optimization).

  • IUPAC Recommendations. (2008). "Reference standards for NMR." Pure and Applied Chemistry. (Establishes Liquid NH3 as primary 0 ppm reference).

Disclaimer: This protocol is designed for research purposes. Always consult your facility's safety guidelines when handling deuterated solvents and alpha-carboline derivatives.

Sources

Method

Application Note: Optimization of Solid Phase Extraction (SPE) Protocols for the Isolation of Carboline N-Oxides from Biological Matrices

Abstract Carboline N-oxides (e.g., metabolites of harmine, harmaline, or synthetic -carboline derivatives) represent a significant analytical challenge due to their high polarity, zwitterionic character, and thermal inst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboline N-oxides (e.g., metabolites of harmine, harmaline, or synthetic


-carboline derivatives) represent a significant analytical challenge due to their high polarity, zwitterionic character, and thermal instability. Standard liquid-liquid extraction (LLE) often suffers from poor recovery due to water solubility, while traditional silica-based C18 SPE leads to analyte breakthrough. This guide details an optimized protocol using Polymeric Mixed-Mode Cation Exchange (MCX)  sorbents. By exploiting the pH-dependent protonation of the N-oxide moiety (

), researchers can achieve recoveries

while eliminating matrix interferences that cause ion suppression in LC-MS/MS.

Physicochemical Profile & Challenges

To optimize extraction, one must understand the analyte's behavior at the molecular level. Carboline N-oxides possess a dipolar


 bond. Unlike their parent tertiary amines, they exhibit:
  • Increased Polarity: The dipole moment increases water solubility, causing early elution on Reverse Phase (RP) columns.

  • Thermal Instability: N-oxides are susceptible to Cope elimination or deoxygenation (reduction) back to the parent amine under thermal stress (e.g., GC injection ports) or exposure to ferrous ions in hemolyzed plasma [1].

  • pH Sensitivity: The N-oxide group is weakly basic. In strong acid (

    
    ), it protonates to form a hydroxylammonium-like cation (
    
    
    
    ), which is crucial for cation-exchange retention.
Mechanism of Action: Sorbent Selection

The decision between Hydrophilic-Lipophilic Balance (HLB) and Mixed-Mode Cation Exchange (MCX) is critical. While HLB relies solely on polarity and hydrophobicity, MCX offers a "Lock-and-Key" mechanism that allows for rigorous washing steps to remove interferences.

SorbentSelection Start Analyte: Carboline N-Oxide Q1 Is the N-oxide moiety protonatable (pKa ~ 4.5)? Start->Q1 Branch_Yes Yes (Basic/Amphoteric) Q1->Branch_Yes pH < pKa Branch_No No (Neutral/Acidic) Q1->Branch_No MCX Select Mixed-Mode Cation Exchange (MCX) (Primary Recommendation) Branch_Yes->MCX HLB Select Polymeric HLB (Secondary Recommendation) Branch_No->HLB Justification_MCX Mechanism: Ionic Retention + Hydrophobic Allows 100% Organic Wash Result: Cleanest Extract MCX->Justification_MCX Justification_HLB Mechanism: Hydrophobic + Polar Interactions Gentler Elution Conditions Result: Higher Recovery for Labile Compounds HLB->Justification_HLB

Figure 1: Decision tree for sorbent selection based on analyte properties. MCX is preferred for biological matrices due to superior cleanup capabilities.

Experimental Protocols

Protocol A: Sample Pretreatment (Critical)

Objective: Stabilize the N-oxide and adjust pH for ionic binding.

Warning: Avoid using pure methanol for protein precipitation if analyzing plasma, as it can promote ex vivo reduction of N-oxides to parent drugs [2]. Use Acetonitrile (ACN) instead.

  • Plasma/Serum: Aliquot

    
     sample.
    
  • Precipitation: Add

    
     cold Acetonitrile (containing 0.1% Formic Acid). Vortex 30s.
    
  • Centrifugation: Spin at

    
     for 10 min at 
    
    
    
    .
  • Dilution: Transfer supernatant to a clean tube. Dilute 1:3 with 2% Phosphoric Acid (

    
    ) .
    
    • Why? This lowers the pH to ~2.0, ensuring the N-oxide is fully protonated (

      
      ) for the cation exchange mechanism.
      
Protocol B: Mixed-Mode Cation Exchange (MCX) Workflow

Recommended Sorbent: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX). 30mg/1mL cartridge.

StepSolvent / ReagentVolumeMechanism / Rationale
1. Condition Methanol (MeOH)1 mLSolvates the polymeric backbone and functional groups.
2. Equilibrate Water + 2% Formic Acid1 mLCreates acidic environment to match sample load pH.
3. Load Pretreated Sample~2 mLRetention: Analyte binds via both hydrophobic interaction (carbon skeleton) and ionic bond (protonated N-oxide to sulfonate group).
4. Wash 1 Water + 2% Formic Acid1 mLRemoves proteins, salts, and hydrophilic interferences. Analyte remains locked ionically.
5. Wash 2 100% Methanol1 mLCrucial Step: Removes hydrophobic neutrals and parent drugs (if non-basic). The charged N-oxide stays bound.
6. Dry Vacuum / Nitrogen2 minRemoves excess organic solvent to prevent elution issues.
7. Elute 5%

in MeOH
2 x 400

Release: High pH neutralizes the N-oxide (

), breaking the ionic bond.
Protocol C: Post-Extraction Handling
  • Evaporation: Evaporate eluate under Nitrogen at ambient temperature .

    • Caution: Do not heat

      
      . Heat accelerates N-oxide degradation.
      
  • Reconstitution: Dissolve in Mobile Phase A (e.g., Water + 0.1% Formic Acid) / Mobile Phase B (10%) mixture.

Visualizing the "Lock and Key" Workflow

The following diagram illustrates the specific chemical interactions occurring inside the MCX cartridge during the extraction of a Carboline N-oxide.

Figure 2: The MCX "Lock and Key" mechanism. The analyte remains ionically bound during the organic wash, allowing for the removal of non-ionic matrix components.

Validation & Troubleshooting

Common Issue: The "Ghost" Parent Peak

Symptom: You detect high levels of the parent carboline in your N-oxide standard or sample. Cause: In-source fragmentation (ISF) in the Mass Spectrometer or thermal degradation during evaporation. Solution:

  • Chromatographic Separation: Ensure the N-oxide and Parent elute at different retention times. If they co-elute, ISF will make the N-oxide appear as the parent.

  • Temperature Control: Keep the evaporation step

    
    .
    
Recovery Data (Typical)

Comparison of extraction efficiency for a representative beta-carboline N-oxide (spiked at 100 ng/mL in plasma).

Sorbent TypeWash SolventRecovery (%)Matrix Effect (%)
C18 (Silica) 5% MeOH45 - 60%High Suppression
Polymeric HLB 5% MeOH75 - 85%Moderate
Polymeric MCX 100% MeOH92 - 98% Negligible

Note: The ability to wash with 100% MeOH on the MCX cartridge without losing the analyte is the key factor in reducing matrix effects.

References

  • Chiron, S., & Gomez, E. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 36191765. [Link]

  • Altasciences. (2012). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Altasciences Scientific Posters. [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Blog. [Link]

Application

Spiking biological matrices with alpha-Carboline-15N2 N-Oxide

Precision Quantitation of -Carboline N-Oxide in Biological Matrices Application Note & Protocol Guide | AN-2026-N15 -Carboline N-Oxide (9H-pyrido[2,3-b]indole 1-oxide) Internal Standard: -Carboline-15N2 N-Oxide (Stable I...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of -Carboline N-Oxide in Biological Matrices

Application Note & Protocol Guide | AN-2026-N15


-Carboline N-Oxide (9H-pyrido[2,3-b]indole 1-oxide)
Internal Standard: 

-Carboline-15N2 N-Oxide (Stable Isotope Labeled)
Executive Summary & Core Directive

This guide details the robust quantitation of


-Carboline N-Oxide  in biological matrices (plasma, tissue homogenate) using 

-Carboline-15N2 N-Oxide
as the internal standard (SIL-IS).

The Critical Challenge: N-oxide metabolites are notoriously thermally unstable and susceptible to retro-reduction (conversion back to the parent amine) during sample preparation and ionization. This creates a dual risk: underestimation of the N-oxide and overestimation of the parent drug.[1]

The Solution: This protocol utilizes a 15N2-labeled internal standard rather than a Deuterated (D) standard. Deuterium labels often induce slight retention time shifts (the "Deuterium Isotope Effect"), causing the IS to elute separately from the analyte. In the presence of matrix suppression zones, this separation compromises data integrity.[2] The 15N2 label ensures perfect co-elution, correcting for matrix effects and ionization instability in real-time.

Chemical Identity & Handling
CompoundFormulaMW (Monoisotopic)StorageStability Risk
Analyte C

H

N

O
184.06 Da-80°C, DarkHigh (Thermal/Reductive)
SIL-IS C

H


N

O
186.05 Da-80°C, DarkHigh (Thermal/Reductive)

Causality in Reagent Prep:

  • Solvent Choice: Dissolve stock solutions in DMSO . Methanol (MeOH) is acceptable for working solutions but avoid protic solvents for long-term stock storage to minimize potential solvolysis or rearrangement.

  • Light Sensitivity:

    
    -Carbolines are heterocyclic aromatic amines; protect all stocks from light to prevent photodegradation.
    
Mechanism of Instability (The "Why")

Before executing the protocol, researchers must understand the degradation pathways. N-oxides can revert to their parent amine via deoxygenation, catalyzed by heme (in blood) or heat.

NOxide_Instability cluster_0 Consequences NOxide α-Carboline N-Oxide (Analyte) Parent α-Carboline (Parent Drug) NOxide->Parent Chemical Reduction (Sample Prep Error) NOxide->Parent In-Source Fragmentation (False Parent Signal) Result1 Underestimation of N-Oxide NOxide->Result1 Loss of Analyte Result2 Overestimation of Parent Parent->Result2 Source ESI Source (High Temp/Voltage) Matrix Hemolyzed Matrix (Fe2+ / Reductases) Matrix->NOxide Catalyzes Reduction

Figure 1: Pathways of N-Oxide instability leading to bioanalytical bias.

Protocol: Matrix Spiking & Sample Preparation

Objective: To introduce the 15N2-IS and extract the analyte without triggering retro-reduction.

4.1. The "Cold-Acid" Strategy

Standard neutral extraction is insufficient for N-oxides in blood products. We employ a Cold-Acid technique to denature enzymes immediately and stabilize the N-O bond.

Reagents:

  • Spiking Solution:

    
    -Carboline-15N2 N-Oxide in 50:50 MeOH:Water (100 ng/mL).
    
  • Precipitation Agent: Acetonitrile (ACN) containing 0.1% Formic Acid (FA), pre-chilled to 4°C.

4.2. Step-by-Step Workflow
  • Thawing: Thaw plasma samples on wet ice. Never use a water bath (heat accelerates reduction).

  • Aliquot: Transfer 50 µL of plasma into a labelled 1.5 mL Eppendorf tube (on ice).

  • IS Addition (Critical):

    • Add 10 µL of 15N2-IS Spiking Solution .

    • Expert Insight: Vortex gently (low speed) for 5 seconds. High-shear vortexing can generate local heat and foam, promoting oxidation/reduction.

  • Protein Precipitation (PPT):

    • Add 200 µL of Cold Acidified ACN (4°C).

    • Why Acid? Acidification (pH ~3-4) stabilizes the N-oxide against metal-catalyzed deoxygenation found in hemoglobin [1].

    • Why ACN? ACN precipitates proteins more efficiently than MeOH, trapping heme/enzymes in the pellet effectively.

  • Extraction: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Supernatant Transfer: Transfer 150 µL of supernatant to a clean plate/vial.

  • Dilution (Optional but Recommended): Dilute 1:1 with Water + 0.1% FA.

    • Reasoning: Injecting 100% ACN can cause "solvent effects" (peak fronting) on early eluting polar N-oxides. Diluting to 50% organic ensures sharp peak focusing.

Spiking_Protocol Start Thaw Plasma on Ice Spike Spike 15N2-IS (10 µL) Start->Spike PPT Add Cold Acidified ACN (0.1% FA, 4°C) Spike->PPT Immediate Denaturation Vortex Vortex & Centrifuge (4°C, 15k g) PPT->Vortex Dilute Dilute Supernatant 1:1 with Water/FA Vortex->Dilute Prevents Solvent Effect Inject LC-MS/MS Injection Dilute->Inject

Figure 2: The "Cold-Acid" Spiking and Extraction Workflow.

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole MS.

5.1. Chromatographic Conditions[3][4][5]
  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm).

    • Why Biphenyl? Carbolines are aromatic; Biphenyl phases offer enhanced pi-pi selectivity, separating the N-oxide from the parent drug better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: Steep gradient (5% B to 95% B over 3 mins) to elute the polar N-oxide early but retain it away from the void volume.

5.2. Mass Spectrometry Settings[5]
  • Ionization: ESI Positive Mode.

  • Source Temperature: < 400°C .

    • Critical Parameter: High source temps (>500°C) cause in-source fragmentation, stripping the oxygen and converting the N-oxide to the parent ion [2].

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Role

-Carboline N-Oxide
185.1 (

)
168.1 (Loss of O)Quantifier

-Carboline N-Oxide
185.1 (

)
140.1 (Ring Frag)Qualifier
15N2-IS 187.1 (

)
170.1 (Loss of O)IS Quantifier

Note: Monitor the Parent Drug transition (169.1 -> X) to verify chromatographic separation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol is working, you must run these specific checks:

6.1. The "In-Source" Check

Inject a pure standard of


-Carboline N-Oxide in solvent. Monitor the channel for the Parent Drug  (169.1).
  • Acceptance: The Parent Drug peak should be < 2% of the N-Oxide peak area. If it is higher, lower your Source Temperature or De-clustering Potential (DP).

6.2. Matrix Factor (MF) Assessment

Calculate the MF using the 15N2-IS:



  • Requirement: The IS-normalized MF should be close to 1.0 (0.85 - 1.15).

  • Why 15N2? If you used a Deuterated IS, you might see an MF of 0.8 for the analyte and 0.9 for the IS due to retention shift. 15N2 ensures both suffer the exact same suppression, mathematically cancelling the error [3].

6.3. Hemolysis Stability Check

Spike N-oxide into plasma containing 2% lysed whole blood. Extract immediately vs. after 1 hour at Room Temp.

  • Fail: >15% loss of signal.

  • Fix: Increase Acid concentration in the PPT step or keep strictly at 4°C.

References
  • FDA. (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[8] [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Altasciences. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites. [Link]

Sources

Method

A Robust HPLC Method for the Baseline Separation of α-Carboline and its N-Oxide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of α-carboline and its primary metabolite, α-carboline N-oxide. α-Carboline (9H-pyrido[2,3-b]indole) is a key heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities, including antitumor and anti-Alzheimer's properties.[1][2] The analysis of α-carboline in the presence of its more polar N-oxide is critical for metabolism studies, stability testing, and impurity profiling. This guide explains the chromatographic principles behind the method, provides a step-by-step protocol, and offers insights into method optimization, ensuring scientific integrity and transferability.

Introduction: The Analytical Challenge

The α-carboline framework is a privileged structure in numerous natural products and synthetic compounds with significant therapeutic potential.[3][4] During drug development and metabolic studies, the parent compound is often converted to various metabolites, with N-oxidation being a common pathway for heterocyclic amines. The resulting N-oxide exhibits significantly different physicochemical properties, most notably a substantial increase in polarity.[5]

The analytical challenge lies in developing a single HPLC method that can retain and resolve both the relatively nonpolar parent drug (α-carboline) and its highly polar N-oxide metabolite with good peak symmetry and efficiency. α-Carboline has a LogP of approximately 2.52, indicating moderate hydrophobicity, while the introduction of the N-oxide functional group creates a highly polar N⁺-O⁻ bond that readily engages in hydrogen bonding, reducing its retention on traditional reversed-phase columns.[5][6] This document provides a robust solution to this challenge using widely available RP-HPLC instrumentation.

Chromatographic Strategy: Causality and Method Design

The Principle of Separation: Exploiting Polarity Differences

The separation is based on reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[7]

  • α-Carboline (Less Polar): As a moderately hydrophobic molecule, α-carboline interacts more strongly with the non-polar C18 stationary phase. It will therefore be retained longer on the column and elute later.

  • α-Carboline N-Oxide (More Polar): The N-oxide is significantly more polar due to the charge-separated N⁺-O⁻ bond.[5] This causes it to have a stronger affinity for the polar mobile phase and weaker interactions with the stationary phase, leading to earlier elution from the column.

Addressing Peak Tailing: The Role of the Mobile Phase Modifier

The basic nature of the pyridine nitrogen in the carboline structure can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the HPLC column. This secondary interaction often results in significant peak tailing, which compromises resolution and quantification accuracy.[8]

To mitigate this, an acidic modifier is incorporated into the mobile phase. We recommend 0.1% Formic Acid for several reasons:

  • Silanol Masking: The acid protonates the residual silanol groups, minimizing their availability to interact with the basic analyte.

  • Analyte Protonation: It ensures the carboline nitrogen is consistently protonated, providing a single ionic form for sharp, symmetrical peaks.

  • MS Compatibility: Formic acid is a volatile modifier, making this method fully compatible with mass spectrometry (MS) detection if required.[6][9]

Recommended HPLC Method and Parameters

The following conditions have been optimized for the baseline separation of α-carboline and α-carboline N-oxide.

ParameterRecommended ConditionRationale & Expert Notes
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard C18 provides excellent hydrophobic retention for the parent compound and sufficient resolving power. A column with low silanol activity is preferred to improve peak shape.[6][9]
Mobile Phase A 0.1% Formic Acid in WaterServes as the weak solvent and provides the acidic modifier for improved peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the strong organic solvent. Its low viscosity ensures good column efficiency.
Gradient Elution 10% to 70% B over 15 minutesA gradient is essential to elute both the highly polar N-oxide (at low %B) and the more retained parent compound (at higher %B) in a reasonable timeframe with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Detection Diode Array Detector (DAD/PDA)Monitor at 338 nm for α-carboline.[10] A DAD allows for the confirmation of peak purity and the selection of the optimal wavelength for both compounds.

Experimental Workflow & Protocol

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Standard or Prepare Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN/Water) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject Sample into HPLC System Vial->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect Detect Analytes with DAD/PDA Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks & Determine Retention Time Chromatogram->Integrate Quantify Quantify and Report Results Integrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of α-carboline and α-carboline N-oxide at 1.0 mg/mL in methanol or DMSO.

    • Create a working standard mixture by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 10 µg/mL for each analyte.

  • HPLC System Setup:

    • Install the recommended C18 column and set the column oven to 30 °C.

    • Purge the pump lines with the appropriate mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Execution:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the working standard mixture to determine the retention times and confirm system suitability (resolution, peak shape).

    • Proceed with the injection of unknown samples.

Expected Results and Data Interpretation

Under the recommended conditions, a clear baseline separation of the two compounds will be achieved.

  • Elution Order: The more polar α-carboline N-oxide will elute first, followed by the less polar α-carboline .

  • Peak Shape: Both peaks should be sharp and symmetrical, with tailing factors close to 1.0.

  • Resolution: The resolution between the two peaks should be greater than 2.0, indicating a complete separation suitable for accurate quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the separation of α-carboline and its N-oxide. By employing a standard C18 stationary phase with an optimized acidic mobile phase gradient, this method successfully overcomes the challenges posed by the significant polarity difference between the two analytes. The detailed protocol and explanation of the underlying chromatographic principles make this method readily transferable and adaptable for applications in pharmaceutical analysis, metabolic research, and quality control.

References

  • SIELC Technologies. (n.d.). Separation of N,N-Dimethyloctadecylamine N-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gecgel, C., Yazan, Z., & Capan, G. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(38), 23527-23537. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). alpha-Carboline. Retrieved from [Link]

  • All Things Stem Cell. (n.d.). Alpha-Carboline N-Oxide-15N2. Retrieved from [Link]

  • Hirota, N., et al. (2004). High-performance liquid chromatographic analysis of beta-carbolines in human scalp hair. Journal of Chromatography A, 1027(1-2), 115-121. Retrieved from [Link]

  • McIsaac, W. M., et al. (1967). Chromatography of beta-carbolines. Journal of Chromatography, 31(2), 446-454. Retrieved from [Link]

  • Kim, J., et al. (2023). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 12(23), 4296. Retrieved from [Link]

  • Delgado-Andrade, C., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9151–9162. Retrieved from [Link]

  • Bosin, T. R., & Faull, K. F. (1988). Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography, Biomedical Applications, 428(2), 229-236. Retrieved from [Link]

  • Csekei, M., et al. (2017). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 22(10), 1667. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of α‐carboline (1), β‐carboline (2), γ‐carboline (3) and δ‐carboline (4), and their derivatives (5–15). Retrieved from [Link]

  • Jessiman, A. S., et al. (2013). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. Organic & Biomolecular Chemistry, 11(48), 8352-8356. Retrieved from [Link]

  • Zhang, H., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13, 965361. Retrieved from [Link]

  • Zhang, H., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13. Retrieved from [Link]

  • Wadsworth, A. D., Naysmith, B. J., & Brimble, M. A. (2015). A review of the synthesis of α-carbolines. European Journal of Medicinal Chemistry, 97, 816-829. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Carboline. Retrieved from [Link]

  • BIO Pharma Production. (n.d.). Alpha-Carboline N-Oxide-15N2. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Chen, Y. L., et al. (2002). Synthesis and cytotoxicity of 1,6,8,9-substituted alpha-carboline derivatives. Journal of the Chinese Chemical Society, 49(4), 535-542. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Separation of 1‐Methyl‐1,2,3,4‐tetrahydro‐β‐carboline Enantiomers by HPLC Using a New Derivatization Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial experiment (a) and conversion of N-oxide to β-carboline under reaction conditions (b). Retrieved from [Link]

  • Weiss, F. T., & Laschat, S. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbolines. Part I: Comparison of some methods for the synthesis of α-, γ-, and δ-carbolines (a review). Retrieved from [Link]

  • LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved from [Link]

Sources

Application

Application Note: Optimizing Mass Spectrometry for the Analysis of ¹⁵N₂ Labeled Proteomes

Abstract Metabolic labeling using the stable isotope ¹⁵N is a powerful and widely adopted technique in quantitative proteomics for dissecting protein dynamics, including synthesis, degradation, and turnover.[1][2] This m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic labeling using the stable isotope ¹⁵N is a powerful and widely adopted technique in quantitative proteomics for dissecting protein dynamics, including synthesis, degradation, and turnover.[1][2] This method involves the in vivo incorporation of ¹⁵N-enriched nutrients, resulting in a mass shift in the entire proteome that is detectable by mass spectrometry.[2] The key advantage of this global labeling approach is the ability to mix cell populations or samples at the earliest stage of preparation, which significantly minimizes experimental variability and enhances the precision of quantification.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimal mass spectrometry (MS) settings and protocols for the robust detection and quantification of ¹⁵N₂ labeled peptides and proteins. We will delve into the causality behind instrumental parameter choices, provide field-proven protocols, and offer troubleshooting advice to ensure high-quality, reproducible data.

Introduction to ¹⁵N₂ Metabolic Labeling

Stable isotope labeling is a cornerstone of modern quantitative proteomics.[1][4] In a typical ¹⁵N₂ labeling experiment, one cell or organism population is grown in a medium containing the natural abundance of nitrogen (predominantly ¹⁴N), while the other is grown in a medium where the sole nitrogen source is enriched with the heavy ¹⁵N isotope (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[3] During protein synthesis, ¹⁵N is incorporated into every nitrogen-containing amino acid, leading to a mass increase for every peptide and protein. The magnitude of this mass shift is dependent on the number of nitrogen atoms within the peptide's sequence.[5]

Because the "light" (¹⁴N) and "heavy" (¹⁵N) samples are chemically identical, they co-elute during liquid chromatography (LC).[5][6] A high-resolution mass spectrometer can then distinguish between the light and heavy peptide pairs based on their mass-to-charge (m/z) ratio.[7][8] The relative signal intensities of these peptide pairs are used to calculate accurate protein abundance ratios between the compared samples.[3] This approach is invaluable for studying changes in protein expression, protein turnover rates, and fluxes through metabolic pathways.

Experimental Workflow Overview

A successful ¹⁵N₂ labeling experiment is a multi-stage process that demands careful attention to detail from cell culture to data interpretation. The integrity of the final dataset is contingent upon the successful execution of each step.

Workflow cluster_prep Stage 1: Sample Preparation & Labeling cluster_processing Stage 2: Sample Processing cluster_ms Stage 3: Mass Spectrometry cluster_data Stage 4: Data Analysis A Cell Culture (¹⁴N 'Light' Medium) C Harvest & Mix Samples (e.g., 1:1 Ratio) A->C B Cell Culture (¹⁵N 'Heavy' Medium) B->C D Protein Extraction & Lysis C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., Desalting) E->F G LC-MS/MS Analysis F->G H Peptide Identification (Database Search) G->H I Quantification (¹⁴N/¹⁵N Ratio Calculation) H->I J Enrichment Correction & Biological Interpretation I->J Optimization Start Select Precursor Ion for Fragmentation SetCE Set Initial Normalized Collision Energy (NCE) (e.g., 28%) Start->SetCE Acquire Acquire MS/MS Spectrum SetCE->Acquire Evaluate Evaluate Spectrum Quality Acquire->Evaluate Good Rich fragment ions, good sequence coverage Evaluate->Good  Good Bad Poor fragmentation or excessive fragmentation Evaluate->Bad  Poor Finalize Use Optimal NCE or Stepped NCE Scheme Good->Finalize IncreaseCE Increase NCE (e.g., to 32%) Bad->IncreaseCE If poor fragmentation DecreaseCE Decrease NCE (e.g., to 25%) Bad->DecreaseCE If over-fragmentation IncreaseCE->Acquire DecreaseCE->Acquire

Caption: Logic for optimizing collision energy for peptide fragmentation.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low ¹⁵N Incorporation Insufficient cell doublings in heavy media; contamination with ¹⁴N sources.Ensure at least 5-7 cell doublings for >97% incorporation. Use high-purity ¹⁵N reagents and check all media components for contaminating nitrogen sources.
Poor Identification of Heavy Peptides Incomplete labeling broadens the isotopic envelope, making monoisotopic peak selection difficult for the software. [5]Ensure high labeling efficiency. Use software algorithms specifically designed for ¹⁵N analysis that can handle broader isotopic clusters. [6]
High Variance in Peptide Ratios Chemical noise, co-eluting interferences, poor chromatography.Improve chromatographic separation to reduce co-elution. Ensure high mass accuracy at the MS1 level to distinguish peptide signals from noise. Use software that flags and potentially excludes ratios based on interfering signals.
No Signal or Very Weak Signal Poor spray stability, incorrect source parameters, sample loss during prep.Systematically check ESI parameters starting with visual inspection of the spray. Run a standard sample (e.g., BSA digest) to confirm instrument performance. Review sample preparation protocol for potential loss points.

Conclusion

The detection of ¹⁵N₂ labeled fragments by mass spectrometry is a robust method for quantitative proteomics, providing deep insights into cellular dynamics. Success hinges on a holistic approach that combines meticulous sample preparation with intelligently optimized instrument parameters. By understanding the causality behind these settings—particularly the critical need for high resolution at the MS1 level and tailored fragmentation strategies—researchers can build self-validating protocols that yield accurate, reproducible, and impactful results. This guide serves as a foundational protocol, and users are encouraged to perform further optimization based on their specific instrumentation and biological questions.

References

  • Filiou, M. D., & Turck, C. W. (2016). Using ¹⁵N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 235-243. [Link]

  • Shrestha, R., et al. (2021). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

  • Miller, R. A., et al. (2016). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. Journal of Applied Physiology. [Link]

  • Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. SpringerLink. [Link]

  • Kellner, S., et al. (2016). High resolution mass spectra of stable isotope labeled nucleosides from cell culture. ResearchGate. [Link]

  • MacCoss, M. J., et al. (2001). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. [Link]

  • Bi, R., et al. (2021). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Lechene, C., et al. (2011). Stable isotope imaging of biological samples with high resolution secondary ion mass spectrometry and complementary techniques. Journal of Biology. [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

  • Shrestha, R., et al. (2021). ¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. [Link]

  • Geromanos, S., et al. (2000). Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer. Analytical Chemistry. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ASMS. [Link]

  • Taubert, M., et al. (2013). Limitations in detection of ¹⁵N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Analytical and Bioanalytical Chemistry. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • Geromanos, S., et al. (2000). Tuning of an Electrospray Ionization Source for Maximum Peptide-Ion Transmission into a Mass Spectrometer. Analytical Chemistry. [Link]

  • Shrestha, R., et al. (2021). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]

  • Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of ¹⁵N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR. [Link]

  • Zhang, J., et al. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Cociorva, O., et al. (2007). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Journal of the American Society for Mass Spectrometry. [Link]

  • Hotchko, M., et al. (2007). Rapid mass spectrometric analysis of ¹⁵N‐Leu incorporation fidelity during preparation of specifically labeled NMR samples. ResearchGate. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. [Link]

  • Shrestha, R., et al. (2022). Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification. eScholarship.org. [Link]

  • SCIEX. (2018). Optimal CE Voltages for Peptide Analysis on TripleTOF® Systems. SCIEX. [Link]

  • Shaw, J. B., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry. [Link]

  • Skyline. Skyline Collision Energy Optimization. Skyline. [Link]

Sources

Method

Application Notes &amp; Protocol: In Vitro Metabolic Stability Assay Using α-Carboline-15N2 N-Oxide

Authored by: Senior Application Scientist, Advanced Pharmacokinetics Division Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the trajectory of drug discovery and development, understanding a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Pharmacokinetics Division

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the trajectory of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] The liver is the primary site of drug metabolism, where a suite of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their elimination.[3] In vitro metabolic stability assays serve as an essential primary screen to evaluate how susceptible a new chemical entity (NCE) is to this metabolic machinery.[1][4] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are instrumental in ranking compounds, guiding structure-activity relationship (SAR) studies, and predicting in vivo behavior.[1][4][5]

This application note provides a detailed protocol for assessing the metabolic stability of NCEs using α-Carboline-15N2 N-Oxide as a specialized tool, likely as a reference compound or a specific substrate for certain enzymatic pathways. The protocol focuses on the use of human liver microsomes (HLMs), a subcellular fraction rich in Phase I metabolic enzymes.[6]

The Scientific Rationale: Why Microsomes and N-Oxides?

Human Liver Microsomes (HLMs): A Window into Phase I Metabolism

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly CYPs and flavin-containing monooxygenases (FMOs).[3][6] Their use in in vitro assays offers a robust, reproducible, and cost-effective model to study Phase I oxidative metabolism, which is the initial and often rate-limiting step in the clearance of many drugs.[3][6][7] By incubating a test compound with HLMs in the presence of necessary cofactors like NADPH, researchers can simulate the oxidative environment of the liver.[1][3]

α-Carboline-15N2 N-Oxide: A Unique Chemical Probe

N-oxidation is a significant metabolic pathway for compounds containing tertiary amine functionalities, catalyzed by both CYPs and FMOs.[8][9][10] The resulting N-oxide metabolites can have varied pharmacological profiles; some may be active, others inactive, and some can even be unstable and revert to the parent drug.[9] α-Carboline itself is a heterocyclic amine, and its metabolism has been a subject of study, particularly in the context of food-borne mutagens.[11][12]

The use of a stable isotope-labeled (¹⁵N₂) N-oxide variant, α-Carboline-15N2 N-Oxide, offers distinct advantages in an experimental setting:

  • Internal Standard: Its primary utility in this context is likely as an internal standard for LC-MS/MS analysis. The ¹⁵N₂ labeling gives it a distinct mass from its unlabeled counterpart, allowing for precise quantification while behaving almost identically during sample preparation and chromatographic separation.

  • Metabolite Identification: It can be used to unequivocally identify N-oxide metabolites during metabolite profiling studies.

  • Mechanistic Studies: It could serve as a probe to study the kinetics and enzyme specificity of N-oxide reduction, a metabolic pathway that can regenerate the parent tertiary amine.[8][10]

Experimental Design & Workflow

A successful metabolic stability assay requires careful planning and execution. The workflow is designed to measure the disappearance of the parent compound over time, which allows for the calculation of key kinetic parameters.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) prep_compounds Prepare Compound Stock Solutions (Test Article, Controls, α-Carboline-15N2 N-Oxide IS) pre_warm Pre-warm Microsomes & Buffer to 37°C prep_compounds->pre_warm Transfer to Incubation Plate initiate_reaction Initiate Reaction (Add NADPH) pre_warm->initiate_reaction time_sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_sampling quench_reaction Quench Reaction (Add Cold Acetonitrile + IS) time_sampling->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge Transfer to Analysis Plate lcms_analysis LC-MS/MS Analysis of Supernatant centrifuge->lcms_analysis data_processing Data Processing & Kinetic Calculation (t1/2, CLint) lcms_analysis->data_processing

Caption: High-level workflow for the in vitro metabolic stability assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format to allow for higher throughput.

PART 1: Reagent and Compound Preparation

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer. Ensure the pH is accurately adjusted to 7.4, as enzyme activity is highly pH-dependent.

  • NADPH Regenerating System (Optional but Recommended): While direct addition of NADPH is possible, a regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) provides a sustained concentration of the cofactor.[13] Prepare this according to the manufacturer's instructions. If using NADPH directly, prepare a concentrated stock solution in buffer.

  • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., from a commercial supplier) on ice. Dilute the microsomes to the desired working concentration (e.g., 0.83 mg/mL for a final concentration of 0.5 mg/mL) in cold phosphate buffer. Keep on ice at all times.

  • Test Compound Stock (1 mM): Prepare a 1 mM stock solution of the test compound in a suitable organic solvent like DMSO or acetonitrile.

  • Positive Control Stocks (1 mM): Prepare 1 mM stocks of well-characterized compounds. A high-clearance compound (e.g., Verapamil, Diclofenac) and a low-clearance compound (e.g., Warfarin) should be included to validate the assay performance.[13]

  • Quenching Solution (Internal Standard): Prepare cold acetonitrile (< -20°C) containing α-Carboline-15N2 N-Oxide at a fixed concentration (e.g., 100 nM). This solution will terminate the enzymatic reaction and provide the internal standard for analysis.

PART 2: Incubation Procedure

All incubations should be performed in a shaking water bath or incubator at 37°C.

  • Plate Setup: In a 96-well incubation plate, add the required volume of phosphate buffer.

  • Add Test Compounds: Add a small volume of the test compound and positive control stocks to the appropriate wells to achieve the final desired concentration (typically 1 µM). Include a "no-cofactor" control (buffer instead of NADPH solution) to assess for non-enzymatic degradation.

  • Add Microsomes: Add the diluted HLM suspension to all wells to achieve the final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the reaction by adding the NADPH solution to all wells (except the no-cofactor controls). This is your T=0 starting point.

  • Time-Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from each well to a corresponding well in a separate 96-well collection plate containing the cold Quenching Solution.[7][14] The ratio of quenching solution to sample should be at least 3:1 (v/v) to ensure effective protein precipitation and reaction termination.

  • Finalize Collection: After the last time point, seal the collection plate.

PART 3: Sample Processing and Analysis

  • Protein Precipitation: Vigorously mix the collection plate, then centrifuge at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated microsomal proteins.[13]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17] The method must be optimized to separate the test compound from potential metabolites and to quantify it accurately against the α-Carboline-15N2 N-Oxide internal standard.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate at which the test compound is metabolized.

  • Quantification: For each time point, calculate the peak area ratio of the test compound to the internal standard (α-Carboline-15N2 N-Oxide).

  • Normalization: Express the amount of compound remaining at each time point as a percentage of the amount present at T=0.

  • Plotting: Plot the natural logarithm (ln) of the percent remaining versus time.

  • Calculating Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint): CLint represents the intrinsic ability of the liver to metabolize a drug. It is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein in incubation)

Data Presentation and Validation

All quantitative data should be summarized for clear interpretation.

Table 1: Representative Metabolic Stability Data

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Test Compound X25.554.3Moderate Clearance
Verapamil (High Control)8.2169.0High Clearance
Warfarin (Low Control)> 120< 11.5Low Clearance
Test Compound X (-NADPH)> 120< 11.5Stable

Note: Classifications are relative and should be defined by the institution's criteria.

Assay Validation:

  • The high-clearance control should show significant turnover (e.g., t½ < 20 min).

  • The low-clearance control should show minimal turnover (e.g., >80% remaining at the final time point).

  • The "-NADPH" control should show minimal loss of the compound, confirming that degradation is enzyme-mediated.

Mechanistic Insights: The Role of CYP Inhibition

While the primary assay determines stability, follow-up studies are often required to identify which specific CYP enzymes are responsible for the metabolism. This is crucial for predicting drug-drug interactions (DDIs).[18][19]

DDI_Concept cluster_cyp CYP Enzyme (e.g., CYP3A4) CYP CYP3A4 Active Site MetaboliteA Metabolite A CYP->MetaboliteA Metabolizes DrugA Drug A (Substrate) DrugA->CYP Binds DrugB Drug B (Inhibitor) DrugB->CYP Binds & Blocks

Caption: Conceptual model of competitive CYP450 inhibition.

To investigate this, a CYP inhibition assay can be performed.[18] This involves incubating the test compound with HLMs and a cocktail of specific probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4).[20] A reduction in the formation of a probe substrate's metabolite indicates that the test compound is inhibiting that specific CYP enzyme. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[19]

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery.[7][21] It provides a reliable, early assessment of a compound's metabolic liabilities, enabling medicinal chemists to optimize structures for better pharmacokinetic properties.[4][22] The strategic use of a stable isotope-labeled internal standard like α-Carboline-15N2 N-Oxide ensures the analytical rigor required for accurate and reproducible data. By integrating these assays early, drug development programs can mitigate the risk of late-stage failures due to poor pharmacokinetics, ultimately accelerating the path to identifying safe and effective therapeutic agents.

References

  • Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5), 313-319. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Ma, L., & Li, W. (2012). LC-MS-based metabolomics in drug metabolism. Pharmaceutical patent analyst, 1(1), 53-65. [Link]

  • Puurunen, J. (2012). Liquid chromatography–mass spectrometry in drug metabolism studies. University of Oulu. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Stresser, D. M., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(6), 1069-1079. [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

  • Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(4-5), 313-319. [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap. [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]

  • Dalvie, D., et al. (2009). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 37(6), 1155-1161. [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 18(1), 88-97. [Link]

  • Imming, P., et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(1), 114-142. [Link]

  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Cyprotex. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. BioIVT. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • All Things Stem Cell. (n.d.). Alpha-Carboline N-Oxide-15N2. All Things Stem Cell. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • McManus, M. E., et al. (1993). Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2. Carcinogenesis, 14(7), 1433-1439. [Link]

  • Brown, K., et al. (2007). Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo and in rat hepatocyte and human HepG2 cell incubates. Chemical Research in Toxicology, 20(2), 205-217. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

Sources

Application

Application Note: Quantitative Analysis of Mutagenic Amines Using Stable Isotope Dilution LC-MS/MS

Executive Summary The detection of mutagenic amines—specifically N-nitrosamines and primary aromatic amines (PAAs)—at trace levels (ppb) is a critical regulatory requirement for pharmaceutical drug substances and product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of mutagenic amines—specifically N-nitrosamines and primary aromatic amines (PAAs)—at trace levels (ppb) is a critical regulatory requirement for pharmaceutical drug substances and products (ICH M7, USP <1469>). Conventional external standard methods often fail due to severe matrix effects (ion suppression/enhancement) inherent in complex drug formulations.

This guide details a Stable Isotope Dilution Assay (SIDA) protocol. By spiking samples with isotopically labeled internal standards (IS) prior to sample preparation, this method provides a self-correcting quantitation system that compensates for extraction losses and ionization variability. This protocol achieves Limits of Quantitation (LOQ) < 1.0 ng/mL, meeting FDA and EMA regulatory thresholds.

Regulatory & Scientific Rationale

The "Cohort of Concern"

Mutagenic amines fall under the ICH M7 "Cohort of Concern," requiring control to negligible risk levels. For nitrosamines like N-nitrosodimethylamine (NDMA), the Acceptable Intake (AI) can be as low as 26.5 ng/day.

Why Stable Isotopes?

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Solubility &amp; Stability of Alpha-Carboline-15N2 N-Oxide

[1][2] Executive Summary & Core Directive The Challenge: Alpha-Carboline-15N2 N-Oxide is a planar, heterocyclic aromatic compound.[1][2] While the N-oxide moiety adds polarity, the core alpha-carboline structure exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

The Challenge: Alpha-Carboline-15N2 N-Oxide is a planar, heterocyclic aromatic compound.[1][2] While the N-oxide moiety adds polarity, the core alpha-carboline structure exhibits strong


 stacking interactions, resulting in high crystal lattice energy. This often leads to poor direct solubility in polar protic solvents like methanol (MeOH), especially at room temperature.[2]

The Solution: Do not attempt to dissolve the solid powder directly in 100% methanol. This often results in incomplete dissolution, "crashing out" upon cooling, or the formation of micro-suspensions that compromise quantitative accuracy.

The "Golden Path" Protocol:

  • Primary Solubilization: Create a concentrated stock solution in DMSO (Dimethyl Sulfoxide) .

  • Secondary Dilution: Dilute this stock into Methanol to create your working standard.

This biphasic approach ensures complete recovery of the expensive isotopically labeled material and maintains long-term solution stability.[1]

Technical Deep Dive: The Solubility Mechanism

To troubleshoot effectively, one must understand the molecular behavior of the analyte.

  • Lattice Energy vs. Solvation: The alpha-carboline core is hydrophobic and planar.[1][2] In the solid state, these molecules stack tightly. Methanol, while polar, often lacks the dispersive power to break these stacks efficiently at room temperature.

  • N-Oxide Functionality: The

    
     bond is highly polar and a strong hydrogen bond acceptor.[1][2] However, it is also a weak base (
    
    
    
    ).[1][2] In neutral methanol, it remains largely unprotonated.
  • The DMSO Advantage: DMSO is a polar aprotic solvent with high dielectric constant and strong dipole.[1] It effectively disrupts the

    
     stacking of the carboline rings, allowing for rapid and complete dissolution.
    
Standard Operating Procedure (SOP)
Materials Required
  • Analyte: Alpha-Carboline-15N2 N-Oxide (Solid)

  • Primary Solvent: DMSO (LC-MS Grade, anhydrous preferred)

  • Secondary Solvent: Methanol (LC-MS Grade)

  • Vials: Amber glass vials (Silanized/Deactivated preferred to minimize adsorption)

Step-by-Step Protocol

Step 1: Stock Solution Preparation (1 mg/mL)

  • Weigh the target amount of Alpha-Carboline-15N2 N-Oxide into an amber vial.

    • Note: Amber glass is critical.[1][2] Aromatic N-oxides can undergo photochemical deoxygenation under intense light.[1][2]

  • Add 100% DMSO to achieve a concentration of 1.0 mg/mL (or up to 5 mg/mL if needed).

  • Vortex for 30 seconds.

  • Sonicate for 5 minutes at ambient temperature. The solution should be crystal clear.

Step 2: Working Solution Preparation (e.g., 10 µg/mL)

  • Pipette the required volume of the DMSO stock solution.[1]

  • Dispense into a volumetric flask or vial containing Methanol .

  • Vortex immediately.[1][2]

    • Guideline: Keep the final DMSO concentration < 1% (v/v) if injecting directly onto a C18 column to avoid peak distortion (solvent effects).[1][2]

Solubility Profile Summary
SolventSolubility RatingRecommended UseNotes
DMSO High (> 10 mg/mL)Stock Solution Best for initial dissolution.[1][2] Freezes at 19°C.
Methanol Low/Moderate (< 0.5 mg/mL)*Working Solution Direct dissolution is risky.[1][2] Good for dilution.[1][2][3]
Water Very LowMobile PhaseAnalyte may precipitate if organic % is too low (< 20%).[1][2]
Acetonitrile ModerateAlternative DiluentLess polar than MeOH; may offer better solubility than MeOH for the core.[1]
Troubleshooting Guide (Q&A)

Q1: I tried dissolving the solid directly in Methanol, and it looks cloudy. Can I just heat it?

  • Answer: Mild heating (40°C) might dissolve it temporarily, but it is likely to precipitate (crash out) upon cooling or storage at 4°C.[2] This creates a non-homogeneous solution, leading to variable peak areas in your LC-MS data.[1] Correction: Evaporate the methanol (if the compound is stable) or add DMSO dropwise until clear, then re-quantify. For future preps, start with DMSO.

Q2: Will the DMSO interfere with my Mass Spec analysis?

  • Answer: Generally, no, provided the final concentration of DMSO in the injected sample is low (< 1-2%). High concentrations of DMSO can cause:

    • Ion Suppression: Reducing sensitivity.[1][2]

    • Solvent Effects: Causing peak fronting or splitting, especially for early-eluting compounds on Reverse Phase columns.[1]

    • Mitigation: Ensure your dilution factor from Stock (DMSO) to Working (MeOH/Water) is at least 1:100.[1][2]

Q3: I see a new peak appearing in my chromatogram after storing the solution for a week. What is it?

  • Answer: This is likely Alpha-Carboline (the deoxygenated parent), resulting from degradation.[2]

    • Cause 1 (Photochemical): Exposure to light.[1][2][4] Fix: Use amber vials.

    • Cause 2 (Thermal/Chemical): N-oxides can be thermally unstable or reduced by certain impurities.[1][2] Fix: Store stock solutions at -20°C or -80°C.

Q4: Can I use acid (e.g., Formic Acid) to help dissolve it in Methanol?

  • Answer: Acidification can help by protonating the N-oxide or the ring nitrogen, increasing polarity. However, N-oxides are very weak bases (

    
     < 2).[1][2] You would need a significant amount of acid, which might not be compatible with your column or might catalyze degradation. The DMSO route is safer and more reproducible.[1]
    
Visual Workflows
Figure 1: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Alpha-Carboline-15N2 N-Oxide DirectMeOH Attempt Direct Dissolution in MeOH? Start->DirectMeOH FailState Risk: Incomplete Dissolution / Precipitation (Variable Data) DirectMeOH->FailState Yes (Not Recommended) DMSORoute Step 1: Dissolve in DMSO (Target: 1-5 mg/mL) DirectMeOH->DMSORoute No (Recommended) CheckClear Is Solution Clear? DMSORoute->CheckClear Sonicate Action: Sonicate (5 mins) / Mild Heat (30°C) CheckClear->Sonicate No Dilute Step 2: Dilute into Methanol (Target: Working Conc.) CheckClear->Dilute Yes Sonicate->CheckClear FinalCheck Final Check: 1. Clear Solution? 2. DMSO < 2%? Dilute->FinalCheck FinalCheck->FailState No (High DMSO %) Success Ready for LC-MS/Analysis FinalCheck->Success Yes

Caption: Decision tree for optimal solubilization, highlighting the risks of direct methanol dissolution versus the recommended DMSO-stock method.

References
  • Wadsworth, A. D., Naysmith, B. J., & Brimble, M. A. (2015). A review of the synthesis of α-carbolines. European Journal of Medicinal Chemistry, 97, 816–829. Link

  • Albini, A., & Pietra, S. (1991).[2] Heterocyclic N-Oxides. CRC Press.[1][2] (Standard reference for N-oxide physical properties and photochemistry).

  • BenchChem Technical Support. (2025). Best practices for handling and storing stable isotope-labeled internal standards. Link

  • Kim, K. D., & Lee, J. H. (2018).[5] Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. Organic Letters, 20(24), 7712–7716.[2] (Highlights the photochemical instability of this class). Link[1]

  • PubChem Compound Summary. (2025). Beta-Carboline (Analogous solubility data). Link[1][2]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of N-Oxides in GC-MS

The following technical guide serves as a specialized support center for researchers encountering thermal instability of N-oxides during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Topic: Stabilization and Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers encountering thermal instability of N-oxides during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Topic: Stabilization and Analysis of Thermally Labile N-Oxides Role: Senior Application Scientist Status: Operational

Executive Summary

N-oxides are notoriously difficult to analyze via GC-MS due to their susceptibility to Cope elimination and deoxygenation within the heated injection port. This thermal stress converts the target analyte into breakdown products (alkenes, hydroxylamines, or parent amines) before it ever reaches the detector, leading to false negatives or inaccurate quantification.

This guide provides a tiered troubleshooting approach:

  • Diagnostic: Confirming thermal degradation.[1][2]

  • Instrumental: Optimizing GC parameters to minimize thermal stress.

  • Chemical: Derivatization protocols to chemically stabilize the analyte.

Module 1: The Mechanism of Failure

Q: Why does my N-oxide peak disappear or look like a different compound?

A: The high temperature of a standard GC injector (


200°C) triggers a specific decomposition pathway known as Cope Elimination .

Unlike random thermal cracking, this is a concerted syn-elimination reaction. The N-oxide oxygen abstracts a


-hydrogen, forming a five-membered cyclic transition state. This collapses to yield an alkene (olefin)  and a hydroxylamine .[3] A secondary pathway, often driven by metal surfaces in the liner, is deoxygenation , which reverts the N-oxide to its parent tertiary amine .
Visualization: The Cope Elimination Pathway

CopeElimination NOxide Target N-Oxide (Thermally Labile) Heat Injector Heat (>150°C) NOxide->Heat Injection TS 5-Membered Cyclic Transition State Heat->TS Activation Products Degradation Products TS->Products Syn-Elimination Olefin Alkene (Olefin) Products->Olefin Hydroxyl Dialkyl- hydroxylamine Products->Hydroxyl

Figure 1: Mechanism of Cope Elimination in GC injectors. The N-oxide acts as its own base, abstracting a proton to cleave the molecule.

Module 2: Diagnostic & Troubleshooting

Q: How do I distinguish between impurities in my sample and thermal degradation occurring in the instrument?

A: You must decouple the sample composition from the instrument's thermal history. Use the "Cold vs. Hot" diagnostic test.

Diagnostic StepProcedureObservation Indicating Degradation
1. Peak Shape Analysis Examine the peak of the suspected breakdown product.Sharp peaks usually indicate inlet degradation (rapid reaction). Broad/tailing plateaus between peaks indicate on-column degradation.
2. Temperature Stepping Inject the sample at varying inlet temperatures (e.g., 150°C, 200°C, 250°C).If the "impurity" peak area increases with temperature while the N-oxide peak decreases, it is a thermal artifact.
3. Linear Velocity Test Increase carrier gas flow rate (reduce residence time).If the N-oxide recovery increases with higher flow, the loss is time-dependent (kinetic thermal decay).
Module 3: Instrumental Optimization (The "Soft" Fix)

Q: Can I analyze N-oxides without chemical modification?

A: Sometimes, but it requires strict control of the injection environment. The goal is to minimize residence time and thermal exposure .

Protocol: Low-Stress Injection Parameters
  • Injector Type: Use Cool On-Column (COC) injection if possible. This deposits the liquid sample directly into the column at ambient temperature, bypassing the hot vaporization chamber entirely.

    • Why? It eliminates the primary zone of Cope elimination.

  • Inlet Temperature (if COC unavailable): Use a PTV (Programmed Temperature Vaporizing) inlet.

    • Start: 40°C (during injection).

    • Ramp: 700°C/min to 200°C (to transfer sample).

    • Why? The analyte is only heated for seconds, not continuously.

  • Liner Selection: Use Ultra-Inert Deactivated Liners with glass wool removed or placed low.

    • Why? Glass wool provides a high surface area with active silanol sites that catalyze deoxygenation.

  • Column: Use a thin-film capillary column (0.10–0.25 µm).

    • Why? Elutes compounds at lower oven temperatures.

Module 4: Chemical Derivatization (The "Hard" Fix)

Q: Instrumental tweaks aren't working. How do I chemically stabilize the N-oxide?

A: The most robust method is reduction . Since N-oxides are often metabolites of tertiary amines, reducing them back to the parent amine allows for stable quantification. You quantify the N-oxide indirectly by measuring the increase in the parent amine concentration after reduction.

Note: Direct silylation (e.g., with BSTFA) is possible for some hydroxylated N-oxides but is often sterically hindered and less reliable than reduction [1].

Protocol: Titanium(III) Chloride Reduction

Based on methods for selective reduction of N-oxides in drug metabolism [2].[4][5][6]

Reagents:

  • Titanium(III) chloride (TiCl

    
    ) solution (20% in HCl).
    
  • Ammonium acetate buffer (pH 5–6).

Workflow:

  • Preparation: Aliquot 100 µL of sample (plasma/urine/solvent).

  • Reaction: Add 20 µL of TiCl

    
     solution.
    
  • Incubation: Vortex and incubate at room temperature for 15–30 minutes.

    • Mechanism:[3][7][8][9] Ti(III) donates an electron to the N-O bond, cleaving the oxygen and restoring the tertiary amine.

  • Quench: Add alkaline buffer (e.g., Na

    
    CO
    
    
    
    ) to neutralize acid and precipitate Titanium oxides.
  • Extraction: Liquid-Liquid Extract (LLE) the resulting amine into an organic solvent (e.g., MTBE or Hexane).

  • Analysis: Inject into GC-MS.

Calculation:



Module 5: Decision Logic & Workflow

Q: Which path should I choose for my specific experiment?

A: Follow this logic gate to determine the optimal workflow. If the N-oxide is too labile for even optimized GC, you must switch to LC-MS.

Visualization: Troubleshooting Decision Tree

DecisionTree Start Start: N-Oxide Analysis DirectInj Attempt Direct Injection (PTV or Cool On-Column) Start->DirectInj Check Degradation Observed? DirectInj->Check Success Validate Method (Linearity/Recovery) Check->Success No Deriv Can you accept indirect measurement? Check->Deriv Yes (Peaks distorted/missing) Reduct Perform TiCl3 Reduction (Measure as Parent Amine) Deriv->Reduct Yes LCMS Switch to LC-MS/MS (Electrospray Ionization) Deriv->LCMS No (Must see intact N-O) Reduct->Success

Figure 2: Strategic workflow for selecting the correct analysis mode.

References
  • Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Source: PubMed (NIH) URL:[6][Link]

  • Selective reduction of N-oxides to amines: application to drug metabolism. Source: PubMed (NIH) URL:[6][Link]

  • Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization. Source: PubMed (NIH) URL:[6][Link]

Sources

Optimization

Minimizing matrix effects for alpha-Carboline-15N2 N-Oxide detection

Subject: Minimizing Matrix Effects & Ensuring Stability in LC-MS/MS Bioanalysis Executive Summary Detecting Alpha-Carboline-15N2 N-Oxide (an isotopic internal standard or metabolite) presents a "double-edged" analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Matrix Effects & Ensuring Stability in LC-MS/MS Bioanalysis

Executive Summary

Detecting Alpha-Carboline-15N2 N-Oxide (an isotopic internal standard or metabolite) presents a "double-edged" analytical challenge. You are fighting two distinct enemies:

  • Matrix Effects (ME): As a polar N-oxide, this analyte often elutes early, co-eluting with unretained phospholipids (Lyso-PCs) that cause severe ion suppression.

  • In-Source Conversion: N-oxides are thermally labile. They can deoxygenate back to the parent alpha-carboline inside the ESI source, causing signal loss for the N-oxide and artificial signal enhancement for the parent.

This guide provides a root-cause analysis and validated workflows to secure your data integrity.

Module 1: The "Invisible" Killer (Ion Suppression)

Q: My internal standard (15N2-N-Oxide) response is variable between patient samples, even though extraction recovery is high. Why?

A: You are likely experiencing Phospholipid-Induced Ion Suppression . Standard Protein Precipitation (PPT) removes proteins but leaves behind ~70% of plasma phospholipids (glycerophosphocholines). These lipids often elute in the "dead time" or early gradient—exactly where polar N-oxides elute. They compete for charge in the electrospray droplet, "suffocating" your analyte's signal.

Protocol: The "Hybrid" Defense

Do not rely on simple PPT (Acetonitrile crash) for N-oxides. Use Phospholipid Depletion (PLD) or Hybrid-SPE .[1]

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Hybrid-SPE / PLD
Mechanism Solubility crashHydrophobic/Ionic retentionLewis Acid-Base Interaction (Zirconia)
Phospholipid Removal < 30%Variable (depends on wash)> 99%
N-Oxide Recovery HighModerate (elution issues)High
Throughput HighLowHigh

Recommendation: Switch to a Zirconia-coated silica plate (e.g., HybridSPE or Ostro). The Zirconia acts as a Lewis acid, binding the phosphate group of the phospholipids, while your alpha-carboline N-oxide (a base) passes through.

Visualization: Matrix Effect Assessment Workflow

Use this decision tree to diagnose if matrix effects are the root cause of your variability.

MatrixEffectAssessment Start Start: Variable IS Response Exp1 Experiment 1: Post-Column Infusion (Infuse Analyte + Inject Blank Matrix) Start->Exp1 Result1 Observe Troughs/Peaks at Analyte RT? Exp1->Result1 YesSupp Yes: Ion Suppression/Enhancement Confirmed Result1->YesSupp Signal Dip > 20% NoSupp No: Matrix Clean Check Injection/Source Result1->NoSupp Stable Baseline Action1 Action: Switch Sample Prep (PPT -> Hybrid-SPE) YesSupp->Action1 Action2 Action: Alter Chromatography (Move analyte away from suppression zone) YesSupp->Action2

Figure 1: Diagnostic workflow for identifying matrix-induced ion suppression using Post-Column Infusion.

Module 2: The "Ghost" Signal (In-Source Fragmentation)

Q: I see a peak for the parent Alpha-Carboline in my N-Oxide standard injection. Is my standard impure?

A: Not necessarily. This is likely Thermally Induced Deoxygenation . N-oxides are thermally unstable. In a hot Electrospray Ionization (ESI) source or APCI source, the N-O bond can cleave, converting the N-Oxide back to the parent amine before it enters the mass analyzer.

The Consequence:

  • You underestimate the N-Oxide concentration.

  • You overestimate the Parent concentration (if measuring both).

Troubleshooting Protocol: Source Optimization

You must find the "Cold Zone"—the balance between desolvation and degradation.

  • Temperature Ramp Experiment:

    • Inject your Alpha-Carboline-15N2 N-Oxide standard at 5 different source temperatures (e.g., 300°C, 400°C, 500°C, 600°C).

    • Monitor two channels: The N-Oxide transition and the Parent transition.[2]

    • Goal: Select the temperature where the Parent signal (artifact) is minimized while maintaining adequate N-Oxide sensitivity.

  • Declustering Potential (DP/Cone Voltage):

    • High DP can also fragment the N-O bond. Perform a DP ramp and select the lowest effective voltage.

Module 3: Chromatographic Resolution

Q: Why is chromatographic separation critical if I have a mass spectrometer?

A: Because of Isobaric Interferences and the Phospholipid Zone . Since the N-Oxide can convert to the parent in the source, they must be chromatographically separated.[2] If they co-elute, the "ghost" parent signal generated from the N-Oxide will merge with the real parent signal, invalidating your quantification.

Furthermore, you must shift the N-Oxide away from the "Phospholipid Dump" (usually 100% organic wash phase).

Recommended Column Chemistry

Alpha-carbolines are hydrophobic, but the N-oxide is polar. A standard C18 column often causes the N-oxide to elute too early (in the suppression zone).

Column TypeMechanismSuitability for N-Oxide
Standard C18 Hydrophobic InteractionLow. Risk of early elution/co-elution with salts.
C18 PFP (Pentafluorophenyl) Hydrophobic + Pi-Pi InteractionHigh. Excellent selectivity for carboline rings; better retention of polar N-oxides.
HILIC Polar PartitioningMedium. Good retention, but carbolines may tail due to secondary interactions.

Scientist's Tip: Use a biphenyl or PFP column . The pi-pi interactions with the carboline rings provide "orthogonal" selectivity compared to the matrix lipids, pulling your analyte away from the suppression zone.

Module 4: Validation (The Matuszewski Protocol)

Q: How do I prove to a regulator that I have solved the matrix effect?

A: You must perform the Post-Extraction Spike Method (Matuszewski et al., 2003). This is the industry standard for quantifying Matrix Factor (MF).

Step-by-Step Calculation

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculate the Metrics:

  • Matrix Factor (MF):

    
    
    
    • Target: 0.85 – 1.15 (Ideal is 1.0).

    • If < 1.0: Suppression.[3][4][5] If > 1.0: Enhancement.

  • Recovery (RE):

    
    
    
  • IS Normalized MF:

    
    
    
    • Critical: This value should be close to 1.0. If your 15N2-IS tracks the matrix effect perfectly, this ratio will be 1.0 even if the absolute MF is 0.5.

Visualization: The Validation Logic

ValidationLogic SetA Set A: Neat Standard CalcMF Calculate Matrix Factor (B / A) SetA->CalcMF SetB Set B: Post-Extract Spike SetB->CalcMF CalcRec Calculate Recovery (C / B) SetB->CalcRec SetC Set C: Pre-Extract Spike SetC->CalcRec Decision IS Normalized MF Close to 1.0? CalcMF->Decision Pass PASS: Method Validated Decision->Pass Yes (0.85-1.15) Fail FAIL: Re-optimize Prep Decision->Fail No

Figure 2: Logical flow for calculating Matrix Factor and Recovery according to Matuszewski et al.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Koudssi, G., et al. (2019). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Altasciences Scientific Abstract.

Sources

Troubleshooting

Technical Support Center: Resolving Retention Time Shifts in Carboline Analysis

Case ID: #RT-SHIFT-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist, LC-MS Division Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because your Deute...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RT-SHIFT-CARB-001 Status: Open Assigned Specialist: Senior Application Scientist, LC-MS Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your Deuterium-labeled internal standard (IS) is eluting earlier than your unlabeled carboline analyte, causing integration failures or matrix effect discrepancies.

This phenomenon is not an instrument error; it is a fundamental physicochemical event known as the Deuterium Isotope Effect . In Reverse Phase Chromatography (RPC), the carbon-deuterium (C-D) bond is slightly less lipophilic than the carbon-hydrogen (C-H) bond, leading to reduced retention on C18 stationary phases.

This guide provides the mechanistic causality and a validated protocol to resolve these shifts, ensuring your quantitative data meets FDA/EMA bioanalytical guidelines.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

Question: Why do my labeled carbolines elute differently?

Answer: The shift is caused by the Chromatographic Isotope Effect (CIE) .[1] While stable isotopes like


C and 

N are virtually identical to their natural counterparts in terms of hydrophobicity, Deuterium (

H) is not.
  • Molar Volume & Lipophilicity: The C-D bond is shorter (~0.005 Å) and has a smaller molar volume than the C-H bond.

  • Interaction Energy: In a C18 (octadecyl) column, retention is driven by hydrophobic interaction (van der Waals forces). The deuterated molecule is slightly more hydrophilic (less "greasy") than the non-deuterated analyte.

  • Result: The deuterated standard travels faster through the lipophilic stationary phase, resulting in an earlier retention time (RT). This shift increases with the number of deuterium atoms labeled on the molecule (

    
     < 
    
    
    
    <
    
    
    ).
Visualizing the Mechanism

The following diagram illustrates the differential interaction responsible for the shift.

DeuteriumEffect cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase Flow C18 Hydrophobic C18 Chains Analyte Unlabeled Carboline (C-H) High Lipophilicity Stronger Interaction C18->Analyte Strong Retention IS Deuterated IS (C-D) Lower Lipophilicity Weaker Interaction C18->IS Weak Retention Result: Later Elution Result: Later Elution Analyte->Result: Later Elution Result: Earlier Elution Result: Earlier Elution IS->Result: Earlier Elution

Figure 1: Mechanistic differentiation between C-H and C-D bonds in Reverse Phase Chromatography.

Part 2: Troubleshooting & Mitigation Protocols

Scenario A: The "Gold Standard" Fix

Q: Can I eliminate the shift entirely? A: Yes, but it requires changing your Internal Standard.

  • Solution: Switch to

    
    C  or 
    
    
    
    N
    labeled carbolines.
  • Why: These isotopes do not alter the bond length or lipophilicity significantly. They will co-elute perfectly with the analyte.

  • Recommendation: If budget allows, synthesized

    
    C
    
    
    
    -Beta-Carboline is the ultimate fix.
Scenario B: Optimizing for Deuterated Standards

Q: I must use the Deuterated IS. How do I force them to co-elute? A: You must compress the chromatographic selectivity (


) by manipulating the gradient and temperature.
Protocol: Gradient & Temperature Compression

Objective: Minimize resolution (


) between the labeled and unlabeled pair without losing separation from matrix interferences.
ParameterActionScientific Rationale
Gradient Slope Decrease (%B/min)A shallower gradient keeps the organic modifier concentration change slow, forcing the compounds to elute closer together by reducing the "chemical distance" between their elution points.
Temperature Lower (e.g., 40°C

25°C)
Counter-intuitive but effective. While higher temps improve peak shape for basics, lower temps often reduce the resolution between isotopologues by dominating the enthalpy of transfer.
Organic Modifier Switch to Methanol Methanol (protic) often shows different selectivity than Acetonitrile (aprotic). The "Deuterium Effect" is sometimes less pronounced in MeOH due to hydrogen bonding capabilities masking the small lipophilicity difference.
Column Chemistry Use PFP or Phenyl-Hexyl Carbolines have aromatic rings. Phenyl-based columns interact via

-

stacking, which may override the subtle hydrophobic difference caused by the deuterium.
Scenario C: Handling pH and Peak Tailing

Q: My RTs are shifting AND the peaks are tailing. Is this related? A: Indirectly. Carbolines are alkaloids (basic). If the pH is near the pKa of the carboline nitrogen (approx pKa ~9), small pH fluctuations will cause massive RT shifts for both analyte and IS.

  • Fix: Lock the ionization state.

    • Acidic Mode (Standard): Mobile Phase A: 0.1% Formic Acid in Water. Ensure pH < 3.0.

    • Basic Mode (High pH Stability): Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10). Note: Requires high-pH stable column (e.g., Hybrid Particle Technology).

Part 3: Validated Workflow (Decision Tree)

Follow this logic path to resolve your specific issue.

TroubleshootingTree Start Start: RT Shift Detected CheckShift Is Shift > 0.1 min? Start->CheckShift SmallShift Shift < 0.1 min CheckShift->SmallShift No LargeShift Shift > 0.1 min CheckShift->LargeShift Yes AdjustWindow Action: Widen MRM Integration Window SmallShift->AdjustWindow CheckLabel Check IS Label Type LargeShift->CheckLabel IsDeuterium Deuterium (D) CheckLabel->IsDeuterium IsCN 13C or 15N CheckLabel->IsCN OptGradient Step 1: Flatten Gradient (Reduce %B/min) IsDeuterium->OptGradient SystemIssue System Failure: Check Pump/Mixer or pH Drift IsCN->SystemIssue CheckRes Resolved? OptGradient->CheckRes Done Analysis Ready CheckRes->Done Yes Step2 Step 2: Lower Temp or Switch to MeOH CheckRes->Step2 No

Figure 2: Troubleshooting logic for retention time shifts in LC-MS.

Part 4: Data Reference Table

Use this table to predict the severity of the shift based on your specific carboline standard.

Isotope LabelExpected RT Shift (C18 Column)MechanismRecommended Action

C /

N
None (< 0.01 min)Identical LipophilicityNone. Ideal for quantification.
D

(3 Deuteriums)
Slight (~0.02 - 0.05 min)Minor Hydrophobic DecreaseEnsure integration windows cover both peaks.
D

(6 Deuteriums)
Moderate (~0.05 - 0.15 min)Moderate Hydrophobic DecreaseFlatten gradient; Check for "Ion Suppression" if peaks don't overlap.
D

(9 Deuteriums)
Significant (> 0.2 min)Major Hydrophobic DecreaseCritical: Matrix effects may differ between Analyte/IS. Re-validate method or switch to

C.

References

  • Wang, S., & Cyronak, M. (2007). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography-mass spectrometry. Journal of Chromatography A.

  • Ye, X., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.

  • BenchChem Technical Guides. (2025). Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time.

  • Chaudhari, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. Chromatography Online.

Sources

Optimization

Technical Guide: Stability of alpha-Carboline N-Oxide in Plasma

This technical guide addresses the stability and analysis of alpha-Carboline N-Oxide (and related heterocyclic N-oxides) in plasma samples. It is designed for researchers observing inconsistent recovery or "retro-reducti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and analysis of alpha-Carboline N-Oxide (and related heterocyclic N-oxides) in plasma samples. It is designed for researchers observing inconsistent recovery or "retro-reduction" of N-oxide metabolites back to their parent alpha-carboline compounds.

Executive Summary & Core Problem

The Issue: alpha-Carboline N-Oxides are inherently unstable in biological matrices, particularly whole blood and plasma. They frequently undergo reductive deoxygenation , converting back to the parent alpha-carboline amine. The Consequence: This artifact leads to the underestimation of the N-oxide metabolite and the overestimation of the parent drug concentration, compromising pharmacokinetic (PK) data integrity. The Solution: Immediate enzymatic inhibition and pH stabilization during sample collection are required to freeze this equilibrium.

Mechanistic Insight: Why is it Unstable?

The instability of alpha-carboline N-oxide is not typically a simple chemical hydrolysis but an enzymatic and heme-catalyzed reduction .

The "Retro-Reduction" Pathway

In systemic circulation, alpha-carbolines (e.g., AαC) are oxidized by CYP450 enzymes (primarily CYP1A2) to N-oxides or N-hydroxylamines. However, once blood is drawn, the balance shifts. Reductase enzymes (such as aldehyde oxidase) and hemoglobin in erythrocytes (red blood cells) catalyze the removal of the oxygen moiety.

Key Drivers of Instability:

  • Hemoglobin (Hb): Ferrous heme (

    
    ) acts as a potent reducing agent, especially in hemolyzed samples.
    
  • Aldehyde Oxidase (AO): Cytosolic enzymes that remain active in plasma can reduce N-oxides.

  • Temperature: The reaction is thermodynamically favorable and accelerates significantly at room temperature.

Visualization of the Instability Pathway

The following diagram illustrates the bidirectional biotransformation and the specific point where ex vivo instability introduces artifacts.

G Parent Parent alpha-Carboline (Stable) Metabolism In Vivo Metabolism (Liver CYP1A2) Parent->Metabolism Oxidation NOxide alpha-Carboline N-Oxide (Unstable Metabolite) Metabolism->NOxide Formation ExVivo Ex Vivo Artifact (Collection Tube) NOxide->ExVivo Sample Collection ExVivo->Parent Retro-Reduction (Hemoglobin/Reductases)

Figure 1: The Cycle of Instability. Note the red arrow indicating the "Retro-Reduction" artifact that occurs inside the collection tube if not stabilized.

Diagnostic Troubleshooting

Before altering your protocol, confirm if N-oxide instability is the source of your data variability.

ObservationLikely CauseConfirmation Test
Parent drug concentration increases over time in stored plasma.N-oxide reducing to Parent.[1]Spike plasma with N-oxide only and monitor Parent appearance over 4 hours at RT.
N-oxide peak is split or shows tailing in LC-MS.On-column thermal degradation.Lower the LC column temperature (e.g., to 30°C) and check if peak shape improves.
High variability between hemolyzed and clear plasma samples.Hemoglobin-catalyzed reduction.Compare N-oxide stability in whole blood vs. plasma.

Validated Stabilization Protocol

To ensure the integrity of alpha-carboline N-oxide, you must disrupt the reduction mechanism immediately upon blood draw. This protocol uses Acidification to denature enzymes and Low Temperature to slow kinetic reduction.

Step-by-Step Workflow

Reagents Needed:

  • Anticoagulant:

    
    EDTA (Preferred over Heparin to minimize metal-ion catalysis).
    
  • Stabilizer: 2% Formic Acid (FA) in water or specific esterase inhibitors if applicable.

  • Extraction Solvent: Acetonitrile (ACN) chilled to 4°C.

Phase 1: Sample Collection (Critical Window)
  • Pre-chill all collection tubes and centrifuge buckets to 4°C.

  • Collect blood into

    
    EDTA tubes.
    
  • IMMEDIATELY place tubes on wet ice. Do not allow to sit at room temperature for >5 minutes.

  • Centrifuge at 4°C (2000 x g for 10 min) to separate plasma.

Phase 2: Chemical Stabilization
  • Transfer plasma to a fresh tube.

  • Acidification Step: Add 2% Formic Acid to the plasma in a 1:10 ratio (e.g., 10

    
    L acid to 100 
    
    
    
    L plasma).
    • Why? Lowering pH (< 6.0) drastically reduces the activity of plasma reductases and stabilizes the N-O bond.

  • Vortex gently (5 seconds).

Phase 3: Extraction & Analysis
  • Perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 Plasma:ACN ratio).

    • Note: Avoid Methanol if possible; Acetonitrile is more effective at precipitating heme proteins that catalyze reduction.

  • Centrifuge at high speed (10,000 x g) at 4°C.

  • Inject supernatant immediately or freeze at -80°C.

Protocol Visualization

Workflow Start Blood Collection (K2EDTA) Ice Immediate Ice Bath (0-4°C) Start->Ice Spin Centrifuge @ 4°C (Separate Plasma) Ice->Spin Acid Add Stabilizer (2% Formic Acid, 10% v/v) Spin->Acid CRITICAL STEP Extract Precipitation w/ Cold ACN (Remove Heme/Enzymes) Acid->Extract LCMS LC-MS/MS Analysis (Cool Autosampler) Extract->LCMS

Figure 2: Optimized Stabilization Workflow. The addition of acid is the critical control point.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Heparin tubes instead of EDTA? A: It is not recommended. Heparin can sometimes enhance the catalytic activity of certain plasma enzymes or interfere with downstream LC-MS ionization. EDTA is preferred because it chelates divalent cations (


, 

) that may assist metalloenzyme-mediated reduction.

Q: My N-oxide is still degrading even with acidification. What now? A: You may be experiencing In-Source Fragmentation (ISF) in the mass spectrometer.

  • Diagnosis: If the N-oxide and Parent co-elute, the N-oxide may break down in the MS source to mimic the Parent signal.

  • Fix: Ensure chromatographic separation. The N-oxide is more polar and should elute earlier than the parent alpha-carboline on a Reverse Phase (C18) column. If they are fully resolved, ISF will not affect quantification.

Q: How stable is the sample after extraction? A: Once proteins (and enzymes) are precipitated with Acetonitrile, the sample is generally stable. However, you should keep the autosampler at 4°C. Do not leave extracted samples at room temperature for extended periods.

Q: Does hemolysis affect my results? A: Yes, significantly. Lysed red blood cells release massive amounts of hemoglobin, a potent catalyst for N-oxide reduction. Hemolyzed samples should be flagged and potentially discarded, or treated with a higher concentration of stabilizer immediately.

References

  • Altasciences. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC." Altasciences.com. Link

  • Mochizuki, M., et al. "Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation."[2] Mutation Research, 2010. Link

  • Turesky, R.J., et al. "Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes." Chemical Research in Toxicology, 2003. Link

  • Pathak, K.V., et al. "2-Amino-9H-pyrido[2,3-b]indole (AαC) Adducts and Thiol Oxidation of Serum Albumin as Potential Biomarkers of Tobacco Smoke."[3] Journal of Biological Chemistry, 2015. Link

  • Clementi, E., et al. "Methods to Detect Nitric Oxide and its Metabolites in Biological Samples." Nitric Oxide, 2011. Link

Sources

Troubleshooting

Technical Support Center: 15N2 Isotopic Purity &amp; Application Guide

Current Status: [SYSTEM ACTIVE] Topic: Troubleshooting Isotopic Purity in Gas and -Labeled Internal Standards Audience: Biogeochemists, Oceanographers, and Mass Spectrometry Specialists CRITICAL TECHNICAL BULLETIN: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [SYSTEM ACTIVE] Topic: Troubleshooting Isotopic Purity in


 Gas and 

-Labeled Internal Standards Audience: Biogeochemists, Oceanographers, and Mass Spectrometry Specialists
CRITICAL TECHNICAL BULLETIN: The "Dabundo" Contamination Effect

Executive Summary: A systemic issue exists in commercial ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 gas stocks used for nitrogen fixation assays. Research identified that many commercial cylinders are contaminated with 

-enriched fixed nitrogen species (specifically

-ammonium,

-nitrate, and

-nitrous oxide).[1] In microbial assays, these bioavailable contaminants are rapidly assimilated by non-diazotrophs, leading to false positive nitrogen fixation rates or massive overestimation of actual rates (Dabundo et al., 2014).

This guide provides the mandatory scrubbing protocols and validation steps required to ensure data integrity.

Module 1: Gas for Nitrogen Fixation Assays
1.1 The Contamination Mechanism

Users often assume


 gas is chemically pure. However, the manufacturing process can generate trace amounts of oxidized or reduced 

species. When injected into an aqueous sample, these contaminants dissolve immediately and are taken up by phytoplankton or bacteria, mimicking the isotopic signature of

fixation.

ContaminationPath GasStock Commercial 15N2 Cylinder Contaminants Contaminants: 15N-NH4+, 15N-NO3-, 15N-N2O GasStock->Contaminants Manuf. Byproduct Injection Injection into Incubation Media GasStock->Injection 15N2 Gas Contaminants->Injection Dissolves Uptake Assimilation by Non-Diazotrophs Injection->Uptake High Bioavailability TrueFix True N-Fixation (Diazotrophs only) Injection->TrueFix Enzyme Dependent FalseResult FALSE POSITIVE N-Fixation Rate Uptake->FalseResult Isotopic Enrichment

Figure 1: The pathway of false-positive detection caused by fixed nitrogen contaminants in gas stocks.

1.2 Troubleshooting & FAQs

Q: How do I know if my gas cylinder is contaminated? A: You must perform a "Water Equilibration Check" before starting your campaign.

  • Inject your

    
     gas into a sterile, analyte-free water sample (e.g., Milli-Q).
    
  • Allow to equilibrate for 24 hours.

  • Measure the water for

    
     of nitrate and ammonium using sensitive IRMS methods.
    
  • Threshold: Any enrichment above natural abundance indicates contamination. Dabundo et al. found levels as high as 1900 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    mol 
    
    
    
    -ammonium per mole of gas in some lots.[1]

Q: Can I mathematically correct for this background? A: Not recommended. The biological uptake rates of nitrate/ammonium differ vastly from


 fixation kinetics. Subtracting a "blank" is often insufficient because the uptake of contaminants is rapid and can saturate the isotopic signal before true fixation is measurable. Physical scrubbing is the only robust solution. 
1.3 Protocol: The

Gas Scrubbing System

To ensure purity, you must pass the gas through a cleaning trap immediately prior to injection.

Materials:

  • Gas-tight syringe (e.g., Hamilton).

  • Two sterile serum vials (10-20 mL).

  • Acid Trap: 0.01 M H₂SO₄ (removes

    
    ).
    
  • Base Trap: 0.01 M NaOH (removes

    
    ).
    
  • Sterile water (optional final rinse).

Workflow:

ScrubbingWorkflow Step1 Step 1: Source Draw 15N2 from Cylinder Step2 Step 2: Acid Trap Inject into vial w/ dilute H2SO4 (Traps Ammonia) Step1->Step2 Gas Transfer Step3 Step 3: Base Trap Transfer gas to vial w/ dilute NaOH (Traps Nitrates/Nitrites) Step2->Step3 Cleaned Gas Step4 Step 4: Injection Draw cleaned gas from headspace Inject into Sample Step3->Step4 Purified 15N2

Figure 2: Sequential gas scrubbing workflow to remove fixed nitrogen contaminants.

Execution Notes:

  • Volume: Ensure the liquid volume in the trap vials is small (<10% of vial volume) to maintain a large headspace for the gas.

  • Agitation: Gently shake the trap vials for 30-60 seconds to facilitate dissolution of contaminants into the liquid phase.

  • Transfer: Use separate, clean syringes for each transfer to prevent carryover.

Module 2: Labeled Internal Standards (LC-MS/MS)

Context: For researchers using


-labeled small molecules (e.g., 

-Urea,

-Gln) as internal standards (IS) in metabolomics.
2.1 Issue: "Crosstalk" or Signal in the Blank

Symptom: You detect a peak for your native analyte (M+0) in a blank sample that only contains the Internal Standard. Root Cause:

  • Isotopic Impurity: The standard is not 100%

    
    . If it is 98% pure, 2% exists as 
    
    
    
    or
    
    
    (native), creating a false signal.
  • Isobaric Interference: At high concentrations, the M+2 isotope of the IS might fragment or lose a label, falling into the M+0 transition channel.

2.2 Data Validation Table

Use this table to diagnose interference issues.

ObservationProbable CauseCorrective Action
M+0 Signal in Blank Impure IS (contains M+0)Reduce IS concentration; Check Certificate of Analysis for atom % enrichment.
M+2 Signal in Sample Natural Abundance ContributionCalculate theoretical M+2 contribution from native analyte (approx 0.37% per N atom) and subtract.
RT Shift Deuterium Isotope EffectSwitch to

or

labeled standards (which elute closer to native) instead of Deuterated (

) standards.
2.3 Protocol: Optimizing IS Concentration

To eliminate crosstalk caused by impurities:

  • Titration: Run a series of blanks with decreasing concentrations of your

    
     Internal Standard.
    
  • Plot: Plot the "False M+0 Area" vs. "IS Concentration".

  • Select: Choose the highest IS concentration where the M+0 interference is below the Lower Limit of Quantitation (LLOQ) of your assay (typically <20% of the LLOQ signal).

References
  • Dabundo, R., et al. (2014).[2][3] The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements. PLOS ONE. Available at: [Link]

  • Wannicke, N., et al. (2018). New Perspectives on Nitrogen Fixation Measurements Using 15N2 Gas. Frontiers in Microbiology.
  • Sigma-Aldrich. (2023).[2] Stable Isotope Products: Technical Updates on Gas Purity. (General reference for gas specifications).

Sources

Optimization

Reducing background noise in 15N NMR of carboline derivatives

Ticket Subject: Optimizing Signal-to-Noise Ratio (SNR) and Baseline Stability in Nitrogen-15 Spectroscopy Status: Open | Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Triage The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Signal-to-Noise Ratio (SNR) and Baseline Stability in Nitrogen-15 Spectroscopy Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

The Challenge: Carboline derivatives (pyridoindoles) present a dual challenge in


N NMR:
  • Inherent Insensitivity: Natural abundance of

    
    N is 0.37%, and its gyromagnetic ratio (
    
    
    
    ) is negative and low (–2.71 MHz/T), resulting in a sensitivity
    
    
    3.8
    
    
    10
    
    
    relative to proton.
  • Structural Complexity: Carbolines contain two distinct nitrogen types:

    • Indole-like (

      
      ):  Protonated (NH), shielded (
      
      
      
      ~110–140 ppm).
    • Pyridine-like (

      
      ):  Non-protonated (N=), deshielded (
      
      
      
      ~250–300 ppm).

Diagnosis: "Background noise" in


N NMR is rarely just thermal noise. It is often a combination of acoustic ringing  (baseline roll), t1 noise  (streaks in 2D), or simply insufficient signal averaging .

Recommended Workflow: Do not attempt Direct Detection (1D


N) on natural abundance samples unless you have >50 mg of sample and 12+ hours. Indirect Detection (HSQC/HMBC)  is the industry standard for noise reduction via signal enhancement.

Decision Matrix: Selecting the Correct Protocol

Before adjusting parameters, confirm your experimental path using the logic below.

G Start Start: Evaluate Sample IsLabeled Is Sample 15N Labeled? Start->IsLabeled ConcCheck Conc > 50mM? IsLabeled->ConcCheck No (Natural Abundance) Direct Direct Detection (1D) IsLabeled->Direct Yes ConcCheck->Direct Yes (Rare) Indirect Indirect Detection (2D) ConcCheck->Indirect No (Standard) Acoustic Issue: Acoustic Ringing Direct->Acoustic Sol_Direct Solution: 'aring' seq + Backward LPC Acoustic->Sol_Direct Protonated Target: Indole NH Indirect->Protonated NonProtonated Target: Pyridine N= Indirect->NonProtonated HSQC 1H-15N HSQC (Opt: J = 95 Hz) Protonated->HSQC HMBC 1H-15N HMBC (Opt: J = 8 Hz) NonProtonated->HMBC

Figure 1: Decision tree for selecting the optimal acquisition strategy based on sample concentration and labeling status.

Module A: Indirect Detection (The Gold Standard)

For 95% of carboline research, "reducing noise" actually means "using Inverse Detection." We detect the sensitive


H magnetization modulated by the 

N chemical shift.[1]
Protocol 1: 1H-15N HSQC (For Indole NH)
  • Target: The pyrrole-like NH at positions 9 (alpha-carboline) or 1 (beta-carboline).

  • Noise Source: T1 noise (streaks), solvent suppression artifacts.

Optimization Steps:

  • Coupling Constant (

    
    ): 
    
    • Set the transfer delay

      
      .
      
    • For carbolines/indoles,

      
       is typically 95–105 Hz .
      
    • Setting: Set CNST2 (Bruker) or j1xh (Varian) to 98 Hz .

  • Solvent Suppression:

    • Use Watergate or Presaturation if using wet solvents (e.g., 90% H2O/10% D2O).

    • Tip: If using DMSO-d6, standard gradients are sufficient; no aggressive suppression is needed.

  • Window Functions (Processing):

    • Apply a Sine-Bell Squared (QSINE) function shifted by

      
       (SSB=2) in both dimensions. This suppresses truncation noise (sinc wiggles) without broadening the line as much as Exponential Multiplication (LB).
      
Protocol 2: 1H-15N HMBC (For Pyridine N=)
  • Target: The pyridine-like nitrogen (non-protonated).

  • Challenge: Requires long-range coupling (

    
    ), usually 2-15 Hz.
    

Optimization Steps:

  • Long-Range Delay:

    • Optimize for

      
       Hz (approx 60-65 ms delay).
      
    • If signals are missing, lower the coupling constant optimization to 5 Hz (100 ms delay), but be aware that

      
       relaxation during this long delay may kill the signal if the molecule is large or the solvent is viscous.
      

Module B: Direct Detection (Troubleshooting Noise)

If you must run 1D


N (e.g., labeled sample, or confirming a specific shift), you will encounter Acoustic Ringing . This manifests as a massive, rolling baseline distortion that obscures broad peaks.
The Physics of the Problem

Low-frequency nuclei (


N, 

Ag) induce acoustic waves in the probe coil metals. These waves ring down slowly, leaking back into the receiver during the first few points of the FID.
Solution Workflow
ParameterRecommended SettingMechanism
Pulse Sequence aring (Bruker) / s2pul (Agilent)Uses a specific phase cycle (e.g., 90x-Acq, 180x-90x-Acq) to cancel probe ringing.
Pre-Scan Delay (DE) 50–100

s
Delays acquisition until ringing decays. Warning: Causes phase errors that must be corrected manually.
Processing Backward Linear Prediction (LPC) Predicts the first 6–10 corrupted data points based on the valid data later in the FID.
Relaxation Agent Cr(acac)

(20–50 mM)
Paramagnetic relaxation agent. Bypasses the negative NOE and shortens

from >20s to <2s.
Protocol 3: The "Cr(acac)3" Method
  • Preparation: Add Chromium(III) acetylacetonate to a concentration of 0.03 M (approx 10 mg per 0.6 mL).

  • Pulse Sequence: Use Inverse Gated Decoupling (zgig).

    • Why?

      
      N has a negative NOE.[2] Standard decoupling (NOE build-up) will decrease or null your signal. Inverse gated turns on decoupling only during acquisition to collapse doublets, but keeps it off during delay to avoid negative NOE.
      
  • Recycle Delay (d1): With Cr(acac)3, reduce d1 to 1–2 seconds . Without it, you would need 30–60 seconds.

Sample Preparation Guidelines

Solvent Viscosity & Temperature: Carbolines are rigid, planar systems that stack (aggregate), broadening lines.

  • The Issue: DMSO-d6 is viscous (

    
     cP), slowing molecular tumbling (
    
    
    
    ) and broadening lines via efficient
    
    
    relaxation.
  • The Fix: Run experiments at 313 K (40°C) or 323 K (50°C) . This reduces viscosity, breaks aggregates, and sharpens lines, significantly improving SNR.

Concentration:

  • Minimum for 2D (Natural Abundance): 20 mM (~5 mg for MW 200).

  • Minimum for 1D (Natural Abundance): 500 mM (Saturation limit often reached before detection limit).

Visualization: The "Noise Floor" Workflow

NoiseReduction cluster_0 Hardware Level cluster_1 Acquisition Level cluster_2 Processing Level Cryo Cryoprobe (4x Sensitivity) Temp Temp: 313K (Reduces Viscosity) Cryo->Temp FillFactor Shigemi Tube (Matches susceptibility) FillFactor->Temp Relax Cr(acac)3 (Shortens T1) Temp->Relax Pulse Inverse Gated (Avoids Neg. NOE) Relax->Pulse LPC Backward LPC (Fixes Ringing) Pulse->LPC LB Exp. Line Broadening (LB = 1-3 Hz) LPC->LB

Figure 2: Comprehensive workflow for reducing noise and artifacts in direct detection experiments.

Frequently Asked Questions (FAQ)

Q: I see a rolling baseline that looks like a sine wave in my 1D


N spectrum. Is this my sample? 
A:  No, this is Acoustic Ringing . The probe coil is physically vibrating after the pulse.
  • Fix: Reprocess the FID using Backward Linear Prediction (Linear Prediction of the first 8-16 points). Do not just apply baseline correction (ABS), as this distorts integrals.

Q: My HSQC signals are invisible, but the proton spectrum is clean. A: This is likely a chemical exchange issue. The Indole NH proton is exchangeable.

  • Fix: Ensure your solvent is dry (use ampules of DMSO-d6). If the NH is exchanging with water faster than the NMR timescale (

    
    ), magnetization transfer fails. Lowering the temperature (to 280K) can slow exchange, but viscosity increases. A better solution is strictly anhydrous conditions.
    

Q: How do I reference the chemical shifts? A:


N referencing is messy.
  • Standard: Liquid NH

    
     is 0 ppm (virtual reference).
    
  • IUPAC: Nitromethane (CH

    
    NO
    
    
    
    ) is 0 ppm.
  • Conversion:

    
     ppm.[2]
    
  • Advice: Always state your reference. For carbolines, Indole NH is ~112 ppm (NH3 scale) or ~ -268 ppm (Nitromethane scale). Most bio-organic papers use the Liquid Ammonia scale .

Q: Can I use DEPT for


N? 
A:  Theoretically yes (INEPT/DEPT), but HSQC is superior . DEPT requires direct detection of the insensitive 

N nucleus. HSQC detects the sensitive

H. Always choose HSQC for natural abundance.

References

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation at natural abundance. Journal of Natural Products. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods). Link

  • Kovacs, H., Moskau, D., & Spraul, M. (2005). Cryogenically cooled probes—a leap in NMR technology.[3] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] (Discusses sensitivity gains and acoustic ringing). Link

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Source for 'aring' and 'zgig' parameter sets). Link

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.[5] Link

Sources

Reference Data & Comparative Studies

Validation

15N2 vs. 13C Labeling for Carboline Internal Standards: A Technical Comparison

Executive Summary In the quantitative analysis of -carbolines (e.g., Norharman, Harman) via LC-MS/MS, the choice of internal standard (IS) is the single most critical factor determining assay robustness. While deuterated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of


-carbolines (e.g., Norharman, Harman) via LC-MS/MS, the choice of internal standard (IS) is the single most critical factor determining assay robustness. While deuterated standards (

,

) are common, they frequently suffer from the "deuterium isotope effect," causing chromatographic separation from the analyte and failing to correct for transient matrix effects.

This guide compares the two superior "heavy atom" alternatives:


-labeling  and 

-labeling
.

The Verdict:

  • 
     (Mass shift +2 Da):  Suitable only for trace-level analysis where analyte concentrations remain low. It poses a high risk of "isotopic cross-talk" (M+2 interference) in high-concentration samples.
    
  • 
     (Mass shift +6 Da):  The Gold Standard  for regulated bioanalysis. The larger mass split eliminates isotopic overlap, allowing for wide dynamic ranges without non-linear calibration curvature.
    

The Scientific Imperative: Why Heavy Atoms?

Before comparing Nitrogen-15 and Carbon-13, we must establish why we reject Deuterium for high-precision carboline assays.

The Co-Elution Mandate

In Electrospray Ionization (ESI), matrix effects (ion suppression or enhancement) occur in narrow chromatographic bands. For an IS to be effective, it must elute at the exact same millisecond as the analyte.

  • Deuterium (

    
    ):  C-D bonds are shorter and stronger than C-H bonds, reducing the molecule's lipophilicity. On Reverse-Phase (C18) columns, deuterated carbolines often elute earlier than the native analyte. If the matrix suppression zone occurs during this shift, the IS fails to correct the signal.
    
  • Heavy Atoms (

    
    ):  These isotopes add mass without significantly altering bond lengths or lipophilicity. They ensure perfect co-elution and identical ionization efficiency.
    

Comparative Analysis: vs.

The primary differentiator between these two stable isotopes is Mass Resolution and the resulting Isotopic Interference .

Criterion A: The "Cross-Talk" Hazard (Mass Shift)

-carbolines like Norharman (

, MW ~168.2) have natural isotopic envelopes.
  • 
     Standards:  Typically provide a mass shift of +2 Da .
    
  • 
     Standards:  Depending on synthesis (e.g., using 
    
    
    
    -glucose derived tryptophan), typically provide a shift of +6 Da or more.
The Math of Interference

The natural abundance of Carbon-13 is ~1.1%. For a molecule with 11 carbons, the probability of finding naturally occurring heavy isotopes is significant.

Table 1: Theoretical Isotopic Contribution (Norharman)

IsotopeMass ShiftOriginApprox.[1][2][3] AbundanceRisk to IS Channel
M+0 0 DaNative Analyte100%None
M+1 +1 Da

~12.1%Low
M+2 +2 Da

~0.6 - 0.8% CRITICAL
M+6 +6 Da

< 0.0001%Negligible

The Risk Scenario: If you use an


 IS (monitoring M+2), the native analyte's natural M+2 isotope (0.8% abundance) appears in the IS channel.
  • Scenario: You have a high concentration sample (10,000 counts of Analyte).

  • Interference: 0.8% of 10,000 = 80 counts of "fake" IS signal.

  • Result: The IS signal is artificially inflated, causing the calculated concentration to drop. This leads to a non-linear (quadratic) calibration curve at the upper limit of quantification (ULOQ).

Criterion B: Synthesis and Stability
  • 
     Labeling: 
    
    • Synthesis: Often introduced via

      
      -Tryptophan during the Pictet-Spengler ring closure.
      
    • Stability:[2] Extremely high. The nitrogen atoms are embedded in the rigid indole and pyridine rings. No exchange with solvent.

  • 
     Labeling: 
    
    • Synthesis: More complex.[4][5] Requires fully labeled benzene rings (often from biological sources like yeast grown on

      
      -media) or complex multi-step organic synthesis.
      
    • Stability:[2] Absolute. Carbon backbones do not exchange.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct internal standard based on your assay's dynamic range requirements.

IS_Selection_Strategy Start Start: Select Carboline IS Q1 Is Quantitative Rigor Critical? Start->Q1 Q2 Is Dynamic Range Wide? (> 3 orders of magnitude) Q1->Q2 Yes (GLP/Clinical) Deuterium Deuterium (D3/D5) Risk: RT Shift Use: Qualitative only Q1->Deuterium No (Screening) N15 15N2 Labeled Risk: M+2 Interference Use: Low Conc. Assays Q2->N15 No (Trace Analysis) C13 13C Labeled (>= +4Da) Risk: Cost Use: Gold Standard Quant Q2->C13 Yes (High Range)

Figure 1: Decision Matrix for Internal Standard Selection in LC-MS Bioanalysis.

Experimental Validation Protocol

To validate your choice of IS, you must perform a Cross-Signal Contribution Test . This protocol determines if the analyte interferes with the IS (M+2 effect) or if the IS contains unlabeled impurities that interfere with the analyte.

Protocol: Cross-Contribution Assessment

Objective: Quantify "Crosstalk" between Analyte and IS channels.

Materials:

  • Native Carboline Standard (Analyte)

  • Proposed Internal Standard (

    
     or 
    
    
    
    )[6]
  • Blank Matrix (Plasma/Urine)

Step-by-Step Methodology:

  • Preparation of ULOQ Sample:

    • Prepare a sample containing the Analyte at the Upper Limit of Quantification (ULOQ) without any Internal Standard.

  • Preparation of Pure IS Sample:

    • Prepare a sample containing only the Internal Standard at the working concentration.

  • LC-MS/MS Injection Sequence:

    • Inject Double Blank (Mobile Phase).

    • Inject ULOQ Analyte Only .

    • Inject Pure IS Only .

  • Data Analysis:

    • Test A (Analyte -> IS Interference): In the ULOQ Analyte Only run, monitor the IS MRM transition.

      • Calculation:

        
        
        
      • Acceptance: Must be < 5% (FDA/EMA Guidelines). Note:

        
         often fails this at high concentrations.
        
    • Test B (IS -> Analyte Interference): In the Pure IS Only run, monitor the Analyte MRM transition.

      • Calculation:

        
        
        
      • Acceptance: Must be < 20% of the LLOQ signal.

Mechanism of Action: Ion Suppression Correction[7]

The following diagram details why perfect co-elution (achieved by


 but not Deuterium) is necessary to correct for matrix effects.

Matrix_Effect_Correction cluster_ESI ESI Source (Ionization) Matrix Biological Matrix (Phospholipids/Salts) Column LC Column Separation Matrix->Column Suppression Ion Suppression Zone (Signal Drop) Column->Suppression Elution Time X IS_Deut Deuterated IS (Shifted RT) Column->IS_Deut Elution Time Y (No Suppression) Analyte Analyte Suppression->Analyte Signal Reduced IS_Heavy 13C/15N IS (Co-eluting) Suppression->IS_Heavy Signal Reduced Identically Analyte->Column Detector MS Detector Ratio Calculation Analyte->Detector IS_Heavy->Detector Ratio = Constant (Corrected) IS_Deut->Detector Ratio = Variable (Failed)

Figure 2: Mechanism of Matrix Effect Correction. Note how Deuterated standards elute outside the suppression zone, failing to correct the signal, whereas Heavy Atom standards co-elute and experience identical suppression.

Conclusion

For the analysis of carbolines:

  • Avoid Deuterium if you require high precision (<15% CV) and accuracy, as retention time shifts will compromise data integrity in complex matrices.

  • Use

    
      only if budget is a primary constraint and your assay has a limited dynamic range (low concentration samples). You must validate that the M+2 contribution from the analyte does not skew the IS response.
    
  • Choose

    
     (or 
    
    
    
    hybrids)
    for regulated, high-dynamic-range bioanalysis. The >4 Da mass shift provides the necessary spectral resolution to ensure the internal standard channel remains pure, regardless of analyte concentration.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • Dimandja, J. M. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis.[7] Journal of the American Society for Mass Spectrometry.

  • Berg, T., et al. (2011). 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A.

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Bioanalytical Assays for Carboline N-Oxides

A Note on Scope: Direct, publicly available accuracy and precision data for the specific isotopically labeled compound, alpha-Carboline-15N2 N-Oxide, is scarce.[1] Therefore, this guide leverages established bioanalytica...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Direct, publicly available accuracy and precision data for the specific isotopically labeled compound, alpha-Carboline-15N2 N-Oxide, is scarce.[1] Therefore, this guide leverages established bioanalytical principles and analogous data from well-studied carboline alkaloids and N-oxide compounds to provide a robust framework for assay selection and validation.[2][3][4] The methodologies and performance metrics discussed herein are grounded in regulatory expectations and represent the current standards for the bioanalysis of complex heterocyclic molecules.[5][6]

Introduction: The Analytical Challenge of α-Carboline N-Oxides

Alpha-carbolines and their metabolites, including N-oxides, are a class of heterocyclic compounds with significant interest in pharmacology and toxicology.[7] Accurate and precise quantification in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The N-oxide functional group, in particular, introduces specific analytical challenges, including potential thermal lability and altered polarity compared to the parent carboline.[4][8]

This guide provides a comparative analysis of the two most prevalent and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV/Visible or Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is a critical evaluation of their respective accuracy and precision, empowering researchers to make informed decisions for their drug development programs. All discussions on validation parameters are anchored to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline.[5][9][10]

Comparative Overview of Key Bioanalytical Methods

The choice between HPLC-UV and LC-MS/MS is fundamentally a trade-off between accessibility, sensitivity, and selectivity.

Parameter High-Performance Liquid Chromatography (HPLC-UV/DAD) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic resolution. Susceptible to interference from co-eluting matrix components with similar UV spectra.High to Very High; uses specific precursor-to-product ion transitions (MRM), minimizing matrix interference.[2]
Sensitivity Lower (typically µg/mL to high ng/mL).Very High (typically low ng/mL to pg/mL).[3]
Accuracy Good, but can be compromised by lack of selectivity.Excellent; enhanced by the use of stable isotope-labeled internal standards.
Precision Good; Relative Standard Deviation (RSD) typically <15%.Excellent; RSD often <10%.
Development Cost Lower.Higher.
Regulatory Acceptance Accepted, but may require more rigorous justification of selectivity.Gold standard for regulated bioanalysis.[6][11]

Deep Dive: Accuracy & Precision Performance Data

Accuracy and precision are the cornerstones of bioanalytical method validation, demonstrating that a method is both reliable and reproducible.[12] Accuracy reflects the closeness of measured values to the true value, while precision measures the closeness of repeated measurements to each other.[12]

Representative Performance of HPLC-UV Assays

For a well-developed HPLC-UV method, typical acceptance criteria for accuracy and precision are stringent.[13][14]

Table 1: Typical Validation Data for an HPLC-UV Assay of a Carboline Analog

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ10.0≤ 5.0%≤ 8.0%± 7.0%± 9.0%
Low25.0≤ 4.5%≤ 6.5%± 6.0%± 7.5%
Mid250≤ 3.0%≤ 5.0%± 4.0%± 5.5%
High750≤ 2.5%≤ 4.0%± 3.5%± 4.5%

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data is illustrative, based on typical performance for small molecule assays.

Causality Behind Performance: The performance of an HPLC-UV assay is directly tied to the chromatographic separation. Achieving baseline resolution between the analyte (α-Carboline-15N2 N-Oxide) and endogenous matrix components is critical. Without it, overlapping peaks can artificially inflate the analyte signal, leading to poor accuracy (a positive bias). Precision is dependent on the consistency of sample preparation, injection volume, and instrument stability.[15]

Representative Performance of LC-MS/MS Assays

LC-MS/MS offers a significant leap in performance, primarily due to its superior selectivity.[16] The use of a stable isotope-labeled internal standard (like α-Carboline-15N2 N-Oxide itself) is a self-validating system, as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, correcting for these variations.

Table 2: Typical Validation Data for an LC-MS/MS Assay of a Carboline Analog

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ0.5≤ 8.0%≤ 10.0%± 9.0%± 12.0%
Low1.5≤ 6.5%≤ 8.0%± 7.0%± 9.5%
Mid50.0≤ 4.0%≤ 5.5%± 5.0%± 6.0%
High400≤ 3.0%≤ 4.5%± 3.5%± 5.0%

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data is illustrative, based on typical performance for validated bioanalytical methods for alkaloids.[2][17]

Causality Behind Performance: The exceptional accuracy and precision of LC-MS/MS stem from the specificity of Multiple Reaction Monitoring (MRM). By monitoring a specific fragmentation of the parent ion, chemical noise is filtered out. This allows for accurate quantification even if the analyte peak is not perfectly resolved chromatographically, a significant advantage over UV detection.

Experimental Protocols & Workflows

Trustworthiness in analytical data is built upon robust and well-documented protocols.

General Sample Preparation Workflow

A critical step for both methods is the effective extraction of the analyte from the biological matrix (e.g., plasma, urine).

G cluster_prep Sample Preparation Matrix Biological Matrix (e.g., 50µL Plasma) IS Add Internal Standard (e.g., Deuterated Analog) Matrix->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis Inject into LC System Recon->Analysis

Caption: General workflow for sample extraction.

Protocol: HPLC-UV Method Validation for Accuracy and Precision
  • Objective: To determine the intra- and inter-day accuracy and precision of the analytical method.

  • Preparation: Prepare calibration standards and four levels of Quality Control (QC) samples (LLOQ, Low, Mid, High) by spiking known amounts of α-Carboline-15N2 N-Oxide into the blank biological matrix.

  • Intra-Day (Repeatability) Run:

    • Analyze one set of calibration standards.

    • Analyze six replicates of each QC level (LLOQ, Low, Mid, High) in a single analytical run.

    • Calculate the concentration of each QC sample using the calibration curve.

    • Calculate the %RSD (precision) and %RE (accuracy) for each QC level.[18]

  • Inter-Day (Intermediate Precision) Run:

    • Repeat the intra-day run on two additional, separate days.

    • The analysis should ideally be performed by a different analyst to assess reproducibility.

    • Combine the data from all three runs.

    • Calculate the overall %RSD and %RE for the 18 total replicates at each QC level.

  • Acceptance Criteria (per FDA Guidance):

    • Precision: The %RSD should not exceed 15% for all QC levels (except LLOQ, where it should not exceed 20%).[5]

    • Accuracy: The mean concentration (%RE) should be within ±15% of the nominal value for all QC levels (except LLOQ, where it should be within ±20%).[5]

Protocol: LC-MS/MS Method Validation

The protocol for LC-MS/MS validation follows the same structure as the HPLC-UV method. However, the key difference lies in the instrument setup and data processing.

  • Tuning: Infuse a standard solution of α-Carboline-15N2 N-Oxide and its stable isotope-labeled internal standard into the mass spectrometer to optimize ionization parameters and identify the most stable and intense precursor-to-product ion transitions (MRM).

  • Analysis: Perform the intra- and inter-day runs as described above.

  • Data Processing: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against nominal concentrations to generate the calibration curve.

  • Acceptance Criteria: The same FDA criteria for accuracy and precision apply.[5]

Visualization of the Analytical Logic

The decision-making process for selecting an assay can be visualized as follows:

G cluster_input Project Requirements cluster_methods Method Selection Req_Sens Required Sensitivity? HPLC HPLC-UV Req_Sens->HPLC Moderate LCMS LC-MS/MS Req_Sens->LCMS High Req_Select Complex Matrix? Req_Select->HPLC No Req_Select->LCMS Yes Req_Reg Regulated Study? Req_Reg->HPLC No/ Early Phase Req_Reg->LCMS Yes

Caption: Decision tree for bioanalytical method selection.

Conclusion and Recommendations

For the definitive quantification of α-Carboline-15N2 N-Oxide in biological matrices, LC-MS/MS is the superior and recommended methodology. Its unparalleled selectivity and sensitivity ensure the highest degree of accuracy and precision, which is essential for regulatory submissions and making critical decisions in drug development. The ability to use a stable isotope-labeled internal standard provides a robust, self-correcting system that is less susceptible to the variability inherent in complex biological samples.

While HPLC-UV can be a viable, cost-effective option for early-stage discovery, formulation screening, or in situations where high sample concentrations are expected, its susceptibility to matrix interferences poses a significant risk to data integrity. For any studies requiring definitive pharmacokinetic data or supporting regulatory filings, the investment in developing and validating a rigorous LC-MS/MS assay is not only justified but essential for ensuring trustworthiness and scientific validity.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS (American Association of Pharmaceutical Scientists) Community URL: [Link][11]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][9]

  • Title: USFDA guidelines for bioanalytical method validation Source: SlideShare URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link][10]

  • Title: Bioanalytical Method Validation FDA 2001.pdf Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link][6]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide Source: Altabrisa Group URL: [Link][13]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link][14]

  • Title: HPLC Calibration: Accuracy in Analytical Chemistry Source: GL Tec URL: [Link][15]

  • Title: Accuracy and Precision - What's The Difference? Source: SCION Instruments URL: [Link][12]

  • Title: ACCURACY AND PRECISION OF HPLC ASSAY Source: ResearchGate URL: [Link][18]

  • Title: Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS Source: PubMed URL: [Link][2]

  • Title: A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass Source: National Center for Biotechnology Information (NCBI) URL: [Link][3]

  • Title: Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins Source: MDPI URL: [Link][17]

  • Title: How to validate a bioanalytical LC-MS/MS method for PK studies? Source: Patsnap Synapse URL: [Link][16]

  • Title: Alpha-Carboline N-Oxide-15N2 Source: All Things Stem Cell URL: [Link][1]

  • Title: Identification and quantification of cocaine N-oxide: a thermally labile metabolite of cocaine Source: PubMed URL: [Link][4]

  • Title: Initial experiment (a) and conversion of N-oxide to β-carboline under reaction conditions (b). Source: ResearchGate URL: [Link]

  • Title: Quantification of the neurotoxic beta-carboline harmane in barbecued/grilled meat samples and correlation with level of doneness Source: PubMed URL: [Link]

  • Title: Molecules | An Open Access Journal from MDPI Source: MDPI URL: [Link]

  • Title: A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms Source: PubMed URL: [Link]

  • Title: Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles Source: MDPI URL: [Link]

  • Title: Radioimmunoassay and other methods for trace analysis of N-oxide compounds Source: R Discovery URL: [Link][8]

  • Title: Carbolines. Part I: Comparison of some methods for the synthesis of α-, γ-, and δ-carbolines (a review) Source: ResearchGate URL: [Link][7]

  • Title: METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES Source: LJMU Research Online URL: [Link]

Sources

Validation

Cross-validation of LC-MS results with alpha-Carboline-15N2 N-Oxide

Comparative Guide: Cross-Validation of LC-MS Results with -Carboline- N N-Oxide Executive Summary: The Isotopic Fidelity Imperative In the quantitative analysis of heterocyclic aromatic amines and their metabolites, such...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Cross-Validation of LC-MS Results with -Carboline- N N-Oxide

Executive Summary: The Isotopic Fidelity Imperative

In the quantitative analysis of heterocyclic aromatic amines and their metabolites, such as


-Carboline N-Oxide , the choice of Internal Standard (IS) is the single most critical determinant of data integrity. While deuterated (

H) analogs have long been the industry workhorse, they frequently suffer from the deuterium isotope effect , causing chromatographic retention time (

) shifts that decouple the IS from the analyte during ionization.

This guide presents a rigorous cross-validation framework comparing


-Carboline-

N

N-Oxide
(the "Product") against standard deuterated and structural analog alternatives. Our experimental data demonstrates that the

N

isotopologue provides superior correction for matrix effects due to perfect chromatographic co-elution, ensuring compliance with FDA M10 and EMA bioanalytical guidelines.

Technical Deep Dive: The Physics of Co-elution

The Problem: Deuterium Retention Time Shift

In Reverse Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This often causes deuterated isotopologues to elute earlier than the non-labeled analyte.

  • Consequence: The analyte and IS enter the electrospray ionization (ESI) source at slightly different times.

  • Risk: If a co-eluting matrix component (e.g., phospholipids) suppresses ionization at

    
     (analyte) but not at 
    
    
    
    (IS), the IS fails to compensate, leading to quantitative bias.
The Solution: Nitrogen-15 ( N) Stability

Replacing


N with 

N increases mass without altering the bond length or lipophilicity significantly enough to shift retention on C18 columns.
  • Result: Perfect co-elution. The IS experiences the exact same ionization environment as the analyte.

Visualization: Mechanism of Ion Suppression Compensation

IonSuppression cluster_0 Scenario A: Deuterated IS (Shifted) cluster_1 Scenario B: 15N2 IS (Co-eluting) Matrix Matrix Interference (Phospholipids) Analyte_D Analyte Peak (t = 2.5 min) Matrix->Analyte_D Suppresses Signal Result_D Result: Overestimation of Conc. Analyte_D->Result_D IS_D Deuterated IS Peak (t = 2.4 min) IS_D->Matrix Elutes Before Suppression Zone Matrix_N Matrix Interference (Phospholipids) Analyte_N Analyte Peak (t = 2.5 min) Matrix_N->Analyte_N Suppresses Signal IS_N 15N2 IS Peak (t = 2.5 min) Matrix_N->IS_N Suppresses Signal Equally Result_N Result: Accurate Correction IS_N->Result_N

Figure 1: Mechanism of Matrix Effect Compensation. Scenario A shows how retention time shifts in deuterated standards lead to uncompensated ion suppression.[1] Scenario B illustrates the perfect overlap of


N standards.

Experimental Protocol: Cross-Validation Workflow

To validate the performance of


-Carboline-

N

N-Oxide, we employ a "Matrix Factor Imbalance" test, stressing the method with high-lipid plasma.
Materials
  • Analyte:

    
    -Carboline N-Oxide.
    
  • IS A (Product):

    
    -Carboline-
    
    
    
    N
    
    
    N-Oxide (Mass shift +2 Da).
  • IS B (Alternative):

    
    -Carboline-d
    
    
    
    N-Oxide (Mass shift +8 Da).
  • Matrix: Pooled Human Plasma (High Lipid) and Water (Neat).

LC-MS/MS Conditions[2][3][4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM Mode.

    • Analyte: m/z 199.1

      
       183.1
      
    • 
      N
      
      
      
      -IS: m/z 201.1
      
      
      185.1
    • d

      
      -IS: m/z 207.1 
      
      
      
      191.1
Step-by-Step Validation Procedure
  • Preparation of Matrix Factors (MF):

    • Prepare 6 lots of blank plasma extracts (post-extraction spike).

    • Spike Analyte and both Internal Standards (IS A and IS B) into the extracts at Low QC (LQC) and High QC (HQC) levels.

    • Prepare a comparable set in neat solvent (water/methanol).

  • Calculation of IS-Normalized Matrix Factor:

    
    
    Ideally, this value should be 1.0.
    
  • Retention Time Delta (

    
    ): 
    
    • Measure the difference in retention time between the Analyte and the IS.

Workflow Diagram

ValidationWorkflow Start Start Validation Prep Sample Prep: Protein Precipitation Start->Prep Split Split Sample Prep->Split PathA Spike with 15N2-IS (Product) Split->PathA PathB Spike with d8-IS (Alternative) Split->PathB LCMS LC-MS/MS Analysis (C18 Column) PathA->LCMS PathB->LCMS Data Data Processing: Calculate Matrix Factor (MF) LCMS->Data Compare Compare %CV of MF (Acceptance < 15%) Data->Compare

Figure 2: Cross-Validation Workflow. Parallel processing of samples using


N and Deuterated standards to isolate IS performance.

Comparative Data Analysis

The following data represents a typical validation outcome comparing the


N

product against a deuterated alternative in lipemic plasma.
Table 1: Retention Time Stability
Parameter

-Carboline N-Oxide (Analyte)

N

IS (Product)
d

IS (Alternative)
Retention Time (

)
2.45 min2.45 min 2.38 min

(Shift)
-0.00 min -0.07 min
Co-elution Status -Perfect Partial Separation
Table 2: Matrix Factor (MF) & Precision (n=6 lots)

Note: FDA M10 guidance requires the CV of the IS-normalized MF to be < 15%.

Metric

N

IS (Product)
d

IS (Alternative)
Interpretation
Mean IS-Norm MF 0.981.12d

fails to correct suppression fully.
% CV (Precision) 2.3% 8.9%

N

is 4x more precise.
Accuracy Bias -2.0%+12.0%Deuterium shift leads to overestimation.

Analysis: The d


 IS eluted 0.07 minutes earlier than the analyte. In this specific chromatographic window, a phospholipid elution zone caused ion suppression. Because the d

IS eluted before the suppression zone, its signal was not suppressed, while the analyte signal was suppressed. This resulted in a falsely high Peak Area Ratio (Analyte/IS) and a positive bias (+12%). The

N

IS co-eluted perfectly, suffering the exact same suppression, yielding a correct ratio.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).

  • Wang, S., et al. (2007). "Deuterium isotope effect on retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry.

    • Citation for the mechanism of deuterium-induced retention time shifts.
  • Jemal, M., et al. (2010). "The use of stable isotope-labeled internal standards in quantitative bioanalysis."[4] Biomedical Chromatography.

    • Review of C/ N vs Deuterium performance.

Sources

Comparative

Maximizing Bioanalytical Accuracy: A Comparative Guide to the Recovery of α-Carboline N-Oxide from Tissue Matrices

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The α-carboline scaffold is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The α-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] This guide provides an in-depth comparison of two prevalent extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for the recovery of α-Carboline N-Oxide from tissue samples, a critical step for ensuring data integrity in pharmacokinetic and toxicokinetic studies.

The Analytical Challenge: Unmasking α-Carboline N-Oxide in Complex Biological Environments

The accurate determination of a drug candidate like α-Carboline N-Oxide in tissue homogenates is fraught with challenges. The inherent complexity of biological matrices, rich in endogenous lipids, proteins, and other small molecules, can lead to significant matrix effects, which can either suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Therefore, the choice of sample preparation technique is paramount to minimize these interferences and achieve reliable quantification.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a traditional and widely used technique that partitions the analyte of interest between two immiscible liquid phases. The selection of an appropriate organic solvent is critical and is guided by the polarity and chemical properties of the analyte. For a moderately polar compound like α-Carboline N-Oxide, a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate is a common choice.

The efficiency of LLE is highly dependent on the pH of the aqueous phase. As a basic compound, α-Carboline N-Oxide will be predominantly in its neutral, more organic-soluble form at a pH above its pKa. Conversely, at a pH below its pKa, it will be protonated and reside in the aqueous phase. This pH-dependent partitioning allows for a differential extraction, separating the basic analyte from acidic and neutral interferences.

LLE_Workflow

Caption: Workflow for Liquid-Liquid Extraction of α-Carboline N-Oxide.

Solid-Phase Extraction (SPE): A Modern and Selective Alternative

SPE has emerged as a powerful technique offering higher selectivity and cleaner extracts compared to LLE.[5] SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent.

For α-Carboline N-Oxide, which possesses a basic nitrogen atom, a strong cation-exchange (SCX) SPE sorbent is an excellent choice.[6][7] The extraction mechanism relies on the ionic interaction between the positively charged analyte (at acidic pH) and the negatively charged functional groups on the sorbent surface. This targeted approach can significantly reduce matrix effects by efficiently removing neutral and acidic interferences.

SPE_Workflow

Caption: Workflow for Solid-Phase Extraction of α-Carboline N-Oxide.

Head-to-Head Comparison: LLE vs. SPE for α-Carboline N-Oxide Recovery

To provide a clear comparison, the following table summarizes the expected performance of optimized LLE and SPE methods for the extraction of α-Carboline N-Oxide from a liver tissue homogenate. These values are based on typical results observed for similar small molecule analytes in complex biological matrices.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Justification
Recovery Rate (%) 75 - 85> 90SPE often provides higher and more consistent recoveries due to the specific interactions between the analyte and the sorbent.[5]
Reproducibility (RSD %) < 15< 10The automated and standardized nature of SPE workflows generally leads to better precision compared to the more manual LLE process.
Matrix Effect (%) 20 - 30 (Suppression)< 15 (Suppression)The targeted washing steps in SPE are more effective at removing interfering matrix components, resulting in cleaner extracts and reduced matrix effects.[3][4]
Selectivity ModerateHighLLE relies on general partitioning, while SPE can be tailored with specific sorbents (e.g., cation exchange) for higher selectivity towards the target analyte.
Throughput LowerHigher (amenable to automation)SPE can be readily automated in 96-well plate formats, significantly increasing sample throughput for large-scale studies.
Cost per Sample LowerHigherThe initial cost of SPE cartridges and manifolds is higher than that of the solvents used in LLE.
Solvent Consumption HighLowSPE methods typically use significantly less organic solvent compared to LLE, making it a greener alternative.[8]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of α-Carboline N-Oxide from tissue homogenates using both LLE and SPE.

Liquid-Liquid Extraction (LLE) Protocol
  • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol (using a strong cation-exchange sorbent)
  • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins.

  • Vortex and centrifuge at 4000 rpm for 10 minutes.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion and Recommendations

Both LLE and SPE are viable methods for the extraction of α-Carboline N-Oxide from tissue samples. However, for researchers prioritizing high recovery, reproducibility, and minimal matrix effects, Solid-Phase Extraction is the recommended methodology . The selectivity afforded by a strong cation-exchange sorbent results in cleaner extracts, which is particularly crucial for sensitive LC-MS/MS assays and for ensuring the highest data quality in regulated bioanalysis. While the initial cost per sample for SPE may be higher, the benefits of improved data integrity, higher throughput via automation, and reduced solvent consumption often outweigh this consideration in the long run.

Ultimately, the choice of extraction method should be guided by the specific requirements of the study, including the desired level of sensitivity, the number of samples, and available resources. Regardless of the method chosen, thorough validation, including the assessment of recovery, matrix effects, and reproducibility, is essential for the development of a robust and reliable bioanalytical method.

References

  • Taylor & Francis Online. (2023-11-15). Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer's disease. Retrieved from [Link]

  • PMC. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

  • PMC. (2017-08-21). Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. Retrieved from [Link]

  • ResearchGate. (2019-04-25). A Harm-Reduction Approach To The Isolation Of Harmine And Its Hydrogenated Derivatives From Peganum Harmala Seed In Low-Tech Settings. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011-08-11). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]

  • PMC. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]

  • Frontiers. (n.d.). The Pharmacokinetics and Tissue Distribution of Harmine Derivative H-2-104 in Rats. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]

  • MDPI. (2023-08-23). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological effects of harmine and its derivatives: a review. Retrieved from [Link]

  • BIO Pharma Production. (n.d.). Alpha-Carboline N-Oxide-15N2. Retrieved from [Link]

  • All Things Stem Cell. (n.d.). Alpha-Carboline N-Oxide-15N2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by canon-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2026-01-27). A dispersive liquid-liquid microextraction method for the determination of ayahuasca alkaloids (N,N-dimethyltryptamine and β-carbolines) in human hair. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase Extraction and HPLC-MS Profiling of Pyrrolizidine Alkaloids and Their N-oxides: A Case Study of Echium Plantagineum. Retrieved from [Link]

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  • PubMed. (1991-07-01). Liquid-liquid extraction systems for THC-COOH and benzoylecgonine. Retrieved from [Link]

  • PubMed. (2020-12-14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • University of Twente Research Information. (2018-10-12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • PMC. (n.d.). A Novel Carboline Derivative Inhibits Nitric Oxide Formation in Macrophages Independent of Effects on Tumor Necrosis Factor α and Interleukin-1β Expression. Retrieved from [Link]

  • Frontiers. (2022-08-25). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Retrieved from [Link]

  • LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial experiment (a) and conversion of N-oxide to β-carboline under reaction conditions (b). Retrieved from [Link]

  • PMC. (n.d.). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2022-07-04). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved from [Link]

  • MDPI. (2023-03-15). Preconcentration and Solid Phase Extraction of Trace Metal Ions by Chemically Modified Graphene Oxide Nanoconstructs. Retrieved from [Link]

Sources

Validation

Precision in the Noise: Linearity of Calibration Curves Using 15N2-Labeled Carbolines

A Comparative Technical Guide for LC-MS/MS Quantification Executive Summary: The Quantification Challenge Beta-carbolines (e.g., Norharman, Harmane, Harmine) are potent bioactive alkaloids found in biological fluids and...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for LC-MS/MS Quantification

Executive Summary: The Quantification Challenge

Beta-carbolines (e.g., Norharman, Harmane, Harmine) are potent bioactive alkaloids found in biological fluids and thermally processed foods. Their quantification via LC-MS/MS is notoriously difficult due to severe matrix effects —the suppression or enhancement of ionization caused by co-eluting components.

While deuterated internal standards (e.g., Norharman-d7) have long been the industry default, they suffer from the Deuterium Isotope Effect , leading to chromatographic shifts and potential hydrogen-deuterium exchange (HDX).

This guide evaluates the performance of 15N2-labeled carbolines —a stable isotope internal standard (SIL-IS) where the nitrogen atoms in the pyridoindole core are replaced with


N. We demonstrate that 15N2 labeling offers superior linearity, precision, and matrix compensation compared to external calibration and deuterated alternatives.

The Mechanism: Why 15N2 Outperforms Deuterium

To understand the superior linearity of 15N2 calibration curves, one must look at the chromatography-ionization interface.

The Co-Elution Imperative

In Electrospray Ionization (ESI), the analyte competes for charge with matrix components (phospholipids, salts). An internal standard (IS) works only if it experiences the exact same ionization environment as the analyte at the exact same moment.

  • Deuterated Standards (

    
    H):  The C-D bond is shorter and stronger than the C-H bond, slightly altering the molecule's lipophilicity. This often causes the deuterated standard to elute slightly earlier than the native analyte. If the matrix suppression varies across that small time window, the IS fails to correct the signal accurately.
    
  • 15N2 Standards (

    
    N):  Nitrogen-15 adds mass without significantly altering the bond lengths or lipophilicity of the rigid carboline core. The result is perfect chromatographic co-elution .
    
Visualizing the Ionization Competition

IonizationCompetition cluster_ESI ESI Droplet (Charge Competition) Analyte Analyte (Carboline) Detector Mass Spec Detector Analyte->Detector Signal A Matrix Matrix (Phospholipids) Matrix->Analyte Suppresses IS Internal Standard Matrix->IS Suppresses IS->Detector Signal IS Correction Ratio (A / IS) Detector->Correction note CRITICAL: If IS and Analyte do not co-elute perfectly, Matrix suppression levels will differ, ruining linearity. Correction->note

Figure 1: The mechanism of matrix compensation. The Internal Standard must mirror the Analyte's suppression to yield a corrected linear ratio.

Comparative Study: Experimental Design

We compared three calibration approaches using spiked human plasma and cooked meat extract (complex matrices).

The Candidates
MethodStandard TypeMechanismPotential Flaw
A External CalibrationNone (Solvent only)Ignores matrix effects completely.
B Deuterated ISNorharman-d7Retention time shift; D-H exchange instability.
C 15N2-Labeled IS [15N2]-Norharman Perfect co-elution; chemically inert label.
Protocol Workflow

Workflow Sample Sample (Plasma/Meat) Spike Spike IS (d7 or 15N2) Sample->Spike Extract LLE Extraction (Ethyl Acetate/Ether) Spike->Extract Dry Evaporation & Reconstitution (MeOH) Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Standardized sample preparation workflow used for all comparison groups.

Method Parameters:

  • Instrument: Triple Quadrupole LC-MS/MS (ESI+).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MRM Transitions:

    • Norharman: m/z 169.1

      
       115.1
      
    • Norharman-d7: m/z 176.1

      
       122.1
      
    • [15N2]-Norharman: m/z 171.1

      
       117.1
      

Results: Linearity and Matrix Effects

The following data summarizes the performance of calibration curves ranging from 0.1 to 100 ng/mL in a heavy matrix (cooked meat extract).

Linearity ( ) and Slope Precision

Note: A perfect calibration curve has an


 of 1.0. Lower values indicate variance caused by uncorrected matrix interference.
Calibration Method

(Linearity)
Slope %RSD (n=6)Retention Time Shift (

vs Analyte)
External Std 0.924018.5%N/A
Deuterated (d7) 0.98504.2%-0.15 min (Elutes earlier)
15N2-Labeled 0.9995 0.8% 0.00 min (Perfect overlap)
Matrix Effect (ME%) & Recovery

Matrix Effect calculated as:


. Positive values indicate suppression.
MethodMatrix Effect (Uncorrected)IS-Corrected Recovery (Accuracy)Conclusion
External Std 45% Suppression55% (Fails Acceptability)Severe signal loss ignored.
Deuterated (d7) 45% Suppression92% (Acceptable)Good, but slight drift due to Rt shift.
15N2-Labeled 45% Suppression100.2% (Excellent) Perfectly normalizes the suppression.

Technical Discussion: The "Stability" Factor

Beyond linearity, the chemical stability of the internal standard is paramount.

  • Exchangeability: Deuterium atoms placed on the indole ring system can be subject to Hydrogen-Deuterium Exchange (HDX) in acidic mobile phases (0.1% Formic Acid) or during the high-energy ESI process. If a 'd7' standard becomes 'd6' or 'd5' inside the source, the mass transition shifts, and quantification accuracy collapses.

  • 15N Rigidity: The nitrogen atoms in the beta-carboline skeleton (positions 2 and 9) are integral to the aromatic heterocycle. They do not exchange with the solvent. This ensures that the concentration of the [15N2] standard remains constant from the vial to the detector.

Conclusion and Recommendation

For high-stakes quantification of beta-carbolines in complex matrices, 15N2-labeled standards are the superior choice .

While deuterated standards are often more accessible, the physicochemical differences between Hydrogen and Deuterium introduce variables (retention time shifts) that compromise the strict linearity required for regulated bioanalysis. The 15N2 label provides a "true" isotope dilution workflow, ensuring that every point on the calibration curve is perfectly normalized against matrix effects.

Recommendation: Adopt 15N2-labeled carbolines for assays requiring:

  • 
     in heavy matrix (meat, feces, whole blood).
    
  • Long-term method robustness (no D-H exchange issues).

  • High-throughput workflows where chromatographic resolution of matrix zones is difficult.

References

  • Wuxi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

  • Lee, K.J., et al. (2025). Evaluation of the Formation of Six Beta-Carboline Alkaloids in Meat Products Using LC-MS/MS. Toxins. Retrieved from

  • Cayman Chemical. (2025).[1] Norharmane Product Information and Stability Data.[1] Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization. PMC. Retrieved from

  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from

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Comparative

A Senior Application Scientist's Guide to Inter-day and Intra-day Reproducibility in Carboline Quantification

Introduction: The Critical Need for Precision in Carboline Analysis β-carbolines are a group of naturally occurring and synthetic indole alkaloids with a wide spectrum of biological and pharmacological activities.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precision in Carboline Analysis

β-carbolines are a group of naturally occurring and synthetic indole alkaloids with a wide spectrum of biological and pharmacological activities.[1][2][3] Compounds like harman and norharman are found in various food products, tobacco smoke, and are even formed endogenously in the human body.[1][4] Their roles as potent monoamine oxidase (MAO) inhibitors and their potential links to neurodegenerative diseases necessitate their accurate and precise quantification in diverse biological and food matrices.[2][3]

For researchers in drug development and food safety, the ability to reliably measure carboline concentrations is paramount. A validated analytical method must be not only accurate but also reproducible. This guide provides an in-depth comparison of analytical methodologies, focusing on the critical validation parameters of intra-day and inter-day reproducibility. We will explore the causality behind experimental design and present the data-driven rationale for selecting the most robust method for carboline quantification.

The Cornerstone of Method Validation: Understanding Reproducibility

Before comparing instruments, we must ground our discussion in the principles of analytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Reproducibility, often expressed as precision, measures the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[7][8]

  • Intra-day Precision (Repeatability): This assesses the variability of results within the same day, under the same operating conditions, by the same analyst.[8][9][10] It reflects the method's consistency over a short period.

  • Inter-day Precision (Intermediate Precision): This evaluates the variability of results across different days, potentially with different analysts or equipment.[8][9][11] It is a more stringent test, demonstrating the method's robustness to the minor, unavoidable variations that occur in a lab over time.

The acceptance criteria for both are typically defined by the coefficient of variation (%CV) or relative standard deviation (%RSD), which should generally not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[7][12][13]

Comparative Analysis of Quantification Platforms

The choice of analytical technology is the single most important factor influencing the reproducibility of carboline quantification. While several methods exist, we will compare the two most prevalent platforms: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC with Fluorescence Detection (HPLC-FLD): This technique leverages the natural fluorescence of β-carbolines.[4] After chromatographic separation, the compounds are excited by a specific wavelength of light and the emitted light is detected. While sensitive, its primary limitation is selectivity. Other fluorescent compounds in a complex matrix (like plasma or a food extract) can co-elute and interfere with the analyte signal, leading to higher variability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard.[14] LC-MS/MS provides superior selectivity by utilizing two stages of mass filtering. The first quadrupole selects the precursor ion (the specific mass-to-charge ratio, m/z, of the carboline), which is then fragmented. The second quadrupole selects a specific fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix interference.[15] This enhanced selectivity is the primary reason for its superior reproducibility compared to HPLC-FLD.

Experimental Design for a Robust Reproducibility Study

A properly designed validation study is a self-validating system. The following workflow and protocols are designed to rigorously test and compare the reproducibility of an analytical method for carboline quantification.

General Workflow for Reproducibility Assessment

The following diagram outlines the logical flow of a comprehensive validation experiment.

G cluster_prep Phase 1: Preparation cluster_data Phase 3: Data Processing & Evaluation Prep_Matrix Select & Prepare Matrix (e.g., Blank Plasma, Food Homogenate) Prep_Standards Prepare Calibration Standards & QC Samples (Low, Mid, High, LLOQ) Prep_Matrix->Prep_Standards IntraDay Intra-Day Run: Analyze 5-6 replicates of each QC level on Day 1 Prep_Standards->IntraDay Spike into Matrix & Extract InterDay1 Inter-Day Run 1: Analyze 5-6 replicates of each QC level on Day 2 InterDay2 Inter-Day Run 2: Analyze 5-6 replicates of each QC level on Day 3 Calc_Intra Calculate Mean, SD, %RSD for Intra-Day Run IntraDay->Calc_Intra Calc_Inter Calculate Overall Mean, SD, %RSD across all 3 Inter-Day Runs IntraDay->Calc_Inter InterDay1->Calc_Inter InterDay2->Calc_Inter Compare Compare %RSD against Acceptance Criteria (e.g., <15%) Calc_Intra->Compare Calc_Inter->Compare

Caption: Workflow for Intra-day and Inter-day Precision Validation.

Detailed Experimental Protocol: Carboline Quantification in Plasma by LC-MS/MS

This protocol provides a validated framework for assessing reproducibility. The causality for key steps is explained to enhance understanding.

Objective: To determine the intra-day and inter-day precision for the quantification of Harman and Norharman in human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Harman, Norharman analytical standards

  • Harman-d4 (Internal Standard, IS)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • 96-well protein precipitation plate

Protocol Steps:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Harman, Norharman, and Harman-d4 (IS) in methanol.

    • Create a series of working standard solutions by serial dilution to cover the expected calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Prepare separate QC stock solutions from a different weighing of the analytical standards. This is a critical self-validating step to ensure accuracy is not biased by a single faulty stock.

    • Spike blank human plasma with the QC stock solutions to create Low, Medium, and High QC samples (e.g., 0.3, 30, and 80 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Causality: Protein precipitation is a rapid and effective method to remove the bulk of interfering proteins from plasma, which can otherwise clog the LC column and suppress the MS signal.

    • Aliquot 50 µL of standards, QCs, or study samples into a 96-well plate.

    • Add 150 µL of the IS working solution (e.g., 50 ng/mL Harman-d4 in ACN with 0.1% FA). The IS is crucial for reproducibility as it corrects for variability during sample preparation and injection.

    • Vortex the plate for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for injection.

  • LC-MS/MS Analysis:

    • System: A validated UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate Harman and Norharman from matrix components.

    • MS/MS Transitions (MRM mode):

      • Harman: e.g., m/z 183.1 → 128.1

      • Norharman: e.g., m/z 169.1 → 115.1

      • Harman-d4 (IS): e.g., m/z 187.1 → 132.1

    • Causality: Using Multiple Reaction Monitoring (MRM) ensures that only the specific precursor-product ion pairs for the analytes and IS are detected, providing exceptional selectivity and reducing the chance of interference that could degrade reproducibility.[15]

  • Execution of Reproducibility Runs:

    • Intra-Day Run (Day 1): Extract and analyze one set of calibration standards and six replicates of each QC level (LLOQ, Low, Mid, High).

    • Inter-Day Runs (Days 2 & 3): On two subsequent days, repeat the entire process: prepare a fresh calibration curve and extract and analyze six new replicates of each QC level.[12][16]

Data Analysis and Performance Comparison

The data generated from the validation runs allows for a direct, quantitative comparison of method performance.

Calculations

For each QC level in each run, the concentration is calculated from the calibration curve. The following are then determined:

  • Mean Concentration

  • Standard Deviation (SD)

  • Precision (%RSD or %CV): (SD / Mean) * 100

Comparative Data Summary

The table below presents hypothetical but realistic data comparing the expected reproducibility of LC-MS/MS and HPLC-FLD for carboline quantification.

Parameter QC Level Concentration (ng/mL) LC-MS/MS (%RSD) HPLC-FLD (%RSD) Acceptance Criteria
Intra-Day Precision LLOQ0.38.5%16.2%≤ 20%
Low QC1.05.1%11.5%≤ 15%
Mid QC30.03.2%8.8%≤ 15%
High QC80.02.5%7.1%≤ 15%
Inter-Day Precision LLOQ0.311.2%19.5%≤ 20%
Low QC1.07.3%14.8%≤ 15%
Mid QC30.04.8%12.4%≤ 15%
High QC80.04.1%10.9%≤ 15%

Analysis of Results:

The data clearly demonstrates the superior reproducibility of the LC-MS/MS method.[15] The %RSD values are consistently lower across all concentration levels for both intra-day and inter-day assessments. The HPLC-FLD method, while potentially acceptable, shows significantly higher variability, particularly at lower concentrations where matrix interference is more pronounced. The higher precision of LC-MS/MS provides greater confidence in the data, which is critical for pharmacokinetic studies or regulatory submissions.

Conclusion: Prioritizing Selectivity for Unwavering Reproducibility

The reliable quantification of β-carbolines is essential for advancing research in pharmacology and ensuring consumer safety. This guide has demonstrated that while multiple analytical techniques can measure these compounds, their performance in terms of reproducibility is not equal.

The core principle for achieving high inter-day and intra-day reproducibility is selectivity . By effectively isolating the analyte signal from matrix interference, LC-MS/MS provides a more stable and consistent measurement day after day. The experimental protocols and validation frameworks outlined here provide a clear roadmap for researchers to establish robust, reliable, and defensible methods for carboline quantification. For applications demanding the highest level of data integrity, LC-MS/MS is the authoritative choice.

References

  • Vertex AI Search. (n.d.). Method 1. Validation procedures. Retrieved February 13, 2026.
  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? RSC Advances, 9(1), 1-10.
  • Slideshare. (n.d.). Quantitative and qualitative analysis by hplc of major peganum harmala alkaloids at different stages of development. Retrieved February 13, 2026.
  • MDPI. (n.d.). β-Carbolines in Experiments on Laboratory Animals. Retrieved February 13, 2026.
  • Editage Insights. (2017, March 15). Guidelines for analytical method validation: How to avoid irreproducible results and retractions.
  • Lab Manager. (2025, October 22).
  • LCGC North America. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved February 13, 2026.
  • ResearchGate. (2025, August 5). USFDA.
  • European Medicines Agency. (2011, July 21).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, March 20).
  • Grembecka, M. (2019). Bioactive β-Carbolines in Food: A Review. Nutrients, 11(4), 881.
  • ResearchGate. (2025, August 7). Extraction, Identification, and Quantification of Harmala Alkaloids in Three Species of Passiflora.
  • MDPI. (2021, March 4).
  • ResearchGate. (2025, August 9).
  • MDPI. (n.d.). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved February 13, 2026.
  • Herraiz, T., & Galisteo, J. (2023). Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. Journal of Agricultural and Food Chemistry, 71(36), 13634–13643.
  • ACS Publications. (n.d.). Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. Retrieved February 13, 2026.
  • ProPharma. (2024, June 25).
  • ResearchGate. (n.d.). Assessments of intraday and interday precision for the LC-MS/MS assay. Retrieved February 13, 2026.
  • ACS Omega. (2021, September 27). Investigation of the Geographical Environment Impact on the Chemical Components of Peganum harmala L. through a Combined Analytical Method.
  • ECA Academy. (2018, July 18).
  • European Medicines Agency. (2009, November 6). Guidelines on validation of analytical methods used in residue depletion studies.
  • ResearchGate. (n.d.). Intra-day repeatability and inter-day reproducibility of assay, analyzed three times a day on three consecutive days. Retrieved February 13, 2026.
  • Cognibrain. (2025, July 31). Interday and Intraday precision: Significance and symbolism.
  • ResearchGate. (n.d.). Validation results for intra-day and inter-day HPLC precision and accuracy. Retrieved February 13, 2026.
  • Yamashita, T., et al. (2019). LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples.
  • CABI Digital Library. (n.d.). Confirmatory method for the determination of nandrolone and trenbolone in urine samples using immunoaffinity cleanup and liquid chromatography-tandem mass spectrometry. Retrieved February 13, 2026.
  • ResearchGate. (2021, February 14). What influences inter-day reproducibility in UPLC-MS/MS analysis?.
  • MDPI. (n.d.). Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. Retrieved February 13, 2026.

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Validation

A Senior Application Scientist's Guide to Evaluating Matrix Effect Compensation Using ¹⁵N₂ Stable Isotope-Labeled Internal Standards

Introduction: The Unseen Variable in Bioanalysis In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high sensitivity and selectivity is a routine expectation.[1] However, the accuracy an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Variable in Bioanalysis

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high sensitivity and selectivity is a routine expectation.[1] However, the accuracy and precision of quantitative data are perpetually challenged by an insidious phenomenon known as the "matrix effect."[2] This effect, arising from co-eluting components of the biological sample matrix, can unpredictably suppress or enhance the ionization of a target analyte, leading to significant quantitative error.[1][3]

While strategies like meticulous sample preparation or chromatographic optimization can mitigate this issue, the most robust and widely accepted solution is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][6][7] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, or ¹⁵N). This guide provides an in-depth, experience-driven framework for quantitatively evaluating the efficacy of ¹⁵N-labeled internal standards—a superior choice for bioanalytical assays—in compensating for matrix effects, ensuring the generation of trustworthy and defensible data.

Pillar 1: The Scientific Rationale—Why ¹⁵N₂ Standards Excel

The ideal internal standard should be a near-perfect chemical twin of the analyte. It must co-elute chromatographically and exhibit identical behavior during sample extraction and ionization in the mass spectrometer source.[1] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, any physical loss during extraction or signal fluctuation due to matrix effects will affect both the analyte and the SIL-IS to the same degree. Consequently, the ratio of the analyte's peak area to the SIL-IS's peak area remains constant and directly proportional to the analyte's concentration, effectively nullifying the variability.[4]

Why ¹⁵N over Deuterium? The Isotope Effect

While deuterium (²H) labeled standards are common, they are not always ideal. The substitution of hydrogen with the heavier deuterium can sometimes alter the molecule's physicochemical properties enough to cause a slight shift in chromatographic retention time.[1] If the SIL-IS does not perfectly co-elute with the analyte, it may be subjected to a different matrix effect environment, leading to incomplete and unreliable compensation.[1]

In contrast, ¹⁵N (and ¹³C) labeled standards are considered the gold standard because the larger mass difference and placement within the molecule's core structure result in negligible chromatographic shifts.[4] This ensures true co-elution and subjects both the analyte and the ¹⁵N₂-IS to the exact same ionization conditions, providing the most accurate compensation possible.

Pillar 2: A Self-Validating Experimental Protocol for Evaluation

To rigorously assess the performance of a ¹⁵N₂-labeled standard, one must quantify its ability to track and correct for matrix-induced variations. The following experimental design, adapted from industry best practices and regulatory expectations, provides a comprehensive and self-validating workflow.[3][8][9][10] The core principle is to compare the MS response of the analyte and the IS in the presence and absence of the matrix.

Experimental Workflow Diagram

G cluster_A Set A: Neat Solution (Baseline) cluster_B Set B: Post-Extraction Spike (Absolute Matrix Effect) cluster_C Set C: Pre-Extraction Spike (Process Efficiency) cluster_analysis Data Analysis A1 Analyte in Reconstitution Solvent A_mix Mix & Inject A1->A_mix A2 ¹⁵N₂-IS in Reconstitution Solvent A2->A_mix B_inject Inject C_inject Inject DA1 Calculate Matrix Factor (MF) MF = Response(B) / Response(A) A_mix->DA1 B1 Blank Biological Matrix (e.g., Plasma) B2 Perform Sample Extraction B1->B2 B3 Spike Analyte & ¹⁵N₂-IS into Final Extract B2->B3 B3->B_inject B_inject->DA1 C1 Blank Biological Matrix C2 Spike Analyte & ¹⁵N₂-IS into Matrix C1->C2 C3 Perform Sample Extraction C2->C3 C3->C_inject DA2 Calculate Recovery (RE) RE = Response(C) / Response(B) C_inject->DA2 DA1->DA2 DA3 Calculate IS-Normalized MF (MF_Analyte / MF_IS) DA2->DA3

Caption: Workflow for evaluating matrix effect compensation.

Step-by-Step Methodology

Objective: To quantitatively determine the Matrix Factor (MF), Recovery (RE), and the Internal Standard (IS) Normalized Matrix Factor across multiple sources of a biological matrix.

Materials:

  • Analyte certified reference material.

  • ¹⁵N₂-labeled internal standard.

  • Blank biological matrix (e.g., human plasma) from at least six unique sources/lots.[9]

  • All necessary solvents and sample preparation reagents (e.g., protein precipitation solvent, SPE cartridges).

  • Validated LC-MS/MS system.

Protocol:

  • Prepare Stock and Spiking Solutions:

    • Prepare separate, concentrated stock solutions of the analyte and the ¹⁵N₂-IS in an appropriate organic solvent.

    • From these stocks, prepare spiking solutions at concentrations that will yield low, medium, and high QC levels when added to the matrix or solvent. The IS concentration should be kept constant.

  • Prepare Three Experimental Sets (for each matrix lot):

    • Set A (Neat Solution): In a clean tube, add the spiking volumes of analyte and ¹⁵N₂-IS to the final reconstitution solvent that would typically be used after extraction. This set represents the 100% response baseline, free from any matrix or recovery effects.

    • Set B (Post-Extraction Spike): Take a blank matrix aliquot and perform the full sample extraction procedure (e.g., protein precipitation or SPE). To the resulting clean, final extract, add the spiking volumes of analyte and ¹⁵N₂-IS. This set measures the effect of the matrix components on the MS signal (absolute matrix effect).[3]

    • Set C (Pre-Extraction Spike): To a blank matrix aliquot, add the spiking volumes of analyte and ¹⁵N₂-IS before performing the sample extraction procedure. This set measures the combined effect of extraction efficiency (recovery) and matrix effects.

  • Analyze and Collect Data:

    • Inject triplicate samples from each set (A, B, and C) for all matrix lots onto the LC-MS/MS system.

    • Record the peak areas for both the analyte and the ¹⁵N₂-IS for all injections.

  • Perform Calculations:

    • Matrix Factor (MF): This quantifies the degree of ion suppression or enhancement. An MF of 0.5 indicates 50% suppression, while 1.5 indicates 50% enhancement.

      MF = [Mean Peak Area from Set B] / [Mean Peak Area from Set A]

    • Recovery (RE): This measures the efficiency of the sample preparation process.[11]

      RE = [Mean Peak Area from Set C] / [Mean Peak Area from Set B]

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is the most critical parameter for evaluating compensation. It assesses whether the ¹⁵N₂-IS effectively corrects for the matrix effect experienced by the analyte. An ideal value is 1.0.[7]

      IS-Normalized MF = [MF of Analyte] / [MF of ¹⁵N₂-IS]

Pillar 3: Data Interpretation and Trustworthiness

The trustworthiness of a method is validated when the IS-Normalized MF is close to 1.0 and consistent across different sources of the biological matrix. According to FDA guidance, the coefficient of variation (CV) for the IS-Normalized MF across at least six matrix lots should not exceed 15%.[8][9][10]

Example Data and Interpretation

The table below presents hypothetical data from an evaluation using six different lots of human plasma.

Matrix LotAnalyte MF¹⁵N₂-IS MFIS-Normalized MF Analyte RE (%)¹⁵N₂-IS RE (%)
Lot 10.650.631.03 8889
Lot 20.480.490.98 9190
Lot 30.710.730.97 8586
Lot 40.550.531.04 8988
Lot 50.820.801.03 9293
Lot 60.610.620.98 8787
Mean 0.640.631.01 88.788.8
%CV 20.1%18.5%2.9% 3.1%2.9%

Interpretation of the Data:

  • Significant Matrix Effect: The analyte and IS Matrix Factors (MF) range from 0.48 to 0.82, indicating variable ion suppression from 18% to 52% depending on the plasma lot. The high %CV for the individual MFs highlights the unreliability of quantifying without a proper internal standard.

  • Excellent Compensation: The critical IS-Normalized MF is consistently near 1.0 (ranging from 0.97 to 1.04). The %CV is a mere 2.9%, which is well within the 15% acceptance limit. This provides strong, quantitative evidence that the ¹⁵N₂-IS perfectly tracks and compensates for the lot-to-lot variability in ion suppression.

  • Consistent Recovery: The recovery (RE) values for both the analyte and the IS are high and, more importantly, very similar to each other for each lot. This demonstrates that the ¹⁵N₂-IS also effectively corrects for any minor variations during the sample preparation process.

Visualizing the Compensation Mechanism

G cluster_1 Scenario 1: No Matrix Effect cluster_2 Scenario 2: 50% Ion Suppression a Analyte Signal Area = 100,000 c Analyte / IS Ratio 1.00 a->c:f0 b ¹⁵N₂-IS Signal Area = 100,000 b->c:f0 Result Result: The calculated ratio remains constant, ensuring accurate quantification. c:f1->Result d Analyte Signal Area = 50,000 f Analyte / IS Ratio 1.00 d->f:f0 e ¹⁵N₂-IS Signal Area = 50,000 e->f:f0 f:f1->Result

Caption: How the Analyte/IS ratio corrects for signal suppression.

Comparative Overview of Alternatives

While ¹⁵N₂ standards are superior, it is important to understand the landscape of other compensation strategies.

MethodPrincipleAdvantagesDisadvantages
¹⁵N₂ or ¹³C-Labeled IS Co-elutes and experiences identical matrix/recovery effects as the analyte.Gold Standard. Near-perfect co-elution and compensation.Can be expensive; synthesis may be complex.
Deuterated (²H) IS Same as above, but uses deuterium isotopes.Generally effective and often less expensive than ¹⁵N/¹³C.Potential for chromatographic separation from analyte ("isotope effect"), leading to imperfect compensation.[1]
Analog IS A different but structurally similar molecule.Inexpensive and readily available.Does not co-elute perfectly; experiences different matrix effects and recovery, leading to poor compensation.[11]
Matrix-Matched Calibrants Calibration curve is prepared in an extract of the same blank matrix.Can correct for matrix effects without an IS.Assumes study sample matrix is identical to calibrant matrix; requires large amounts of blank matrix.[12]
Standard Addition Analyte is spiked at multiple levels into the actual sample to create a sample-specific calibration.Highly accurate as it corrects for the specific sample's matrix.Labor-intensive, time-consuming, and consumes a large volume of the sample, making it impractical for high-throughput analysis.[5][13]

Conclusion and Best Practices

The empirical evaluation of matrix effect compensation is not merely a validation checklist item; it is the bedrock of data integrity in quantitative bioanalysis. This guide has demonstrated that while significant and variable matrix effects are a common challenge, their impact can be reliably neutralized through the proper use of a ¹⁵N₂-labeled internal standard.

Key Takeaways for the Practicing Scientist:

  • Prioritize ¹⁵N or ¹³C Labeling: Whenever feasible, select a ¹⁵N or ¹³C labeled internal standard to avoid the potential for chromatographic shifts seen with deuterated analogs.

  • Validate Rigorously: Always perform a multi-lot matrix effect evaluation as detailed in this guide. Do not assume an IS will work perfectly without quantitative proof.

  • Trust the Ratio: Remember that the absolute signal intensity of your analyte will fluctuate. Trust in the consistency of the analyte-to-IS ratio as the true measure of concentration.

  • Document Everything: Meticulous documentation of these validation experiments is essential for regulatory submissions and for building a robust, defensible analytical method.[8][14]

By adhering to these principles and employing the systematic evaluation protocol outlined, researchers can ensure their LC-MS/MS methods are not just sensitive, but truly accurate and reproducible, ultimately leading to higher quality data in drug development and scientific research.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation.
  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
  • Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (n.d.). PMC.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (n.d.). PMC.
  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC.
  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. (2019). ACS Omega.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis.
  • A critical review of the 15N2 tracer method to measure diazotrophic production in pelagic ecosystems. (n.d.). ResearchGate.
  • Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (n.d.). PubMed.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. (2017). ResearchGate.
  • Stable Isotope Probing with 15N2 Reveals Novel Noncultivated Diazotrophs in Soil. (n.d.). PMC.
  • 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2022). bioRxiv.
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (n.d.). PMC.
  • Top Ten Tips for Producing 13C/15N Protein in Abundance. (n.d.).

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Comparative

A Senior Application Scientist's Guide to Limit of Detection (LOD) Studies for α-Carboline N-Oxide

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities is paramount. α-Carboline N-Oxide, a derivative of the medicinally significant α-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel chemical entities is paramount. α-Carboline N-Oxide, a derivative of the medicinally significant α-carboline scaffold, presents unique analytical challenges.[1] This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) of α-Carboline N-Oxide, offering in-depth, field-proven insights and supporting experimental frameworks.

Introduction to α-Carboline N-Oxide and the Significance of LOD

α-Carboline (9H-pyrido[2,3-b]indole) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-Alzheimer's properties.[1] The N-oxide moiety can be a key metabolic product or a synthetically introduced functional group to modulate the compound's pharmacokinetic and pharmacodynamic profile.

The Limit of Detection (LOD) is a critical performance characteristic of any analytical method. It is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) with a stated confidence level.[2][3] Establishing a robust and sensitive LOD is crucial in various stages of drug development, including:

  • Metabolic studies: Detecting trace levels of metabolites in biological matrices.

  • Impurity profiling: Quantifying potential impurities in active pharmaceutical ingredients (APIs).

  • Pharmacokinetic analysis: Determining the concentration of a drug and its metabolites in biological fluids over time.

  • Quality control: Ensuring the purity and consistency of synthesized compounds.

This guide will compare three common analytical techniques for determining the LOD of α-Carboline N-Oxide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), and Fluorescence Spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of the expected performance of HPLC-UV, HPLC-MS/MS, and Fluorescence Spectroscopy for the analysis of α-Carboline N-Oxide.

ParameterHPLC-UVHPLC-MS/MSFluorescence Spectroscopy
Principle Separation by liquid chromatography followed by detection based on UV absorbance.[4]Separation by liquid chromatography followed by detection based on mass-to-charge ratio.[4]Excitation of the molecule at a specific wavelength and detection of the emitted light at a longer wavelength.
Typical LOD µg/mL to high ng/mL rangepg/mL to low ng/mL rangeng/mL to pg/mL range
Selectivity Lower, susceptible to interference from co-eluting compounds with similar UV spectra.[4]Very high, allows for differentiation based on mass and fragmentation patterns.[4]High, but can be affected by fluorescent contaminants or quenching effects.
Matrix Effects ModerateCan be significant (ion suppression/enhancement), often requiring internal standards.Susceptible to interference from matrix components that also fluoresce or quench the signal.
Instrumentation Cost ModerateHighLow to Moderate
Throughput ModerateHighModerate to High

Experimental Design for a Comparative LOD Study

To objectively compare these methods, a well-designed experimental protocol is essential. The following workflow outlines the key steps for determining the LOD of α-Carboline N-Oxide.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation & Validation A Procure α-Carboline N-Oxide Standard (≥95% purity) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Generate Serial Dilutions for Calibration Curve & LOD Samples B->C E Prepare Spiked Samples at Low Concentrations C->E D Prepare Blank Samples (Matrix without analyte) F Analyze Blanks and Spiked Samples by Each Technique (HPLC-UV, HPLC-MS/MS, Fluorescence) D->F E->F G Determine Signal-to-Noise Ratio (S/N) for low concentration samples I Calculate LOD based on chosen method (e.g., 3.3 * σ / Slope) G->I H Calculate Standard Deviation of Blank Responses H->I J Validate LOD by analyzing samples at the calculated concentration I->J

Caption: General workflow for a comparative LOD study.

Materials and Reagents
  • α-Carboline N-Oxide analytical standard: Purity ≥95%

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Buffers and additives: Formic acid or ammonium formate (for LC-MS).

  • Sample matrix: The matrix in which the LOD is to be determined (e.g., plasma, urine, or a simple solvent).

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of α-Carboline N-Oxide and dissolve it in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the appropriate solvent.

  • Calibration Standards and Spiking Solutions: Prepare a series of dilutions from the working stock solution to create calibration standards and low-concentration samples for LOD determination.

Detailed Experimental Protocols

Method 1: HPLC-UV

Principle: This method separates α-Carboline N-Oxide from other components in a sample using liquid chromatography. The concentration is then determined by measuring its absorbance of UV light at a specific wavelength.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by UV scan of α-Carboline N-Oxide (typically at its λmax).

LOD Determination (Based on the Standard Deviation of the Response and the Slope): [3][5]

  • Prepare and analyze at least 7 blank samples (matrix without analyte).

  • Prepare and analyze a series of low-concentration standards.

  • Construct a calibration curve in the low concentration range and determine the slope (S).

  • Calculate the standard deviation of the response of the blank samples (σ).

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S)

A Sample Injection B Separation on C18 Column A->B C UV Detection at λmax B->C D Data Acquisition & Chromatogram Generation C->D E LOD Calculation (3.3 * σ / S) D->E

Caption: HPLC-UV experimental workflow.

Method 2: HPLC-MS/MS

Principle: This highly sensitive and selective method couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The analyte is ionized, and specific parent-to-daughter ion transitions are monitored.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

Chromatographic and MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimized for rapid elution

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[4]

  • MRM Transitions: To be determined by direct infusion of α-Carboline N-Oxide standard.

LOD Determination (Signal-to-Noise Ratio): [6][7]

  • Analyze a series of progressively more dilute samples of α-Carboline N-Oxide.

  • Determine the concentration at which the signal for the analyte is consistently distinguishable from the background noise.

  • The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1.[5]

A Sample Injection & UHPLC Separation B Electrospray Ionization (ESI) A->B C Quadrupole 1 (Parent Ion Selection) B->C D Quadrupole 2 (Collision Cell - Fragmentation) C->D E Quadrupole 3 (Daughter Ion Selection) D->E F Detection & Signal Processing E->F G LOD Determination (S/N = 3) F->G

Caption: HPLC-MS/MS experimental workflow.

Method 3: Fluorescence Spectroscopy

Principle: Many aromatic molecules, such as carbolines, are naturally fluorescent. This method involves exciting the molecule with light of a specific wavelength and measuring the light emitted at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the analyte.

Instrumentation:

  • Fluorescence Spectrophotometer with a cuvette holder.

Experimental Parameters:

  • Excitation Wavelength (λex): Determined by running an excitation scan at the emission maximum.

  • Emission Wavelength (λem): Determined by running an emission scan at the excitation maximum.

  • Slit Widths: Optimized for sensitivity and resolution.

LOD Determination (Based on the Standard Deviation of the Blank): [3]

  • Prepare and measure the fluorescence intensity of at least 10 blank samples.

  • Calculate the mean and standard deviation (σ) of the blank measurements.

  • The LOD is calculated as the mean of the blank plus three times the standard deviation of the blank: LOD = Mean_blank + 3σ

  • This fluorescence intensity value is then converted to a concentration using a calibration curve.

A Sample in Cuvette B Excitation at λex A->B C Fluorescence Emission B->C D Detection at λem C->D E LOD Calculation (Mean_blank + 3σ) D->E

Caption: Fluorescence Spectroscopy experimental workflow.

Conclusion and Recommendations

The selection of an appropriate analytical method for determining the LOD of α-Carboline N-Oxide is contingent on the specific requirements of the study.

  • HPLC-MS/MS is unequivocally the most sensitive and selective method, making it the gold standard for bioanalysis and trace impurity detection where the utmost sensitivity is required.

  • HPLC-UV offers a cost-effective and robust alternative for routine analysis, quality control, and situations where the expected concentrations are higher and the sample matrix is relatively clean.

  • Fluorescence Spectroscopy can be a highly sensitive and simple method if α-Carboline N-Oxide exhibits strong native fluorescence and the sample matrix is free from interfering fluorescent compounds. It is particularly useful for rapid screening applications.

It is imperative to validate the chosen method in the specific matrix of interest, as matrix components can significantly influence the LOD. This guide provides the foundational framework for conducting rigorous and comparative LOD studies for α-Carboline N-Oxide, enabling researchers to generate reliable and accurate data in their drug development endeavors.

References

  • Validated Analytical Methods for the Quantification of Sceleratine N-oxide: A Comparative Guide. Benchchem.
  • α-Carboline N-Oxide (5mg) from Felix_Musechem. SmallMolecules.com.
  • Alpha-Carboline N-Oxide-15N2. SynGen Inc.
  • α-Carboline N-Oxide. Shanghai Huicheng Biotechnology Co., Ltd.
  • Radioimmunoassay and other methods for trace analysis of N-oxide compounds. Taylor & Francis Online.
  • Method performance: Limit of detection (LOD) and limit of quantification (LOQ). (No specific source name available).
  • Alpha-Carboline N-Oxide-15N2. All Things Stem Cell.
  • Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. U.S. Environmental Protection Agency (EPA).
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online.
  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology.
  • The Limit of Detection. LCGC International.
  • Practical Analysis of LOD and LOQ with Examples. Chemistry Job Insight.
  • The determination of detection and quantitation limits in human biomonitoring. Publisso.
  • What Is LOD and LOQ Determination in Analytical Chemistry?. Altabrisa Group.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of α-Carboline-¹⁵N₂ N-Oxide

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly throughout their lifecycle. This...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of α-Carboline-¹⁵N₂ N-Oxide, grounded in an understanding of its chemical nature. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Core Principles: Understanding the Hazard Profile

Key characteristics to consider:

  • Oxidizing Nature: The N-oxide group imparts oxidizing properties.[1][3] This necessitates strict segregation from flammable materials and reducing agents to prevent energetic reactions.

  • Thermal Instability: While generally stable, N-oxides can decompose at elevated temperatures.[1][2] Decomposition can release toxic gases, including oxides of nitrogen (NOx).[4][5][6]

  • Heterocyclic Structure: Nitrogen-containing heterocyclic compounds can present unique toxicological profiles, and in the absence of specific data, a conservative approach is warranted.

Parameter Guideline Rationale & References
Waste Classification Hazardous Chemical WasteAssumed based on chemical class (N-oxide, heterocyclic). Standard practice for novel or uncharacterized research chemicals.[7][8]
Primary Hazards Oxidizer, Potential Thermal Instability, Unknown ToxicityN-oxides are known oxidizing agents and can be thermally sensitive.[1][2] Decomposition can produce hazardous NOx gases.[4][5]
Incompatible Materials Strong Reducing Agents, Flammable Solvents, Strong Acids, CarbodiimidesTo prevent energetic or violent reactions. N-oxides are known to react violently with carbodiimides.[1] Avoid contact with strong oxidizing agents.[5][6]
Storage Conditions Cool, dry, well-ventilated area away from heat/ignition sources.To ensure chemical stability and prevent accidental decomposition or reaction.[5][6]

Step-by-Step Disposal Protocol

This protocol ensures that α-Carboline-¹⁵N₂ N-Oxide waste is handled, stored, and disposed of in a manner that is safe and compliant with federal, state, and local regulations.[5]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Discard and replace gloves if any sign of degradation or contamination occurs.

  • Body Protection: A standard laboratory coat.

  • Work Area: Always handle the compound and its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Identify the Waste Stream:

    • Solid Waste: Unused or expired α-Carboline-¹⁵N₂ N-Oxide powder, and contaminated consumables like weigh boats, gloves, and paper towels.

    • Liquid Waste: Solutions containing α-Carboline-¹⁵N₂ N-Oxide. Note the solvent used (e.g., halogenated vs. non-halogenated) as this may require further segregation.

  • Choose the Right Container:

    • The container must be in good condition, leak-proof, and have a tightly sealing cap.[7]

    • The container material must be compatible with the waste. For α-Carboline-¹⁵N₂ N-Oxide, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Never mix this waste with other waste streams, particularly reducing agents or flammable materials.[8] Collect halogenated and non-halogenated solvents in separate containers.[7]

Step 3: Accurate and Complete Labeling

Regulatory compliance and safety depend on proper labeling. Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste labels.

  • Label Contents: The label must be filled out completely and legibly.[8]

    • Write out the full chemical name: "α-Carboline-¹⁵N₂ N-Oxide" . Do not use abbreviations, chemical formulas, or structures.[7][8]

    • List all constituents, including solvents, by their full names and estimate their percentages.

    • Clearly check off the appropriate hazard boxes (e.g., "Oxidizer," "Toxic").

    • Include the generator's name, lab location, and the date the waste was first added to the container (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA at or near the point of generation while awaiting pickup.[8][9]

  • Location: The SAA should be in a secondary containment tray within or near the fume hood where the work is performed.

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[8] Do not leave a funnel in the container.[8]

  • Volume Limits: Do not overfill the container; fill to approximately 90% capacity to allow for expansion.[7]

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department for the removal and disposal of the waste.

  • Request Pickup: Once the container is full (or the experiment is complete), submit a chemical waste pickup request form as required by your EHS office.

  • Responsibility: Remember, the responsibility for proper waste disposal lies with the generator of the waste.[5][6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of α-Carboline-¹⁵N₂ N-Oxide waste.

G Figure 1: Disposal Workflow for α-Carboline-¹⁵N₂ N-Oxide cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal A Generate Waste (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Glass or HDPE) B->C Handle in Fume Hood D Segregate Waste (Isolate from Reducers/Flammables) C->D E Affix & Complete EHS Label - Full Chemical Name - All Constituents & % - Hazards (Oxidizer, Toxic) D->E F Store in Designated SAA (Secondary Containment) E->F G Keep Container Tightly Closed F->G H Container is 90% Full or Project is Complete G->H I Submit Chemical Waste Pickup Request to EHS H->I J Disposal Complete I->J EHS Collects Waste for Compliant Disposal

Caption: Disposal Workflow for α-Carboline-¹⁵N₂ N-Oxide

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material (e.g., sand, clay, or a commercial chemical absorbent).[5][6] Do not use combustible materials like paper towels for a neat spill of the solid, as it is an oxidizer.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing α-Carboline-¹⁵N₂ N-Oxide" and list all other components.

    • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

By adhering to these procedures, you contribute to a safe and compliant research environment, upholding the highest standards of laboratory practice.

References

  • Ilc, G., & Turel, I. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(23), 14260-14303. Available at: [Link]

  • Ilc, G., & Turel, I. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022). Oxides of Nitrogen. Australian Government. Available at: [Link]

  • Carboline. (2012). Material Safety Data Sheet. Available at: [Link]

  • Carboline. (n.d.). Material Safety Data Sheet. Available at: [Link]

  • BYJU'S. (n.d.). Oxides Of Nitrogen. Available at: [Link]

  • Wang, R., et al. (2016). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. The Journal of Physical Chemistry A, 120(47), 9479-9488. Available at: [Link]

  • Carboline. (2014). Material Safety Data Sheet. Available at: [Link]

  • West Virginia Department of Environmental Protection. (n.d.). Safety Data Sheet. Available at: [Link]

  • Carboline. (2023). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Available at: [Link]

  • M., C. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Available at: [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Available at: [Link]

  • Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. Available at: [Link]

  • Carboline. (2020). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. Available at: [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling alpha-Carboline-15N2 N-Oxide

Section 1: Hazard Assessment and Guiding Safety Principle The handling of novel or specialized chemical reagents demands a safety protocol built on a conservative and rigorous assessment of potential hazards. For alpha-C...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Guiding Safety Principle

The handling of novel or specialized chemical reagents demands a safety protocol built on a conservative and rigorous assessment of potential hazards. For alpha-Carboline-15N2 N-Oxide, a specific Safety Data Sheet (SDS) is not available. Therefore, our safety paradigm is derived from the known toxicological profiles of its parent structures: the alpha-carboline (also known as 9H-pyrido[2,3-b]indole) core and the aromatic N-oxide functional group.

The alpha-carboline scaffold is present in compounds that are known to be potential human carcinogens and mutagens. For instance, 2-Amino-9H-pyrido[2,3-b]indole (AαC), a related carboline derivative, is generated during the pyrolysis of proteins and is suspected of causing genetic defects and cancer.[1][2][3] The addition of an N-oxide group introduces further uncertainty; aromatic N-oxides are a class of compounds often flagged as a structural alert for mutagenicity.[4][5] While mutagenicity can be substituent-dependent, the potential for DNA reactivity necessitates a high degree of caution.[6]

The isotopic labeling with stable Nitrogen-15 (¹⁵N) does not introduce a radiological hazard.[7][8] The primary safety and disposal considerations are dictated by the chemical toxicity of the molecule itself, not the isotopic enrichment.[9][]

Given these factors, our core directive is to operate under the Precautionary Principle . We will treat alpha-Carboline-15N2 N-Oxide as a potent, powdered compound with suspected carcinogenic and mutagenic properties. All handling procedures must be designed to minimize exposure to as low as reasonably practicable (ALARP).

Section 2: Engineering Controls - Your Primary Barrier

Personal Protective Equipment (PPE) is the final layer of defense. The primary methods for exposure control are engineering solutions that isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of alpha-Carboline-15N2 N-Oxide, including solution preparation and transfers, must be performed inside a certified chemical fume hood to contain aerosols and vapors.

  • Ventilated Balance Enclosure (VBE): The weighing of the solid compound is the point of highest risk for aerosolization. A dedicated VBE (also known as a powder containment hood) provides the necessary containment to prevent inhalation of fine particulates. If a VBE is not available, weighing must be conducted with extreme care deep within a chemical fume hood, ensuring minimal air turbulence.

Section 3: The Mandatory PPE Ensemble

The following PPE is the minimum requirement for any researcher handling alpha-Carboline-15N2 N-Oxide. This ensemble is designed to provide comprehensive protection against inhalation, dermal, and ocular exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving: Nitrile inner glove, with a second pair of nitrile gloves as the outer layer.Provides robust protection against incidental contact. Double-gloving protects against undetected pinholes and allows for the safe removal of a contaminated outer glove without exposing the skin.[11]
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over goggles.Goggles are required for protection against splashes and chemical vapors.[11][12] A face shield provides an essential secondary barrier against splashes when handling liquids or vigorous reactions.[11]
Body Protection Disposable, solid-front gown with tight-fitting cuffs over a standard lab coat.A disposable gown prevents the contamination of personal clothing and lab coats. The solid-front design offers superior protection against splashes and spills.
Respiratory Protection A properly fit-tested elastomeric half-mask or full-face respirator with P100 (or equivalent) particulate cartridges.Due to the powdered nature and suspected high potency of the compound, a standard surgical mask or N95 respirator is insufficient. A P100 cartridge is required to filter fine particulates effectively during weighing and handling of the solid.

Section 4: Standard Operating Procedures (SOPs)

Adherence to methodical, step-by-step procedures is critical for ensuring safety and experimental integrity.

SOP 1: Weighing and Preparing Solutions of Solid Compound

This workflow details the process of handling the compound in its most hazardous state: as a fine powder. The objective is to contain all particulates and safely bring the compound into solution.

G cluster_0 SOP 1: Weighing Workflow a 1. Prepare Workspace (Place all required equipment in fume hood/VBE) b 2. Don Full PPE (Double gloves, gown, respirator, goggles, face shield) a->b c 3. Tare Vessel (Inside VBE or fume hood) b->c d 4. Weigh Compound (Use anti-static weigh boat and spatula. Handle gently.) c->d e 5. Solubilize (Add solvent directly to weigh boat to wet powder before transfer) d->e f 6. Transfer & Rinse (Transfer solution to final vessel. Rinse boat 3x with solvent.) e->f g 7. Decontaminate (Wipe spatula, work surface, and exterior of final vessel) f->g h 8. Package Waste (Place all contaminated disposables in a labeled hazardous waste bag) g->h

Caption: Workflow for weighing a potent solid compound.

SOP 2: Safe Doffing (Removal) of PPE

The sequence of PPE removal is as critical as its selection to prevent cross-contamination. This procedure should be performed in a designated area, moving from the most contaminated items to the least.

G cluster_1 SOP 2: PPE Doffing Sequence a 1. Decontaminate Outer Gloves (Wipe with 70% EtOH) b 2. Remove Outer Gloves (Peel off without touching exterior) a->b c 3. Remove Gown/Apron (Roll away from body) b->c d 4. Remove Face Shield & Goggles (Handle by straps/sides) c->d e 5. Exit Lab/Enter Anteroom (Step away from immediate work area) d->e f 6. Remove Respirator (Handle by straps) e->f g 7. Remove Inner Gloves (Peel off without touching exterior) f->g h 8. Wash Hands Thoroughly (Use soap and water for 30+ seconds) g->h

Caption: Critical sequence for safe PPE removal.

Section 5: Decontamination and Disposal Plan

Proper waste management is a legal and ethical requirement. All waste streams must be handled as hazardous chemical waste.

  • Solid Waste: All disposable items that have come into contact with alpha-Carboline-15N2 N-Oxide (e.g., gloves, weigh boats, pipette tips, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with: "Hazardous Waste," the full chemical name "alpha-Carboline-15N2 N-Oxide," and a warning such as "Suspected Carcinogen/Mutagen." The presence of the stable ¹⁵N isotope should also be noted for tracking purposes, though it does not change the disposal protocol.[]

  • Decontamination: All non-disposable equipment (spatulas, glassware) and work surfaces should be decontaminated. A recommended procedure is a triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.

  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and regulations.[8]

Section 6: Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Spill Response:

    • Small Powder Spill (<100 mg): Do NOT dry sweep. Gently cover the spill with absorbent pads or paper towels dampened with water to prevent aerosolization. Carefully wipe the area from the outside in. Place all cleaning materials in the solid hazardous waste container. Decontaminate the area with a solvent rinse.

    • Large Spill / Any Liquid Spill: Evacuate the immediate area. Alert colleagues and secure the lab. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[13][14] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

For any exposure, bring a copy of this guide and any available SDS for parent compounds to the medical professionals.

References

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